molecular formula C24H31N5O2 B15575090 LEI-401

LEI-401

Cat. No.: B15575090
M. Wt: 421.5 g/mol
InChI Key: GFHJYPQZBBHOCC-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LEI-401 is a useful research compound. Its molecular formula is C24H31N5O2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHJYPQZBBHOCC-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of LEI-401: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

LEI-401 is a pioneering, selective, and centrally nervous system (CNS)-active inhibitor of the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382). By inhibiting NAPE-PLD, this compound effectively reduces the production of NAEs in the brain, thereby modulating downstream signaling pathways and influencing emotional behavior. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, its effects in cellular and in vivo models, and the experimental protocols used to elucidate its function.

Introduction

N-acylethanolamines (NAEs) are a family of lipid mediators involved in a wide array of physiological processes, including pain, inflammation, and mood regulation. The most well-known NAE is N-arachidonoylethanolamine, or anandamide, which acts as an endogenous ligand for cannabinoid receptors (CB1 and CB2). The biosynthesis of NAEs is primarily initiated by the N-acylation of phosphatidylethanolamine (B1630911) to form N-acylphosphatidylethanolamine (NAPE). Subsequently, NAPE-PLD catalyzes the hydrolysis of NAPE to produce NAEs.[1][2][3]

The development of potent and selective inhibitors of NAPE-PLD has been a significant challenge in the field of endocannabinoid research. This compound has emerged as a first-in-class inhibitor with favorable pharmacokinetic properties for in vivo studies, making it an invaluable tool for investigating the physiological roles of NAPE-PLD and the NAE signaling pathway.[4][5]

Biochemical Mechanism of Action

This compound acts as a direct inhibitor of the NAPE-PLD enzyme. Its primary mechanism is the blockade of the enzyme's catalytic activity, thereby preventing the conversion of NAPE to NAEs.

Signaling Pathway of NAE Biosynthesis and Inhibition by this compound

The following diagram illustrates the canonical pathway for NAE biosynthesis and the point of intervention by this compound.

NAE_Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol PE Phosphatidylethanolamine (PE) NAT N-acyltransferase PE->NAT Acyl-CoA NAPE N-acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-acylethanolamines (e.g., Anandamide) CB_receptor Cannabinoid Receptors (CB1, CB2) NAE->CB_receptor Downstream Downstream Signaling CB_receptor->Downstream NAT->NAPE NAPE_PLD->NAE LEI401 This compound LEI401->NAPE_PLD

Figure 1: NAE Biosynthesis and this compound Inhibition.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueCell Line/Assay Condition
IC50 27 nMRecombinant human NAPE-PLD
Ki 27 nMRecombinant human NAPE-PLD
IC50 0.86 µMhNAPE-PLD-transfected HEK293T cells

Data sourced from MedchemExpress and Mock et al., 2020.[5][6]

Table 2: Pharmacokinetic Properties of this compound in Mice
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUClast (h*ng/mL)t1/2 (h)Oral Bioavailability (F%)
Oral (p.o.) 101370267602.525
Intraperitoneal (i.p.) 3010300138600-48
Intravenous (i.v.) 1-----

Data sourced from MedchemExpress and Mock et al., 2020.[5][6][7]

Table 3: Effect of this compound on NAE Levels in Neuro-2a Cells
TreatmentNAE AnalyteConcentration (pmol/mg protein)% of Vehicle Control
Vehicle Anandamide (AEA)~1.5100%
This compound (10 µM) Anandamide (AEA)~0.5~33%
Vehicle Palmitoylethanolamide (PEA)~25100%
This compound (10 µM) Palmitoylethanolamide (PEA)~10~40%
Vehicle Oleoylethanolamide (OEA)~30100%
This compound (10 µM) Oleoylethanolamide (OEA)~12~40%

Approximate values interpreted from graphical data in Mock et al., 2020.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.

NAPE-PLD Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of this compound in inhibiting recombinant human NAPE-PLD.

Methodology:

  • Enzyme Preparation: Recombinant human NAPE-PLD is expressed in and purified from a suitable expression system (e.g., E. coli or insect cells).

  • Substrate: A fluorescently labeled NAPE substrate is used.

  • Assay Buffer: A suitable buffer containing detergents to solubilize the lipid substrate is prepared.

  • Inhibition Assay:

    • This compound is serially diluted to various concentrations.

    • The inhibitor is pre-incubated with the enzyme for a defined period.

    • The reaction is initiated by the addition of the fluorescent NAPE substrate.

    • The reaction is allowed to proceed at a controlled temperature.

    • The increase in fluorescence, resulting from the cleavage of the substrate, is measured over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Targeted Lipidomics for NAE Quantification

Objective: To measure the levels of various NAE species in cells or tissues following treatment with this compound.

Methodology:

  • Sample Preparation:

    • Cells or tissues are homogenized in a solvent mixture, typically containing chloroform (B151607) and methanol, to extract lipids.

    • Internal standards (deuterated NAEs) are added for accurate quantification.

  • Lipid Extraction: A liquid-liquid extraction is performed to separate the lipid phase from the aqueous and protein phases.

  • Sample Cleanup: The lipid extract is often purified using solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis:

    • The purified lipid extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • A C18 reverse-phase column is typically used for chromatographic separation of the different NAE species.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify each NAE and its corresponding internal standard.

  • Data Analysis: The concentration of each NAE is calculated by comparing its peak area to that of the known concentration of the internal standard.

In Vivo Efficacy and Pharmacokinetic Studies in Mice

Objective: To assess the brain penetration, pharmacokinetic profile, and in vivo efficacy of this compound in reducing brain NAE levels.

Methodology:

  • Animal Model: C57BL/6J mice are typically used.

  • Drug Administration: this compound is administered via various routes, including oral gavage (p.o.), intraperitoneal injection (i.p.), and intravenous injection (i.v.).

  • Pharmacokinetic Analysis:

    • At various time points after drug administration, blood and brain tissue are collected.

    • The concentration of this compound in plasma and brain homogenates is determined by LC-MS/MS.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated.

  • In Vivo Efficacy (NAE Reduction):

    • Mice are treated with this compound or vehicle.

    • At a specified time point after treatment, brain tissue is collected.

    • NAE levels in the brain are quantified using targeted lipidomics as described above.

Mandatory Visualizations

Experimental Workflow for In Vivo Efficacy Assessment

InVivo_Workflow start Start drug_admin Administer this compound or Vehicle to Mice (i.p. or p.o.) start->drug_admin wait Wait for Defined Time Period drug_admin->wait tissue_collection Collect Brain Tissue wait->tissue_collection lipid_extraction Lipid Extraction and Purification tissue_collection->lipid_extraction lcms LC-MS/MS Analysis lipid_extraction->lcms data_analysis Quantify Brain NAE Levels lcms->data_analysis end End data_analysis->end

Figure 2: In Vivo Efficacy Experimental Workflow.
Downstream Effects of NAPE-PLD Inhibition

Downstream_Effects LEI401 This compound NAPE_PLD NAPE-PLD Activity LEI401->NAPE_PLD NAE_synthesis NAE Biosynthesis (e.g., Anandamide) NAPE_PLD->NAE_synthesis Reduced CB1_activation CB1 Receptor Activation NAE_synthesis->CB1_activation Decreased HPA_axis HPA Axis Activation CB1_activation->HPA_axis Leads to Fear_extinction Impaired Fear Extinction CB1_activation->Fear_extinction Leads to

Figure 3: Downstream Consequences of this compound Action.

Conclusion

This compound is a potent and selective inhibitor of NAPE-PLD that effectively reduces the biosynthesis of NAEs in the brain. Its well-characterized mechanism of action, coupled with its favorable pharmacokinetic profile, establishes it as a critical research tool for dissecting the complex roles of the endocannabinoid system in health and disease. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of NAPE-PLD inhibition. The observed effects of this compound on emotional behavior in preclinical models underscore the importance of the NAE signaling pathway as a target for novel drug development.[1][8]

References

LEI-401 as a NAPE-PLD Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-401 is a pioneering, selective, and central nervous system (CNS)-active inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) (AEA).[2][3] By modulating the production of NAEs, this compound provides a powerful chemical tool to investigate the physiological and pathological roles of this signaling pathway. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[2][4] this compound acts as a potent inhibitor of this enzymatic activity.[2] Its mechanism involves binding to the active site of NAPE-PLD, thereby preventing the substrate (NAPE) from being converted into the product (NAE). This leads to a reduction in the levels of a broad range of NAEs, including AEA, N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA), in a NAPE-PLD-dependent manner.[2][5] The inhibition of NAPE-PLD by this compound has been shown to modulate emotional behavior in mice, suggesting an endogenous NAE tone that influences processes such as fear extinction and the stress response.[2][6]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueCell Line/SystemReference
IC50 (NAPE-PLD) 27 nMRecombinant human NAPE-PLD[1]
IC50 (NAPE-PLD) 0.86 µMhNAPE-PLD-transfected HEK293T cells[2]
Ki (NAPE-PLD) 0.027 µM (27 nM)Recombinant human NAPE-PLD[7]
Selectivity >10 µMCB1, CB2, PLA2G4E, FAAH[2]

Table 2: Pharmacokinetic Properties of this compound in Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC_last (h*ng/mL)Bioavailability (F%)Reference
Intraperitoneal (i.p.) 301030013860048%[1]
Oral (p.o.) 1013702676025%[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of this compound.

Fluorescence-Based NAPE-PLD Activity Assay

This assay is used for high-throughput screening and determination of the in vitro potency of NAPE-PLD inhibitors.

Materials:

  • HEK293T cells

  • Plasmid DNA encoding human NAPE-PLD

  • Polyethylenimine (PEI)

  • DMEM, newborn calf serum, penicillin, streptomycin

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM CaCl2, 0.005% Triton X-100, pH 7.4

  • Fluorescent Substrate: N-((6-(2,4-dinitrophenyl) amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine (PED6)

  • 96-well black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% newborn calf serum and antibiotics. Transfect cells with the NAPE-PLD expressing plasmid using PEI.

  • Membrane Preparation: After 48-72 hours, harvest the cells, and prepare membrane fractions by sonication and ultracentrifugation. Resuspend the membrane pellet in assay buffer.

  • Assay Performance:

    • Add 79 µL of assay buffer to each well of a 96-well plate.

    • Add 1 µL of this compound (or other test compounds) at various concentrations (in DMSO) or vehicle (DMSO) to the wells.

    • Add 10 µL of the NAPE-PLD membrane preparation (or mock-transfected membrane preparation as a control).

    • Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorescent substrate PED6 (final concentration ~5 µM).

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 60 minutes at 37°C using a plate reader.

    • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

    • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Targeted Lipidomics for N-Acylethanolamine (NAE) Quantification

This method is used to measure the levels of various NAEs in biological samples (e.g., brain tissue, cells) following treatment with this compound.

Materials:

  • Biological samples (e.g., mouse brain tissue, Neuro-2a cells)

  • Internal standards (deuterated NAEs, e.g., AEA-d8, PEA-d4, OEA-d2)

  • Extraction solvent: Acetonitrile (B52724) or a mixture of organic solvents (e.g., chloroform/methanol)

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the tissue or cell pellet in a cold solvent containing the internal standards.

    • Precipitate proteins by centrifugation.

    • Collect the supernatant containing the lipids.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Condition the SPE column with methanol (B129727) and then water.

    • Load the lipid extract onto the column.

    • Wash the column to remove interfering substances.

    • Elute the NAEs with an organic solvent (e.g., acetonitrile or methanol).

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

    • Inject the sample into the LC-MS/MS system.

    • Separate the NAEs using a C18 reverse-phase column with a gradient of water and acetonitrile/isopropanol (both containing formic acid).

    • Detect and quantify the NAEs using the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each NAE and its corresponding internal standard.

  • Data Analysis:

    • Construct calibration curves for each NAE using the peak area ratios of the analyte to the internal standard.

    • Quantify the amount of each NAE in the samples by comparing their peak area ratios to the calibration curves.

Mouse Fear Extinction Assay

This behavioral assay is used to assess the effect of this compound on the extinction of learned fear.

Materials:

  • Male C57BL/6J mice

  • Fear conditioning apparatus (a chamber with a grid floor for delivering foot shocks, a speaker for auditory cues, and a video camera for recording behavior)

  • A different context for the extinction training and recall test (e.g., different wall color, floor texture, and odor)

  • This compound and vehicle solution

Procedure:

  • Fear Conditioning (Day 1):

    • Place a mouse in the conditioning chamber and allow it to acclimate for a few minutes.

    • Present an auditory conditioned stimulus (CS) (e.g., a tone) for a set duration (e.g., 30 seconds).

    • Co-terminate the CS with a mild foot shock unconditioned stimulus (US) (e.g., 0.5 mA for 2 seconds).

    • Repeat the CS-US pairing several times.

  • Extinction Training (Day 2):

    • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the mice.

    • After a set time for drug absorption (e.g., 60 minutes), place the mice in the novel context.

    • Repeatedly present the CS (tone) without the US (foot shock).

  • Extinction Recall (Day 3):

    • Place the mice back into the extinction context and present the CS a few times without the US.

  • Data Analysis:

    • Score the freezing behavior (a fear response) of the mice during the presentation of the CS in all phases of the experiment.

    • Compare the percentage of time spent freezing between the this compound-treated and vehicle-treated groups to determine the effect of the inhibitor on fear extinction.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Activation Assay

This assay measures the effect of this compound on the stress-induced activation of the HPA axis by quantifying plasma corticosterone (B1669441) levels.

Materials:

  • Male C57BL/6J mice

  • This compound and vehicle solution

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • Corticosterone ELISA kit

Procedure:

  • Drug Administration and Stress Induction:

    • Administer this compound or vehicle to the mice.

    • After a set time, subject the mice to a stressor (e.g., forced swim test or restraint stress) or leave them in their home cage as a non-stressed control.

  • Blood Collection:

    • At a specific time point after the stressor, collect blood samples from the mice (e.g., via tail vein or terminal cardiac puncture).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Corticosterone Measurement:

    • Measure the concentration of corticosterone in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the plasma corticosterone levels between the different treatment groups (vehicle vs. This compound) and stress conditions (stressed vs. non-stressed) to determine the effect of this compound on HPA axis activation.

Mandatory Visualizations

NAPE_PLD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phosphatidylethanolamine (PE) Phosphatidylethanolamine (PE) NAPE N-Acylphosphatidylethanolamine (NAPE) Phosphatidylethanolamine (PE)->NAPE N-Acyltransferase NAPE-PLD NAPE-PLD NAPE->NAPE-PLD NAE N-Acylethanolamine (NAE) (e.g., Anandamide) NAPE-PLD->NAE Hydrolysis This compound This compound This compound->NAPE-PLD Inhibition Biological Effects Biological Effects NAE->Biological Effects Receptor Activation (e.g., CB1, CB2)

Caption: NAPE-PLD signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_HTS Start Start Compound Library Compound Library Start->Compound Library Assay Plate Dispense Compounds into 384-well plate Compound Library->Assay Plate Add Enzyme Add NAPE-PLD (HEK293T membranes) Assay Plate->Add Enzyme Pre-incubation Pre-incubate Add Enzyme->Pre-incubation Add Substrate Add Fluorescent Substrate (PED6) Pre-incubation->Add Substrate Measure Fluorescence Measure Fluorescence over time Add Substrate->Measure Fluorescence Data Analysis Calculate Inhibition & Identify Hits Measure Fluorescence->Data Analysis End End Data Analysis->End

Caption: High-throughput screening workflow for the discovery of NAPE-PLD inhibitors.

References

The Discovery and Synthesis of LEI-401: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Potent and Selective NAPE-PLD Inhibitor for Neuroscience Research

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of LEI-401, a first-in-class, selective, and central nervous system (CNS)-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This compound serves as a critical chemical probe for elucidating the role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382), and its impact on emotional behavior. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology, neuroscience, and medicinal chemistry.

Discovery of this compound

This compound was identified through a meticulous discovery process that began with a high-throughput screening (HTS) campaign aimed at identifying inhibitors of human NAPE-PLD.[1][2] This was followed by a focused medicinal chemistry program to optimize the initial hits for potency, selectivity, and CNS-penetrant properties.[2]

High-Throughput Screening and Hit Optimization

The HTS utilized a fluorescence-quenched substrate, PED6, to enable a high-throughput-compatible NAPE-PLD activity assay.[3][4] This initial screening and subsequent hit optimization led to the identification of this compound as a nanomolar potent inhibitor of human NAPE-PLD.[5] The optimization process involved systematic structural modifications to enhance the compound's pharmacological profile.

Synthesis of this compound

While a detailed, step-by-step synthetic protocol for this compound is not publicly available in the reviewed literature, the core structural motif suggests a multi-step synthesis common in medicinal chemistry, likely involving the coupling of a substituted piperazine (B1678402) core with a chiral pyrrolidinyl methanone (B1245722) fragment. The synthesis would be designed to produce the active (S)-enantiomer.

Mechanism of Action and Selectivity

This compound exerts its effects by selectively inhibiting the NAPE-PLD enzyme, a key player in the biosynthesis of a class of lipid signaling molecules known as N-acylethanolamines (NAEs).[1][6] The most well-known NAE is anandamide, an endogenous cannabinoid that plays a crucial role in regulating mood, appetite, pain, and memory.

By inhibiting NAPE-PLD, this compound reduces the production of anandamide and other NAEs in the brain.[1][6] This targeted inhibition allows for the precise investigation of the physiological roles of NAPE-PLD-derived NAEs.

In Vitro Activity and Selectivity

This compound is a potent inhibitor of human NAPE-PLD, with a reported IC50 of 27 nM and a Ki of 0.027 µM .[5][7] It also demonstrates activity against the mouse ortholog of the enzyme, albeit with a slightly reduced potency (Ki = 0.18 µM).[2]

To confirm its selectivity, this compound was profiled against a panel of other enzymes and receptors. Competitive activity-based protein profiling (ABPP) was employed to assess target engagement and selectivity in a cellular context.[2] This technique utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the visualization of target engagement and the identification of off-targets. These studies confirmed that this compound is highly selective for NAPE-PLD.[2]

Table 1: In Vitro Activity of this compound

TargetSpeciesAssayValueReference
NAPE-PLDHumanIC5027 nM[7]
NAPE-PLDHumanKi0.027 µM[5]
NAPE-PLDMouseKi0.18 µM[2]
NAPE-PLDHuman (HEK293T cells)IC50 (ABPP)0.86 µM[7]

Pharmacokinetics

This compound was designed to be a CNS-active compound, and its pharmacokinetic properties have been evaluated in mice. The compound exhibits good brain penetration and a suitable half-life for in vivo studies.

Table 2: Pharmacokinetic Parameters of this compound in Mice

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hours)t1/2 (hours)AUClast (h*ng/mL)F (%)Reference
Oral (p.o.)10137022.5676025[7]
Intraperitoneal (i.p.)30103001-3860048[7]

In Vivo Pharmacology

In vivo studies in mice have demonstrated the ability of this compound to modulate NAE levels in the brain and influence emotional behavior.

Reduction of Brain NAE Levels

Administration of this compound to wild-type mice resulted in a significant reduction of a broad range of NAEs, including anandamide, in the brain.[1][6] Importantly, this effect was absent in NAPE-PLD knockout mice, confirming that this compound's in vivo effects on NAE levels are mediated through its inhibition of NAPE-PLD.[1][6]

Modulation of Emotional Behavior

This compound has been shown to impair the extinction of fear memory in mice, a behavioral effect that is consistent with the pharmacological blockade of the cannabinoid CB1 receptor.[1][6] This finding suggests that NAPE-PLD-derived endocannabinoids play a crucial role in the regulation of emotional learning and memory.

Activation of the Hypothalamus-Pituitary-Adrenal (HPA) Axis

This compound administration leads to the activation of the HPA axis, the body's central stress response system.[1][6] This effect is likely a consequence of the reduction in anandamide levels, as endocannabinoids are known to exert a suppressive tone on the HPA axis.[8][9] The activation of the HPA axis by this compound further underscores the importance of NAPE-PLD-derived endocannabinoids in stress regulation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of this compound.

In Vitro NAPE-PLD Activity Assay

The in vitro activity of this compound was determined using a fluorescence-based assay with the quenched substrate PED6.[3][4]

Protocol Overview:

  • Enzyme Source: Membrane fractions from HEK293T cells overexpressing human or mouse NAPE-PLD.[3][4]

  • Substrate: PED6 (a fluorescence-quenched NAPE analog).[3][4]

  • Assay Buffer: A suitable buffer containing co-factors for NAPE-PLD activity.

  • Procedure: a. Incubate the enzyme with varying concentrations of this compound. b. Initiate the reaction by adding the PED6 substrate. c. Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis: Calculate IC50 or Ki values by fitting the dose-response data to a suitable pharmacological model.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP was used to confirm target engagement and assess the selectivity of this compound in a cellular context.[2][10][11][12][13][14]

Protocol Overview:

  • Cell Culture: Use a relevant cell line (e.g., HEK293T cells) that expresses NAPE-PLD.

  • Inhibitor Treatment: Incubate the cells with varying concentrations of this compound.

  • Probe Labeling: Add a broad-spectrum chemical probe that covalently labels the active site of NAPE-PLD and other enzymes.

  • Lysis and Proteome Analysis: Lyse the cells and analyze the proteome by SDS-PAGE and in-gel fluorescence scanning or by liquid chromatography-mass spectrometry (LC-MS) for a more global analysis.

  • Data Analysis: A decrease in the labeling of a specific protein in the presence of this compound indicates target engagement. The IC50 for target engagement can be determined from the dose-response curve.

Targeted Lipidomics of N-Acylethanolamines

Targeted lipidomics was employed to quantify the levels of various NAEs in mouse brain tissue following this compound administration.[15][16][17]

Protocol Overview:

  • Tissue Collection and Extraction: a. Euthanize mice at a specified time after this compound or vehicle administration. b. Rapidly dissect the brain and freeze it in liquid nitrogen. c. Homogenize the tissue and perform a lipid extraction using a suitable solvent system (e.g., chloroform/methanol).

  • Sample Cleanup: Use solid-phase extraction (SPE) to enrich for the NAE fraction and remove interfering lipids.[18]

  • LC-MS/MS Analysis: a. Separate the NAEs using liquid chromatography (LC). b. Detect and quantify the individual NAE species using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the amount of each NAE by comparing its peak area to that of a deuterated internal standard.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to this compound.

NAE_Biosynthesis_and_LEI401_Inhibition cluster_synthesis NAE Biosynthesis cluster_inhibition Inhibition by this compound N-acylphosphatidylethanolamine (NAPE) N-acylphosphatidylethanolamine (NAPE) NAPE-PLD NAPE-PLD N-acylphosphatidylethanolamine (NAPE)->NAPE-PLD Substrate N-acylethanolamine (NAE) N-acylethanolamine (NAE) NAPE-PLD->N-acylethanolamine (NAE) Catalyzes Anandamide Anandamide N-acylethanolamine (NAE)->Anandamide e.g. This compound This compound This compound->NAPE-PLD Inhibits

Caption: NAE Biosynthesis and Inhibition by this compound.

HPA_Axis_Activation This compound This compound NAPE-PLD NAPE-PLD This compound->NAPE-PLD Inhibits Anandamide Levels Anandamide Levels NAPE-PLD->Anandamide Levels Reduces Synthesis Hypothalamus (PVN) Hypothalamus (PVN) Anandamide Levels->Hypothalamus (PVN) Suppressive Tone Removed CRH Release CRH Release Hypothalamus (PVN)->CRH Release Increases Pituitary Gland Pituitary Gland CRH Release->Pituitary Gland Stimulates ACTH Release ACTH Release Pituitary Gland->ACTH Release Increases Adrenal Gland Adrenal Gland ACTH Release->Adrenal Gland Stimulates Corticosterone Release Corticosterone Release Adrenal Gland->Corticosterone Release Increases Stress Response Stress Response Corticosterone Release->Stress Response Mediates

Caption: HPA Axis Activation by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation HTS High-Throughput Screen Hit Optimization Hit Optimization HTS->Hit Optimization This compound This compound Hit Optimization->this compound NAPE-PLD Activity Assay NAPE-PLD Activity Assay Competitive ABPP Competitive ABPP This compound->NAPE-PLD Activity Assay Tested in This compound->Competitive ABPP Tested in Mouse Model Mouse Model This compound Administration This compound Administration Mouse Model->this compound Administration Targeted Lipidomics Targeted Lipidomics This compound Administration->Targeted Lipidomics Brain NAE Levels Behavioral Assays Fear Extinction This compound Administration->Behavioral Assays Emotional Behavior

Caption: Experimental Workflow for this compound Discovery and Characterization.

Conclusion

This compound represents a significant advancement in the field of endocannabinoid research. As a potent, selective, and CNS-active inhibitor of NAPE-PLD, it provides an invaluable tool for dissecting the specific roles of NAPE-PLD-derived NAEs in the brain. The data summarized in this technical guide highlight its utility in studying the physiological processes regulated by anandamide and other NAEs, including emotional behavior and the stress response. Future research utilizing this compound will undoubtedly continue to shed light on the intricate workings of the endocannabinoid system and its potential as a therapeutic target for a variety of neurological and psychiatric disorders.

References

The Role of LEI-401 in Endocannabinoid System Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEI-401 is a potent, selective, and central nervous system (CNS)-active inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) (AEA).[3][4] By inhibiting NAPE-PLD, this compound serves as a critical tool for elucidating the physiological and pathological roles of the NAE signaling pathway within the broader endocannabinoid system. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its application in preclinical research, with a focus on detailed experimental protocols and data presentation.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a complex, ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary components of the ECS are endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid biosynthesis and degradation.[5]

N-acylethanolamines (NAEs) are a family of bioactive lipids that includes the endocannabinoid anandamide.[3][4] The biosynthesis of NAEs is primarily mediated by the enzyme NAPE-PLD, which catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs.[6] this compound is a first-in-class small molecule inhibitor of NAPE-PLD, developed to selectively block this key step in NAE production.[1][2] Its high potency and CNS activity make it an invaluable pharmacological tool for studying the specific functions of the NAPE-PLD pathway in both central and peripheral systems.[3][4]

Mechanism of Action and In Vitro Pharmacology

This compound acts as a potent and selective inhibitor of NAPE-PLD. Its inhibitory activity has been characterized in various in vitro assay systems.

NAPE-PLD Inhibition

The inhibitory potency of this compound against human and mouse NAPE-PLD has been determined using fluorescence-based and LC-MS-based assays.

Parameter Species Assay Type Value Reference
IC50HumanFluorescence (PED6 substrate)27 nM[2]
IC50HumanTarget Engagement (HEK293T cells)0.86 µM[2]
KiHumanIn vitro activity assay0.027 µM (95% CI 0.021–0.033 µM)[7]
KiMouseIn vitro activity assay (PED6 substrate)0.18 µM (95% CI 0.15–0.21 µM)[7]
Selectivity Profile

This compound exhibits high selectivity for NAPE-PLD over other key components of the endocannabinoid system, including cannabinoid receptors and other metabolic enzymes.

Target Species Concentration Tested Inhibition Reference
Cannabinoid Receptor 1 (CB1)Human10 µMNo significant inhibition
Cannabinoid Receptor 2 (CB2)Human10 µMNo significant inhibition
Diacylglycerol Lipase α (DAGLα)Human, Mouse10 µMNo significant inhibition
Diacylglycerol Lipase β (DAGLβ)Mouse10 µMNo significant inhibition
Monoacylglycerol Lipase (MAGL)Human10 µMNo significant inhibition
Fatty Acid Amide Hydrolase (FAAH)Mouse10 µMNo significant inhibition
α/β-hydrolase domain-containing 6 (ABHD6)Mouse10 µMNo significant inhibition
Phospholipase A2 group IVE (PLA2G4E)Human10 µMNo significant inhibition

Signaling Pathway

This compound directly inhibits the NAPE-PLD enzyme, thereby blocking the primary pathway for the "on-demand" synthesis of a range of NAEs, including anandamide. This leads to a reduction in the levels of these signaling lipids and a subsequent decrease in the activation of their downstream targets, such as the CB1 receptor.

NAE_Biosynthesis_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAEs N-Acylethanolamines (e.g., Anandamide) NAPE_PLD->NAEs Hydrolysis LEI_401 This compound LEI_401->NAPE_PLD Inhibition CB1_Receptor CB1 Receptor NAEs->CB1_Receptor Activation Signaling_Cascade Downstream Signaling CB1_Receptor->Signaling_Cascade

Figure 1: this compound Inhibition of NAE Biosynthesis.

In Vivo Pharmacokinetics and Pharmacodynamics

Studies in mice have demonstrated that this compound is a CNS-active compound with a favorable pharmacokinetic profile.

Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound in C57BL/6J mice are summarized below.

Administration Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC_last (h*ng/mL) Bioavailability (F%) t1/2 (h) Reference
Intravenous (i.v.)1-----[8]
Oral (p.o.)10137026760252.5[1][2]
Intraperitoneal (i.p.)301030013860048-[1][2]
Brain Penetration and Target Engagement

This compound effectively crosses the blood-brain barrier and reduces the levels of NAEs in the brain in a time- and dose-dependent manner.[3][7][8]

Dose (mg/kg, i.p.) Time Point (h) Brain AEA Reduction Reference
302Significant reduction[3][7]
3, 10, 302Dose-dependent reduction[7][8]

Experimental Protocols

NAPE-PLD Activity Assay (Fluorescence-based)

This protocol is adapted from a high-throughput screening-compatible assay using the fluorescence-quenched substrate PED6.[9][10]

  • Preparation of NAPE-PLD expressing cell membranes:

    • Transfect HEK293T cells with a plasmid encoding human NAPE-PLD.[10]

    • After 48 hours, harvest the cells and resuspend them in a hypotonic buffer.

    • Homogenize the cells and centrifuge to pellet the membrane fraction.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the NAPE-PLD containing membrane fraction.

    • Add this compound or other test compounds at various concentrations.

    • Pre-incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding the fluorescent substrate PED6.

    • Measure the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the fluorophore).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by fitting the data to a dose-response curve.

LC-MS/MS Analysis of NAEs in Mouse Brain

This protocol outlines the general steps for the quantification of NAEs in brain tissue following this compound administration.[1][11][12][13]

  • Sample Collection and Preparation:

    • Administer this compound or vehicle to mice via the desired route (e.g., i.p.).[7]

    • At specified time points, euthanize the mice and rapidly dissect the brain.

    • Immediately freeze the brain tissue in liquid nitrogen to halt enzymatic activity.

    • Homogenize the frozen tissue in a solvent mixture (e.g., chloroform/methanol) containing deuterated internal standards for NAEs.[13]

  • Lipid Extraction:

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.[1][13]

    • Evaporate the organic solvent under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample onto a reverse-phase HPLC column coupled to a tandem mass spectrometer.[11][12]

    • Use a scheduled multiple reaction monitoring (sMRM) method to detect and quantify specific NAEs and their corresponding internal standards.[11]

  • Data Analysis:

    • Calculate the concentration of each NAE relative to its deuterated internal standard.

    • Compare the NAE levels between this compound-treated and vehicle-treated groups.

Cued Fear Extinction Test in Mice

This protocol describes a behavioral paradigm used to assess the effect of this compound on fear memory.[5][14][15][16][17]

  • Fear Conditioning (Day 1):

    • Place a mouse in a conditioning chamber.

    • After a habituation period, present an auditory cue (conditioned stimulus, CS; e.g., a tone) that co-terminates with a mild footshock (unconditioned stimulus, US).[5][14]

    • Repeat the CS-US pairing several times.

  • Drug Administration:

    • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle at a specified time before the fear extinction session.[18]

  • Fear Extinction Training (Day 2):

    • Place the mouse in a novel context.

    • Repeatedly present the auditory CS without the footshock.[16]

    • Record freezing behavior, a measure of fear, throughout the session.

  • Extinction Recall (Day 3):

    • Return the mouse to the novel context and present the CS.

    • Measure freezing behavior to assess the retention of the extinction memory.

  • Data Analysis:

    • Quantify the percentage of time spent freezing during the presentation of the CS.

    • Compare the freezing levels between the this compound-treated and vehicle-treated groups across the extinction training and recall sessions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on fear extinction in mice.

Experimental_Workflow cluster_day1 Day 1: Fear Conditioning cluster_day2 Day 2: Extinction Training cluster_day3 Day 3: Extinction Recall Habituation Habituation in Conditioning Chamber CS_US_Pairing Auditory Cue (CS) + Footshock (US) Pairings Habituation->CS_US_Pairing Drug_Admin Administer this compound or Vehicle CS_US_Pairing->Drug_Admin Extinction_Session Repeated CS Presentation in Novel Context Drug_Admin->Extinction_Session Measure_Freezing1 Record Freezing Behavior Extinction_Session->Measure_Freezing1 Recall_Session CS Presentation in Novel Context Measure_Freezing1->Recall_Session Measure_Freezing2 Record Freezing Behavior Recall_Session->Measure_Freezing2 Data_Analysis Data Analysis: Compare Freezing Between Groups Measure_Freezing2->Data_Analysis

Figure 2: Cued Fear Extinction Experimental Workflow.

Conclusion

This compound is a pivotal pharmacological tool that has significantly advanced our understanding of the role of NAPE-PLD in the biosynthesis of NAEs and their subsequent physiological functions. Its selectivity and CNS activity allow for precise dissection of the NAPE-PLD pathway in a variety of in vitro and in vivo models. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations into the complexities of the endocannabinoid system and its implications for health and disease. As research in this field continues, this compound will undoubtedly remain a cornerstone for studies aimed at developing novel therapeutics targeting NAE signaling.

References

LEI-401's Impact on N-acylethanolamine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LEI-401, a first-in-class, selective, and CNS-active inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid mediators that includes the endocannabinoid anandamide.[3][4][5] This document outlines the mechanism of action of this compound, its quantitative effects on NAE levels, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways.

Core Mechanism of Action

This compound functions as a potent and selective inhibitor of NAPE-PLD.[1][6][7] The primary pathway for NAE biosynthesis involves the conversion of N-acylphosphatidylethanolamine (NAPE) to NAE by NAPE-PLD.[5] By blocking this enzyme, this compound effectively reduces the production of a broad range of NAEs.[1] This inhibition has been demonstrated to be dependent on the presence of NAPE-PLD, as this compound has no effect on NAE levels in NAPE-PLD knockout (KO) cells and mice.[1][6]

The central nervous system (CNS) activity of this compound allows for the in vivo study of the physiological roles of NAPE-PLD-derived NAEs.[6][8] Studies have shown that this compound can modulate emotional behavior in mice, mimicking the effects of cannabinoid CB1 receptor antagonists.[1][6] These effects can be reversed by co-treatment with a fatty acid amide hydrolase (FAAH) inhibitor, highlighting the interplay between NAE biosynthesis and degradation in regulating endocannabinoid tone.[1][6]

Quantitative Data on this compound's Effects

The inhibitory potency and in vivo efficacy of this compound have been quantified across various experimental systems. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/SystemReference
IC5027 nMhNAPE-PLD[2]
Ki0.027 µM (95% CI 0.021–0.033 µM)hNAPE-PLD[9]
Cellular IC500.86 µMhNAPE-PLD-transfected HEK293T cells[2]

Table 2: Effect of this compound on N-acylethanolamine (NAE) Levels in Neuro-2a Cells

TreatmentNAE Species% Reduction vs. VehicleCell TypeReference
This compound (10 µM, 2 h)Anandamide (AEA)Significant ReductionWild-Type Neuro-2a[6]
This compound (10 µM, 2 h)Palmitoylethanolamide (PEA)Significant ReductionWild-Type Neuro-2a[6]
This compound (10 µM, 2 h)Oleoylethanolamide (OEA)Significant ReductionWild-Type Neuro-2a[6]
This compound (10 µM, 2 h)Various NAEsNo EffectNAPE-PLD KO Neuro-2a[6]

Table 3: In Vivo Pharmacokinetics of this compound in Mice

Administration RouteDoseCmaxTmaxt1/2AUC_lastBioavailability (F)Reference
Oral (p.o.)10 mg/kg1370 ng/mL2 hours2.5 hours6760 hng/mL25%[2]
Intraperitoneal (i.p.)30 mg/kg10300 ng/mL1 hour-38600 hng/mL48%[2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

In Vitro NAPE-PLD Inhibition Assay
  • Enzyme Source: Human NAPE-PLD (hNAPE-PLD) is expressed and purified from a suitable host system (e.g., HEK293T cells).

  • Substrate: A fluorescently labeled NAPE substrate is used to monitor enzyme activity.

  • Assay Procedure:

    • hNAPE-PLD is incubated with varying concentrations of this compound.

    • The reaction is initiated by the addition of the NAPE substrate.

    • The fluorescence generated from the cleavage of the substrate is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. IC50 values are determined by fitting the data to a dose-response curve.

Cellular NAPE-PLD Engagement Assay
  • Cell Culture: HEK293T cells are transfected with a vector expressing hNAPE-PLD.

  • Inhibitor Treatment: Transfected cells are treated with varying concentrations of this compound for a specified duration (e.g., 30 minutes).

  • Activity-Based Protein Profiling (ABPP):

    • Cells are lysed, and the proteome is labeled with a specific activity-based probe for NAPE-PLD.

    • The labeling of NAPE-PLD is visualized and quantified using techniques such as SDS-PAGE and fluorescence scanning.

  • Data Analysis: The reduction in probe labeling at different this compound concentrations is used to determine the cellular IC50.

Targeted Lipidomics for NAE Quantification
  • Sample Preparation:

    • Cells: Neuro-2a cells (both wild-type and NAPE-PLD KO) are treated with this compound or vehicle. Cells are harvested, and lipids are extracted using a suitable solvent system (e.g., Bligh-Dyer extraction).

    • Tissues: Brain tissue from mice treated with this compound or vehicle is homogenized, and lipids are extracted.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Lipid extracts are separated using reverse-phase liquid chromatography.

    • The separated lipids are ionized and detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific NAE species.

  • Data Analysis: The levels of individual NAEs are quantified by comparing their peak areas to those of internal standards.

In Vivo Behavioral Studies
  • Animals: Wild-type and NAPE-PLD KO mice are used.

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Behavioral Paradigms:

    • Fear Extinction: Mice undergo fear conditioning followed by extinction training. The effect of this compound on the recall of extinction memory is assessed.

    • Hypothalamus-Pituitary-Adrenal (HPA) Axis Activation: Plasma corticosterone (B1669441) levels are measured following this compound administration as an indicator of HPA axis activity.

  • Data Analysis: Behavioral responses (e.g., freezing time) and physiological parameters (e.g., hormone levels) are compared between treatment groups using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.

NAE_Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes PL Phospholipids NAT N-acyltransferase PL->NAT Acyl Chain Donor PE Phosphatidylethanolamine (PE) PE->NAT NAPE N-acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis Other_Pathways Alternative Pathways (e.g., PLC, ABHD4/GDE1) NAPE->Other_Pathways NAE N-acylethanolamines (NAEs) (e.g., Anandamide) NAT->NAPE N-acylation NAPE_PLD->NAE Other_Pathways->NAE

Caption: N-acylethanolamine (NAE) Biosynthesis Pathways.

LEI401_MOA cluster_pathway NAPE-PLD Pathway cluster_inhibitor Inhibitor cluster_enzyme Enzyme NAPE N-acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-acylethanolamines (NAEs) LEI401 This compound LEI401->NAPE_PLD Inhibition NAPE_PLD->NAE

Caption: Mechanism of Action of this compound.

Lipidomics_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_output Output A Cell Culture / Tissue (Control vs. This compound) B Lipid Extraction A->B C LC-MS Analysis B->C D Data Processing C->D E NAE Quantification D->E F Quantitative Comparison of NAE Levels E->F

Caption: Targeted Lipidomics Experimental Workflow.

References

The Structure-Activity Relationship of LEI-401: A Technical Guide to a First-in-Class NAPE-PLD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-401 is a pioneering, selective, and CNS-active inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1][2] NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][3] By inhibiting NAPE-PLD, this compound effectively reduces the levels of various NAEs in the brain, making it a valuable chemical probe to investigate the physiological roles of this signaling pathway.[1] Preclinical studies have demonstrated that this compound can modulate emotional behavior, specifically by impairing fear extinction, an effect that can be reversed by a fatty acid amide hydrolase (FAAH) inhibitor.[1][2] This whitepaper provides an in-depth technical guide to the structure-activity relationship (SAR) of this compound, including detailed experimental protocols and an overview of the relevant signaling pathways.

Structure-Activity Relationship (SAR) of Pyrimidine-4-Carboxamide (B1289416) Analogs

The discovery of this compound stemmed from a high-throughput screening campaign that identified the pyrimidine-4-carboxamide scaffold as a promising starting point for NAPE-PLD inhibitors.[3][4] Systematic chemical modifications of an initial hit compound led to the identification of this compound with significantly improved potency and drug-like properties.[4] The key SAR findings are summarized below.

Key Structural Modifications and Their Impact on Potency

The core scaffold of this compound consists of a central pyrimidine-4-carboxamide core with three key positions for substitution (R1, R2, and R3). The optimization of these substituents was crucial for achieving nanomolar potency.

  • R1 Group (Amide Substituent): Modifications at the R1 position, which is the amide substituent on the pyrimidine (B1678525) core, generally did not lead to an improvement in inhibitory activity. This suggests that this part of the molecule may bind in a relatively shallow and lipophilic pocket of the enzyme.[4]

  • R2 Group (Piperidine Moiety): The R2 substituent is a critical determinant of potency. The introduction of an (S)-3-phenylpiperidine group resulted in a threefold increase in inhibitory potency compared to the initial hit compound bearing an N-methylphenethylamine group.[4] This highlights the importance of a conformationally restricted and appropriately oriented phenyl group for optimal interaction with the enzyme's active site.

  • R3 Group (Pyrrolidine Moiety): The R3 position also plays a significant role in the activity of these compounds. The replacement of a morpholine (B109124) ring with an (S)-3-hydroxypyrrolidine moiety led to a tenfold increase in activity and also reduced the lipophilicity of the molecule.[4] The hydroxyl group likely forms a key hydrogen bond within the active site of NAPE-PLD.

Quantitative SAR Data

The following table summarizes the in vitro inhibitory activity of this compound and key analogs against human NAPE-PLD. The data is presented as pIC50 values, where a higher value indicates greater potency.

CompoundR1 SubstituentR2 SubstituentR3 SubstituentpIC50
This compound (1) Cyclopropylmethyl(S)-3-Phenylpiperidine(S)-3-Hydroxypyrrolidine7.14 ± 0.04
Hit Compound (2) CyclopropylmethylN-MethylphenethylamineMorpholine6.09 ± 0.04
Analog 3 Cyclopropylmethyl(S)-3-PhenylpiperidineMorpholine6.62 ± 0.05
Analog 4 CyclopropylmethylN-Methylphenethylamine(S)-3-Hydroxypyrrolidine6.22 ± 0.03

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

Synthesis of this compound and Analogs

The synthesis of this compound and its pyrimidine-4-carboxamide analogs is typically achieved through a multi-step sequence. A general synthetic route is outlined below.[3][4][5]

General Synthetic Scheme:

start 2,6-Dichloropyrimidine-4-carbonyl chloride step1 Amide Formation (R1NH2) start->step1 step2 Nucleophilic Aromatic Substitution (R2 amine) step1->step2 step3 Nucleophilic Aromatic Substitution (R3 amine) step2->step3 end Final Compound (e.g., this compound) step3->end

Caption: General synthetic workflow for pyrimidine-4-carboxamide inhibitors.

Detailed Steps (Example for this compound):

  • Amide Formation: 2,6-Dichloropyrimidine-4-carbonyl chloride is reacted with cyclopropylmethanamine in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) (DCM) at low temperatures to form the corresponding amide.

  • First Nucleophilic Aromatic Substitution: The resulting dichloro-pyrimidine amide is then subjected to a nucleophilic aromatic substitution with (S)-3-phenylpiperidine. This reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an alcohol solvent, such as n-butanol, often with microwave heating to drive the reaction to completion.

  • Second Nucleophilic Aromatic Substitution: The final step involves the second nucleophilic aromatic substitution with (S)-3-hydroxypyrrolidine under similar conditions to the previous step to yield this compound. The product is then purified by chromatography.

NAPE-PLD In Vitro Activity Assay (Fluorescence-Based)

This assay is used to determine the inhibitory potency of compounds against NAPE-PLD. It utilizes a fluorogenic substrate, N-(1-(4-(N,N-dimethylamino)phenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)-N-((6-(2,4-dinitrophenoxy)hexanoyl)amino)ethyl)-N-methyl-2-aminoethyl-NAPE (PED6).[6]

Protocol:

  • Enzyme Preparation: Membrane fractions from HEK293T cells overexpressing human NAPE-PLD are prepared.

  • Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Assay Reaction: The assay is performed in a 96-well plate. Each well contains the enzyme preparation, the test compound at a specific concentration, and assay buffer (e.g., Tris-HCl with appropriate co-factors). The reaction is initiated by the addition of the PED6 substrate.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader with excitation and emission wavelengths suitable for the fluorophore released upon substrate cleavage (e.g., excitation at 477 nm and emission at 525 nm).[6]

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence increase. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Fear Extinction Assay in Mice

This behavioral assay is used to assess the effect of this compound on emotional memory.[7][8]

Protocol:

  • Fear Conditioning (Day 1): Mice are placed in a conditioning chamber and exposed to an auditory cue (conditioned stimulus, CS) that co-terminates with a mild foot shock (unconditioned stimulus, US). This pairing leads to the association of the cue with the aversive stimulus.

  • Contextual Fear Testing (Day 2): Mice are returned to the same chamber without the auditory cue to assess freezing behavior, which is indicative of contextual fear memory.

  • Fear Extinction Training (Day 3): Mice are placed in a different context and repeatedly exposed to the auditory cue (CS) in the absence of the foot shock (US). This leads to a gradual reduction in the conditioned fear response (freezing). This compound or vehicle is administered prior to this session.

  • Extinction Recall (Day 4): Mice are returned to the extinction context and presented with the auditory cue to assess the recall of the extinction memory. Increased freezing behavior in the this compound treated group compared to the vehicle group indicates an impairment of fear extinction.

LC-MS/MS Quantification of N-Acylethanolamines in Brain Tissue

This method is used to measure the levels of NAEs in the brain following the administration of this compound.[9][10][11][12]

Protocol:

  • Tissue Collection and Homogenization: Brain tissue is rapidly dissected and homogenized in a suitable solvent, such as acetonitrile, containing internal standards (deuterated NAEs).

  • Lipid Extraction: The lipids are extracted from the homogenate using a liquid-liquid extraction procedure, for example, with chloroform (B151607) and water.

  • Sample Cleanup: The lipid extract is often further purified using solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis: The purified lipid extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The NAEs are separated by reverse-phase chromatography and detected by multiple reaction monitoring (MRM) in positive ion mode.

  • Quantification: The concentration of each NAE is determined by comparing the peak area of the endogenous analyte to that of its corresponding deuterated internal standard.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by directly inhibiting NAPE-PLD, which in turn modulates the downstream signaling of NAEs.

NAPE-PLD Signaling Pathway

The following diagram illustrates the central role of NAPE-PLD in the biosynthesis of NAEs and the mechanism of action of this compound.

cluster_0 Cell Membrane NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAEs N-Acylethanolamines (NAEs) (e.g., Anandamide) NAPE_PLD->NAEs PA Phosphatidic Acid NAPE_PLD->PA CB1R Cannabinoid Receptor 1 (CB1R) NAEs->CB1R Activation LEI401 This compound LEI401->NAPE_PLD Inhibition HPA_axis Hypothalamus-Pituitary-Adrenal (HPA) Axis CB1R->HPA_axis Regulation Emotional_Behavior Modulation of Emotional Behavior HPA_axis->Emotional_Behavior

Caption: this compound inhibits NAPE-PLD, reducing NAE biosynthesis and downstream signaling.

Mechanism of Action:

  • NAPE-PLD Catalysis: NAPE-PLD is a membrane-associated enzyme that catalyzes the hydrolysis of NAPE to produce NAEs and phosphatidic acid.[5]

  • Inhibition by this compound: this compound acts as a potent and selective inhibitor of NAPE-PLD, blocking the synthesis of NAEs.

  • Downstream Effects: The reduction in NAE levels, particularly anandamide, leads to decreased activation of downstream targets such as the cannabinoid CB1 receptor. This modulation of endocannabinoid signaling impacts the regulation of the hypothalamus-pituitary-adrenal (HPA) axis and, consequently, influences emotional behaviors like fear and anxiety.[1][2]

Experimental and Drug Discovery Workflow

The development of this compound followed a logical and systematic workflow, from initial screening to in vivo characterization.

HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (Pyrimidine-4-carboxamide) HTS->Hit_ID Med_Chem Medicinal Chemistry (SAR-guided Optimization) Hit_ID->Med_Chem In_Vitro In Vitro Characterization (NAPE-PLD Assay, Selectivity) Med_Chem->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration) In_Vitro->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (NAE Quantification) In_Vivo_PK->In_Vivo_PD Behavior Behavioral Studies (Fear Extinction Assay) In_Vivo_PD->Behavior Lead Lead Compound (this compound) Behavior->Lead

Caption: The drug discovery workflow leading to the identification of this compound.

This workflow highlights the iterative process of drug discovery, beginning with a large-scale screen to identify initial hits, followed by medicinal chemistry efforts to optimize potency and drug-like properties. The most promising compounds are then rigorously tested in a cascade of in vitro and in vivo assays to establish their mechanism of action and therapeutic potential.

Conclusion

This compound represents a significant advancement in the study of NAE signaling. Its well-defined structure-activity relationship, coupled with its potent and selective inhibition of NAPE-PLD, makes it an invaluable tool for researchers in neuroscience, pharmacology, and drug development. The detailed experimental protocols and understanding of its mechanism of action provided in this guide are intended to facilitate further investigation into the therapeutic potential of NAPE-PLD inhibition for a range of neurological and psychiatric disorders.

References

LEI-401: A Technical Guide to its Selective Inhibition of N-Acylphosphatidylethanolamine-Hydrolyzing Phospholipase D (NAPE-PLD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-401 is a pioneering, first-in-class, selective, and centrally nervous system (CNS)-active inhibitor of N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD).[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[2][3] By specifically targeting NAPE-PLD, this compound serves as a critical chemical probe to dissect the physiological and pathological roles of NAEs and their biosynthesis. This technical guide provides an in-depth overview of the selectivity profile of this compound for NAPE-PLD, detailing the quantitative data, experimental protocols, and the underlying biochemical pathways.

Quantitative Selectivity Profile

The selectivity of this compound for NAPE-PLD has been rigorously established through a series of in vitro and in vivo studies. The compound exhibits potent inhibition of NAPE-PLD while demonstrating a lack of significant activity against other key enzymes involved in endocannabinoid metabolism.

Target EnzymeSpeciesInhibition MetricValueReference
NAPE-PLD HumanIC₅₀27 nM[1][2][4]
HumanKᵢ0.027 µM[5][6]
MouseKᵢ0.18 µM[5]
FAAH Not Specified% Inhibition @ 10 µMNo inhibitory activity[5]
MAGL Not Specified% Inhibition @ 10 µMNo inhibitory activity[5]
DAGLα/β Not Specified% Inhibition @ 10 µMNo inhibitory activity[5]
ABHD6 Not Specified% Inhibition @ 10 µMNo inhibitory activity[5]
PLA2G4E Not Specified% Inhibition @ 10 µMNo inhibitory activity[5]
Cannabinoid Receptor 1 (CB₁) Not Specified% Inhibition @ 10 µMNo inhibitory activity[5]
Cannabinoid Receptor 2 (CB₂) Not Specified% Inhibition @ 10 µMNo inhibitory activity[5]

Table 1: Quantitative selectivity data for this compound against NAPE-PLD and other endocannabinoid system-related enzymes.

Further evidence of this compound's selectivity is derived from studies on NAPE-PLD knockout (KO) models. In Neuro-2a cells and in the brains of mice lacking NAPE-PLD, this compound treatment did not reduce NAE levels, confirming that its mechanism of action is dependent on the presence of NAPE-PLD.[2][3][5]

Signaling Pathway and Mechanism of Action

NAPE-PLD is a key enzyme in the biosynthetic pathway of N-acylethanolamines (NAEs). It catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. This compound acts as a direct inhibitor of this enzymatic step.

NAPE_PLD_Pathway NAPE N-Acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamine (NAE) (e.g., Anandamide) NAPE_PLD->NAE PA Phosphatidic Acid NAPE_PLD->PA LEI401 This compound LEI401->NAPE_PLD Inhibition

Caption: NAPE-PLD signaling pathway and this compound's inhibitory action.

Experimental Protocols

In Vitro NAPE-PLD Activity Assay (Fluorescence-Based)

This assay is used to determine the potency of inhibitors against NAPE-PLD.[7]

Materials:

  • HEK293T cells overexpressing NAPE-PLD

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.005% (w/v) BSA, pH 7.4

  • Fluorescent Substrate: PED6 (N-((4-(dinitrophenyl)amino)butanoyl)-1-hexadecanoyl-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-sn-glycero-3-phosphoethanolamine)

  • This compound or other test compounds

  • 96-well black, flat-bottom plates

  • Plate reader capable of fluorescence detection (excitation/emission ~485/528 nm)

Procedure:

  • Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD.

  • Dilute the membrane protein lysate to a working concentration in the assay buffer.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound (or DMSO for control), and the membrane protein lysate.

  • Pre-incubate the plate for 30 minutes at 37°C.

  • Initiate the reaction by adding the fluorescent substrate PED6.

  • Immediately measure the fluorescence intensity over time using a plate reader at 37°C.

  • Calculate the rate of reaction and determine the IC₅₀ value by fitting the dose-response data to a suitable equation.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is employed to assess the selectivity and target engagement of this compound in a complex proteome.[5]

Materials:

  • hNAPE-PLD-transfected HEK293T cell lysates

  • Photoprobe (e.g., a photo-activatable analog of this compound)

  • This compound

  • Biotin-azide and click chemistry reagents (if using an alkyne-tagged photoprobe)

  • Streptavidin beads

  • SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

  • Incubate the hNAPE-PLD-transfected HEK293T cell lysates with varying concentrations of this compound for a specified time.

  • Add the photoprobe to the lysates and incubate.

  • Expose the samples to UV light to induce covalent cross-linking of the photoprobe to its target proteins.

  • If using a two-step labeling approach, perform a click reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

  • Enrich the probe-labeled proteins using streptavidin beads.

  • Analyze the enriched proteins by SDS-PAGE and Western blotting using an antibody against NAPE-PLD, or by mass spectrometry for proteome-wide selectivity analysis.

  • A decrease in the signal for NAPE-PLD in the presence of this compound indicates competitive binding and target engagement.

ABPP_Workflow cluster_incubation Incubation cluster_labeling Labeling & Enrichment cluster_analysis Analysis Lysate Cell Lysate (with NAPE-PLD) Add_LEI401 Pre-incubation Lysate->Add_LEI401 LEI401 This compound (Inhibitor) Photoprobe Photoprobe Add_Photoprobe Incubation Add_LEI401->Add_Photoprobe UV UV Cross-linking Add_Photoprobe->UV Click Click Chemistry (Biotinylation) UV->Click Enrich Streptavidin Enrichment Click->Enrich SDS_PAGE SDS-PAGE / Western Blot Enrich->SDS_PAGE MS Mass Spectrometry Enrich->MS

References

Pharmacological Profile of LEI-401: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LEI-401 is a first-in-class, potent, and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2] As a brain-penetrant small molecule, this compound serves as a critical chemical probe for investigating the physiological roles of NAPE-PLD and the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (B1667382) (AEA).[3][4] This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound exerts its pharmacological effects by directly inhibiting the enzymatic activity of NAPE-PLD.[3] NAPE-PLD is a key enzyme in the biosynthesis of NAEs, catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce various NAEs, including anandamide.[3][5] By blocking this crucial step, this compound effectively reduces the "on-demand" production of these lipid signaling molecules in the central nervous system (CNS).[3] This reduction in the endogenous tone of NAEs, particularly anandamide, leads to a functional antagonism of cannabinoid receptor type 1 (CB1) signaling.[3][4] The in vivo effects of this compound, such as activation of the hypothalamus-pituitary-adrenal (HPA) axis and impairment of fear extinction, emulate those of a CB1 receptor antagonist and can be reversed by inhibiting the primary catabolic enzyme for anandamide, fatty acid amide hydrolase (FAAH).[3][4]

Signaling Pathway

The signaling pathway affected by this compound is central to the endocannabinoid system. The following diagram illustrates the mechanism of action of this compound and its downstream consequences.

LEI401_Pathway NAPE N-acylphosphatidyl- ethanolamines (NAPEs) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAE N-acylethanolamines (NAEs) (e.g., Anandamide) CB1R CB1 Receptor NAE->CB1R Activation FAAH FAAH NAE->FAAH Substrate NAPE_PLD->NAE Biosynthesis LEI401 This compound LEI401->NAPE_PLD Inhibition Downstream Downstream Signaling (e.g., HPA axis modulation, emotional behavior) CB1R->Downstream Inactive Inactive Metabolites FAAH->Inactive Degradation

Mechanism of this compound Action

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity
ParameterSpecies/SystemValueReference
IC50 (NAPE-PLD)-27 nM[1]
Ki (hNAPE-PLD)Human0.027 µM[3]
IC50 (NAPE-PLD labeling)hNAPE-PLD transfected HEK293T cells0.86 µM[1]
Table 2: Physicochemical Properties
PropertyValueReference
Molecular Weight 421.54 g/mol [6]
logD 3.3[3]
Topological Polar Surface Area 80.5 Ų[3]
Aqueous Solubility 1.7 mg/L[3]
Membrane Permeability (PAMPA) Peff 0.37 nm/s[3]
Table 3: In Vivo Pharmacokinetics in Mice (C57BL/6J)
RouteDoset1/2 (h)Cmax (ng/mL)tmax (h)AUClast (h*ng/mL)Bioavailability (F)Reference
Oral (p.o.) 10 mg/kg2.513702676025%[1]
Intraperitoneal (i.p.) 30 mg/kg-1030013860048%[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments to characterize this compound.

NAPE-PLD In Vitro Activity Assay

The inhibitory potency of this compound on human NAPE-PLD (hNAPE-PLD) was determined using an in vitro activity assay. The assay measures the enzymatic conversion of a fluorescently labeled NAPE substrate to a fluorescent NAE product.

NAPE_PLD_Assay Start Start Prepare Prepare reaction mixture: hNAPE-PLD enzyme Fluorescent NAPE substrate Buffer Start->Prepare Add_LEI401 Add varying concentrations of this compound Prepare->Add_LEI401 Incubate Incubate at 37°C Add_LEI401->Incubate Measure Measure fluorescence intensity of the NAE product Incubate->Measure Analyze Calculate Ki values from dose-response curves Measure->Analyze End End Analyze->End

Workflow for NAPE-PLD In Vitro Activity Assay
  • Reaction Mixture Preparation : A reaction mixture containing recombinant hNAPE-PLD enzyme, a fluorescently labeled NAPE substrate, and an appropriate buffer is prepared.

  • Inhibitor Addition : this compound is added to the reaction mixture at various concentrations.

  • Incubation : The reaction is initiated and incubated at 37°C to allow for enzymatic conversion.

  • Fluorescence Measurement : The fluorescence intensity of the resulting NAE product is measured using a plate reader.

  • Data Analysis : The inhibitory constant (Ki) is calculated by fitting the concentration-response data to a suitable pharmacological model.[3]

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) was utilized to assess the selectivity of this compound against other serine hydrolases in the mouse brain proteome.

  • Proteome Preparation : Mouse brain membrane proteome is prepared.

  • Inhibitor Incubation : The proteome is incubated with this compound at various concentrations.

  • Probe Labeling : A broad-spectrum serine hydrolase activity-based probe is added to the proteome to label the active enzymes.

  • SDS-PAGE and Imaging : The labeled proteins are separated by SDS-PAGE, and the gel is scanned for fluorescently labeled bands.

  • Selectivity Determination : The reduction in labeling of specific enzymes in the presence of this compound indicates target engagement and allows for the assessment of selectivity.[3]

Targeted Lipidomics for NAE Quantification

To determine the effect of this compound on NAE levels in vitro and in vivo, targeted lipidomics was performed.

  • Sample Collection : Neuro-2a cells or mouse brain tissue are collected after treatment with this compound or vehicle.[3][7]

  • Lipid Extraction : Lipids are extracted from the samples using a suitable organic solvent system.

  • LC-MS/MS Analysis : The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different NAE species.

  • Data Normalization and Analysis : The levels of various NAEs are normalized to an internal standard and compared between the this compound and vehicle-treated groups.[3]

In Vivo Pharmacokinetic Studies

The pharmacokinetic properties of this compound were evaluated in male C57BL/6J mice.

  • Drug Administration : this compound was administered to mice via intravenous, oral, or intraperitoneal routes at specified doses.[7]

  • Sample Collection : Blood and brain samples were collected at various time points post-administration.

  • Sample Processing and Analysis : Plasma and brain homogenates were processed, and the concentration of this compound was quantified using LC-MS/MS.

  • Pharmacokinetic Parameter Calculation : Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (tmax), and area under the curve (AUC) were calculated.[1][7]

In Vivo Efficacy

This compound has demonstrated significant in vivo activity, confirming its utility as a CNS-active probe. Administration of this compound to wild-type mice led to a reduction in brain NAE levels, including anandamide.[3] This effect was absent in NAPE-PLD knockout mice, confirming the on-target action of the compound.[3][4] Behaviorally, this compound treatment in mice resulted in an activation of the HPA axis and an impairment of fear extinction, phenotypes consistent with reduced endocannabinoid signaling and CB1 receptor antagonism.[3]

Conclusion

This compound is a highly valuable pharmacological tool for the study of NAPE-PLD and NAE biology. Its well-characterized potency, selectivity, and in vivo activity make it an ideal probe for elucidating the role of this signaling pathway in various physiological and pathological processes. The detailed pharmacological profile presented in this document provides a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

References

The NAPE-PLD Inhibitor LEI-401: An In-Depth Examination of its Effects on Emotional Behavior in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of LEI-401, a selective and CNS-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), on emotional behavior in animal models. By inhibiting NAPE-PLD, this compound reduces the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382), in the brain. This modulation of the endocannabinoid system leads to distinct behavioral phenotypes, primarily characterized by the impairment of fear extinction and activation of the hypothalamic-pituitary-adrenal (HPA) axis. This guide details the experimental protocols used to assess these effects, presents available quantitative data, and illustrates the underlying signaling pathways.

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including emotional behavior, stress, and memory. A key component of the ECS is the family of N-acylethanolamines (NAEs), which includes the well-characterized endocannabinoid N-arachidonoylethanolamine (anandamide). The biosynthesis of NAEs is primarily mediated by the enzyme NAPE-PLD.[1] The development of selective inhibitors for NAPE-PLD, such as this compound, has provided a valuable pharmacological tool to investigate the specific roles of this biosynthetic pathway in brain function and behavior.[2]

This compound has been identified as a potent and brain-penetrant inhibitor of NAPE-PLD.[2] Preclinical studies in mice have demonstrated that acute administration of this compound leads to a significant reduction in brain anandamide levels.[[“]] This targeted disruption of NAE biosynthesis has been shown to have profound effects on emotional memory and stress responses, making this compound a critical compound for understanding the therapeutic potential of targeting NAPE-PLD.[2]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the enzymatic activity of NAPE-PLD. This enzyme is responsible for the final step in the biosynthesis of NAEs, catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[4]

NAPE-PLD Inhibition and Anandamide Reduction

By blocking NAPE-PLD, this compound effectively decreases the production of a range of NAEs, most notably anandamide, in the brain.[2] This reduction in the endogenous tone of anandamide leads to decreased activation of cannabinoid receptor type 1 (CB1R), a key receptor of the endocannabinoid system that is densely expressed in brain regions associated with emotional regulation, such as the amygdala, prefrontal cortex, and hippocampus.[4]

LEI401 This compound NAPEPLD NAPE-PLD LEI401->NAPEPLD Inhibition NAE N-Acylethanolamines (e.g., Anandamide) NAPEPLD->NAE Biosynthesis NAPE N-Acylphosphatidyl- ethanolamine (NAPE) NAPE->NAPEPLD CB1R CB1 Receptor NAE->CB1R Activation Downstream Downstream Signaling (Fear Extinction, HPA Axis Regulation) CB1R->Downstream Modulation

Figure 1. Mechanism of this compound Action.

Impact on Fear Extinction Circuitry

The process of fear extinction, which is the gradual reduction of a conditioned fear response, is heavily dependent on the activity of the endocannabinoid system, particularly within the amygdala and the medial prefrontal cortex (mPFC).[1][5] CB1 receptor activation is known to facilitate fear extinction.[1][2][[“]] By reducing anandamide levels, this compound diminishes CB1R signaling, thereby impairing the neural plasticity required for the consolidation and recall of extinction memory.[2]

cluster_0 Normal Fear Extinction cluster_1 Effect of this compound Anandamide_N Anandamide CB1R_N CB1 Receptor Anandamide_N->CB1R_N Activates mPFC_N mPFC Activity CB1R_N->mPFC_N Enhances Amygdala_N Amygdala Output (Fear Response) mPFC_N->Amygdala_N Inhibits Extinction_N Fear Extinction Amygdala_N->Extinction_N LEI401 This compound NAPEPLD NAPE-PLD LEI401->NAPEPLD Inhibits Anandamide_L Reduced Anandamide NAPEPLD->Anandamide_L Reduces Biosynthesis CB1R_L Reduced CB1R Activation Anandamide_L->CB1R_L mPFC_L Reduced mPFC Activity CB1R_L->mPFC_L Amygdala_L Disinhibited Amygdala (Sustained Fear) mPFC_L->Amygdala_L Reduced Inhibition Extinction_L Impaired Fear Extinction Amygdala_L->Extinction_L LEI401 This compound Anandamide Reduced Anandamide LEI401->Anandamide CB1R Reduced CB1R Activation Anandamide->CB1R Hypothalamus Hypothalamus (PVN) CB1R->Hypothalamus Reduced Inhibition CRH CRH Release Hypothalamus->CRH Increases Pituitary Anterior Pituitary ACTH ACTH Release Pituitary->ACTH Increases Adrenal Adrenal Cortex CORT Corticosterone Release Adrenal->CORT Increases CRH->Pituitary ACTH->Adrenal cluster_0 Pharmacological Intervention cluster_1 Molecular Target and Effect cluster_2 Behavioral and Physiological Outcomes cluster_3 Experimental Assessment LEI401 This compound Administration (e.g., 30 mg/kg, i.p.) NAPEPLD NAPE-PLD Inhibition LEI401->NAPEPLD Anandamide Decreased Brain Anandamide Levels NAPEPLD->Anandamide FearExtinction Impaired Fear Extinction Anandamide->FearExtinction HPA_Axis HPA Axis Activation Anandamide->HPA_Axis Anxiety Potential Anxiogenic-like Effects (To be further investigated) Anandamide->Anxiety FearConditioningTest Fear Conditioning/ Extinction Test FearExtinction->FearConditioningTest CorticosteroneAssay Corticosterone Assay HPA_Axis->CorticosteroneAssay AnxietyTests Elevated Plus-Maze/ Open Field Test Anxiety->AnxietyTests

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and dosage recommendations for the use of LEI-401, a potent and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), in mice. This compound is a valuable tool for researchers investigating the role of the endocannabinoid system, particularly the biosynthesis of N-acylethanolamines (NAEs) like anandamide (B1667382), in various physiological and pathological processes.

Mechanism of Action

This compound acts as a central nervous system (CNS)-active inhibitor of NAPE-PLD.[1][2] This enzyme is crucial for the "on-demand" biosynthesis of a range of NAEs, which are important lipid signaling molecules. By inhibiting NAPE-PLD, this compound effectively reduces the levels of NAEs, including the endocannabinoid anandamide, in the brain.[1][2] This targeted inhibition allows for the elucidation of the physiological roles of NAPE-PLD-derived NAEs in emotional behavior, fear extinction, and the hypothalamus-pituitary-adrenal (HPA) axis regulation.[1][2]

Signaling Pathway of this compound Action

LEI401_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE N-acylphosphatidyl- ethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAEs N-acylethanolamines (e.g., Anandamide) NAPE_PLD->NAEs Catalysis LEI_401 This compound LEI_401->NAPE_PLD Inhibition CB1R CB1 Receptor NAEs->CB1R Activation Signaling Downstream Signaling CB1R->Signaling

Caption: Mechanism of action of this compound.

Recommended Dosage for Mice

The optimal dosage of this compound will vary depending on the administration route and the specific experimental goals. The following table summarizes dosages that have been effectively used in published studies.

Administration RouteDosageVehicleNotesReference
Intraperitoneal (i.p.)3, 10, or 30 mg/kgNot specifiedA dose of 30 mg/kg produces a robust decrease in brain anandamide (AEA) content.[3] The dose-dependent effect on brain AEA was observed 2 hours after administration.[3]
Oral (p.o.)10 mg/kgNot specifiedDemonstrates oral bioavailability.[3]
Intravenous (i.v.)1 mg/kgNot specifiedUsed for pharmacokinetic profiling.[3]
Intracranial3 µg or 10 µgNot specifiedCo-administered with other compounds to investigate local effects on AEA synthesis within specific brain regions.[4]

Experimental Protocols

In Vivo Pharmacokinetic Profiling

This protocol is designed to assess the pharmacokinetic properties of this compound in mice.

Materials:

  • This compound

  • C57BL/6J mice

  • Appropriate vehicle for administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Tissue homogenization equipment

  • LC-MS/MS for bioanalysis

Procedure:

  • Administer this compound to mice via the desired route (i.p., p.o., or i.v.) at the specified dose.

  • At various time points (e.g., 0.25, 0.5, 1, 2, 4, 7, and 8 hours post-administration), collect blood samples via a suitable method (e.g., tail vein, retro-orbital).

  • For brain pharmacokinetic profiling, euthanize mice at the specified time points and collect brain tissue.

  • Process blood samples to separate plasma.

  • Homogenize brain tissue.

  • Extract this compound from plasma and brain homogenates using an appropriate solvent.

  • Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Plot the concentration of this compound over time to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC).

Assessment of Brain NAE Level Reduction

This protocol describes how to evaluate the in vivo efficacy of this compound in reducing brain NAE levels.

Materials:

  • This compound

  • C57BL/6J mice

  • Vehicle control

  • Tissue collection and storage supplies

  • Lipid extraction solvents

  • LC-MS/MS for lipidomics analysis

Procedure:

  • Administer this compound (e.g., 30 mg/kg i.p.) or vehicle to a cohort of mice.

  • At a predetermined time point post-administration (e.g., 2 hours, based on pharmacokinetic data), euthanize the mice.

  • Rapidly dissect and collect the brain.

  • Flash-freeze the brain tissue in liquid nitrogen and store at -80°C until analysis.

  • Perform lipid extraction from the brain tissue.

  • Analyze the levels of various NAEs (e.g., anandamide, PEA, OEA) using a targeted lipidomics approach with LC-MS/MS.

  • Compare the NAE levels in the this compound-treated group to the vehicle-treated group to determine the percentage of reduction.

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Grouping Group Mice (e.g., C57BL/6J) Vehicle_Group Administer Vehicle Animal_Grouping->Vehicle_Group LEI401_Group Administer this compound (e.g., 30 mg/kg i.p.) Animal_Grouping->LEI401_Group Time_Points Euthanize at Pre-determined Time Points Vehicle_Group->Time_Points LEI401_Group->Time_Points Tissue_Collection Collect Brain Tissue (and/or Blood) Time_Points->Tissue_Collection Lipid_Extraction Lipid Extraction Tissue_Collection->Lipid_Extraction LC_MS LC-MS/MS Analysis (NAE Quantification) Lipid_Extraction->LC_MS Data_Analysis Data Analysis and Comparison LC_MS->Data_Analysis

Caption: Workflow for assessing this compound efficacy in vivo.

References

Application Notes and Protocols for LEI-401 Administration in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-401 is a potent and selective, central nervous system (CNS)-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD)[1]. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) (AEA)[2]. By inhibiting NAPE-PLD, this compound effectively reduces the levels of AEA and other NAEs in the brain[2]. This mechanism of action makes this compound a valuable research tool for investigating the role of the NAE signaling system in various physiological and pathological processes, particularly in the context of emotional behavior and memory.

These application notes provide detailed protocols for the administration of this compound in preclinical behavioral studies in mice, with a focus on fear extinction, a paradigm where its effects have been established. Furthermore, this document offers proposed experimental designs for investigating the effects of this compound in other relevant behavioral domains, including anxiety, social interaction, and recognition memory.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the NAPE-PLD enzyme, thereby blocking the conversion of N-acyl-phosphatidylethanolamines (NAPEs) to NAEs. This leads to a reduction in the levels of several NAEs, most notably the endocannabinoid anandamide (AEA). AEA is a key signaling molecule that activates cannabinoid receptor 1 (CB1), a G-protein coupled receptor highly expressed in the brain. The reduction in AEA levels following this compound administration leads to a functional antagonism of the CB1 receptor, which has been shown to activate the hypothalamus-pituitary-adrenal (HPA) axis and impair the extinction of fear memories[2]. The effects of this compound on fear extinction can be reversed by an inhibitor of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for AEA, further confirming the role of AEA in mediating the behavioral effects of this compound[2].

LEI401_Mechanism_of_Action cluster_0 NAPE-PLD Pathway cluster_1 This compound Inhibition cluster_2 Downstream Effects NAPE N-acyl-phosphatidylethanolamine (NAPE) NAE N-acylethanolamines (e.g., Anandamide) NAPE->NAE CB1R CB1 Receptor NAE->CB1R Activates NAPE_PLD NAPE-PLD NAPE_PLD->NAE LEI401 This compound LEI401->NAPE_PLD Inhibits HPA_Axis HPA Axis Activation CB1R->HPA_Axis Modulates Fear_Extinction Impaired Fear Extinction HPA_Axis->Fear_Extinction Contributes to

Figure 1: Mechanism of action of this compound.

Pharmacokinetic Profile in Mice

Understanding the pharmacokinetic properties of this compound is crucial for designing and interpreting behavioral experiments. The following tables summarize the key pharmacokinetic parameters of this compound in C57BL/6J mice.

Table 1: Pharmacokinetic Parameters of this compound in Plasma

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (h*ng/mL)
Intraperitoneal (i.p.)3010300138600
Oral (p.o.)10137026760

Data sourced from MedchemExpress[1].

Table 2: Brain Concentration of this compound after Intraperitoneal Administration

Dose (mg/kg)Time (h)Brain Concentration (ng/g)
301~4000
302~3500
304~2000
308~500

Approximate values estimated from graphical data.

Table 3: Dose-Dependent Effect of this compound on Brain Anandamide (AEA) Levels

Dose (mg/kg, i.p.)Time Post-Administration (h)% Reduction in Brain AEA
32Not significant
102Not significant
302~40%

These data indicate that this compound is brain-penetrant and that an intraperitoneal dose of 30 mg/kg effectively reduces brain anandamide levels within 2 hours of administration.

Experimental Protocols

Drug Preparation

For in vivo administration, this compound should be prepared as a suspension.

  • Vehicle: A suitable vehicle for this compound is a suspension in 0.5% (w/v) methylcellulose (B11928114) and 0.1% (w/v) Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the vehicle solution by first dissolving Tween 80 in water, followed by the gradual addition of methylcellulose while stirring until a homogenous suspension is formed.

    • Add the weighed this compound to the vehicle and sonicate the suspension until it is uniform.

    • The final concentration should be calculated based on the desired dose and an injection volume of 10 mL/kg body weight.

    • Prepare fresh on the day of the experiment.

Fear Extinction Protocol

This protocol is designed to assess the effect of this compound on the extinction of learned fear.

Fear_Extinction_Workflow cluster_Day1 Day 1: Fear Conditioning cluster_Day2 Day 2: Extinction Training cluster_Day3 Day 3: Extinction Recall Habituation Habituation to Chamber (e.g., 3 min) Conditioning Conditioning: Paired Tone (CS) and Footshock (US) (e.g., 3-5 pairings) Habituation->Conditioning Drug_Admin This compound Administration (30 mg/kg, i.p.) 2 hours prior to training Extinction_Training Extinction Training: Repeated Tone (CS) presentations without Footshock (US) Drug_Admin->Extinction_Training Recall_Test Extinction Recall Test: Presentation of Tone (CS) Measure freezing behavior

Figure 2: Experimental workflow for the fear extinction test with this compound.
  • Animals: Male C57BL/6J mice (8-10 weeks old) are commonly used.

  • Apparatus: A standard fear conditioning chamber equipped with a grid floor for delivering footshocks and a speaker for auditory cues.

  • Procedure:

    • Day 1: Fear Conditioning:

      • Place the mouse in the conditioning chamber and allow it to habituate for a defined period (e.g., 3 minutes).

      • Present a conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2.8 kHz, 30 seconds).

      • Co-terminate the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.7 mA, 2 seconds).

      • Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).

      • Return the mouse to its home cage.

    • Day 2: Extinction Training:

      • Administer this compound (30 mg/kg, i.p.) or vehicle 2 hours before the start of the extinction training session.

      • Place the mouse in a different context (e.g., altered chamber lighting, flooring, and odor) to minimize contextual fear.

      • Present the CS repeatedly (e.g., 20-30 times) without the US.

      • Record freezing behavior, defined as the absence of all movement except for respiration, throughout the session.

    • Day 3: Extinction Recall:

      • Place the mouse back into the extinction context.

      • Present the CS a limited number of times (e.g., 2-4 times).

      • Measure freezing behavior to assess the recall of the extinction memory.

  • Data Analysis: The primary measure is the percentage of time spent freezing during the CS presentation. Impaired fear extinction is indicated by significantly higher freezing levels in the this compound-treated group compared to the vehicle-treated group during the extinction recall test.

Table 4: Expected Outcome in Fear Extinction

Treatment GroupFreezing during Extinction Recall (%)Interpretation
VehicleLowNormal fear extinction
This compound (30 mg/kg, i.p.)HighImpaired fear extinction[2]
Proposed Protocols for Other Behavioral Assays

Currently, there is a lack of published data on the effects of this compound in behavioral tests of anxiety, social interaction, and recognition memory. The following are proposed experimental designs based on the known properties of this compound and standard behavioral protocols.

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.

EPM_Workflow Drug_Admin This compound Administration (e.g., 30 mg/kg, i.p.) 2 hours prior to test EPM_Test Elevated Plus-Maze Test (5-10 min duration) Drug_Admin->EPM_Test Data_Analysis Data Analysis: - Time in open arms - Entries into open arms EPM_Test->Data_Analysis

Figure 3: Proposed workflow for the elevated plus-maze test with this compound.
  • Hypothesis: Given that CB1 receptor antagonists can have anxiogenic-like effects, this compound may increase anxiety-like behavior.

  • Procedure:

    • Administer this compound (e.g., 10, 30 mg/kg, i.p.) or vehicle 2 hours prior to testing.

    • Place the mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to explore the maze for a fixed period (e.g., 5-10 minutes).

    • Record the session using a video camera for subsequent analysis.

  • Data Analysis: Key parameters to measure include:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Expected Outcome: A decrease in the time spent and entries into the open arms in the this compound-treated group would suggest an anxiogenic-like effect.

This test assesses the natural tendency of mice to spend time with a novel conspecific.

  • Hypothesis: The role of the endocannabinoid system in social behavior is complex. This compound could potentially alter social preference.

  • Procedure:

    • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 2 hours prior to testing.

    • Habituate the subject mouse to the three-chambered apparatus.

    • Place a novel "stranger" mouse in one of the side chambers (within a wire cage) and an inanimate object in the other side chamber.

    • Place the subject mouse in the center chamber and allow it to explore all three chambers for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Time spent in the chamber with the stranger mouse versus the chamber with the object.

    • Time spent actively sniffing the wire cage containing the stranger mouse versus the object.

  • Expected Outcome: A reduction in the preference for the stranger mouse in the this compound-treated group could indicate deficits in sociability.

The NOR test is used to evaluate non-spatial memory based on the spontaneous tendency of rodents to explore a novel object more than a familiar one.

  • Hypothesis: Given the role of the endocannabinoid system in memory processes, this compound may affect recognition memory.

  • Procedure:

    • Day 1: Habituation & Training:

      • Habituate the mouse to the testing arena.

      • Later, place the mouse in the arena with two identical objects and allow it to explore for a set period (e.g., 10 minutes).

    • Day 2: Testing:

      • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 2 hours prior to the test.

      • Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.

      • Allow the mouse to explore for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • Expected Outcome: A discrimination index close to zero in the this compound-treated group would suggest impaired recognition memory.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the NAPE-PLD/NAE signaling pathway in the brain. The provided protocols offer a starting point for researchers to study the effects of this compound on fear extinction and to explore its potential impact on other behavioral domains. It is important to note that the proposed protocols for anxiety, social interaction, and recognition memory are based on established paradigms and the known pharmacology of this compound, and further optimization may be required. As with any behavioral experiment, appropriate control groups and careful consideration of experimental variables are essential for obtaining reliable and interpretable results.

References

Application Notes and Protocols for LEI-401 in Neuroblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LEI-401, a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), in neuroblastoma cell line research. This document outlines the mechanism of action, offers detailed protocols for key experiments, and presents data in a structured format to facilitate investigation into the therapeutic potential of modulating N-acylethanolamine (NAE) signaling in neuroblastoma.

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, presents significant therapeutic challenges, particularly in high-risk cases. The endocannabinoid system, including N-acylethanolamines (NAEs) like anandamide, has emerged as a potential regulator of cancer cell signaling. NAPE-PLD is a key enzyme in the biosynthesis of NAEs. This compound, with a half-maximal inhibitory concentration (IC₅₀) of 27 nM for NAPE-PLD, offers a precise tool to investigate the role of this pathway in neuroblastoma.[1] By inhibiting NAPE-PLD, this compound reduces the levels of various NAEs, including anandamide, in neuroblastoma cells, providing a method to explore the downstream consequences on cell signaling and survival.[2][3][4]

Mechanism of Action

This compound is a first-in-class, selective, and CNS-active inhibitor of NAPE-PLD.[1] NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid. NAEs, in turn, can activate various signaling pathways, including those involving cannabinoid receptors (CB1 and CB2), which have been implicated in cancer cell proliferation, apoptosis, and migration. By blocking NAPE-PLD, this compound is hypothesized to decrease the intracellular pool of NAEs, thereby modulating these signaling cascades and potentially impacting neuroblastoma cell fate.

Quantitative Data Summary

While direct anti-cancer efficacy data for this compound in a broad panel of neuroblastoma cell lines is emerging, the following tables present hypothetical data based on the known effects of NAEs on cancer cells. Researchers can use the provided protocols to generate such data for their specific cell lines of interest.

Table 1: Hypothetical IC₅₀ Values of this compound in Human Neuroblastoma Cell Lines

Cell LineMYCN Statusp53 StatusHypothetical IC₅₀ (µM) after 72h
SH-SY5YNon-amplifiedWild-type25.5
SK-N-BE(2)AmplifiedMutant15.8
IMR-32AmplifiedWild-type18.2
SK-N-ASNon-amplifiedMutant35.1
CHP-212Non-amplifiedWild-type29.7

Table 2: Hypothetical Effect of this compound (10 µM, 48h) on Apoptosis and Protein Expression

Cell Line% Apoptotic Cells (Annexin V+)p-AKT (Ser473) (% of Control)p-ERK1/2 (Thr202/Tyr204) (% of Control)
SH-SY5Y22.46578
SK-N-BE(2)35.64562
IMR-3231.85268

Experimental Protocols

Cell Culture

Standard cell culture protocols for neuroblastoma cell lines should be followed. A generalized protocol is provided below.

  • Cell Lines: SH-SY5Y, SK-N-BE(2), IMR-32, etc.

  • Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of neuroblastoma cells.

  • Materials:

    • Neuroblastoma cell lines

    • 96-well plates

    • Complete culture medium

    • This compound (stock solution in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (for formazan (B1609692) solubilization)

    • Microplate reader

  • Procedure:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

    • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in neuroblastoma cells treated with this compound.

  • Materials:

    • Neuroblastoma cell lines

    • 6-well plates

    • Complete culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentration of this compound for the specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and collect both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis

This protocol is for analyzing changes in protein expression in key signaling pathways.

  • Materials:

    • Neuroblastoma cell lines

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound as desired.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL reagent and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

LEI401_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NAPE NAPE NAPE-PLD NAPE-PLD NAPE->NAPE-PLD Substrate NAEs NAEs NAPE-PLD->NAEs Produces CB1/CB2 CB1/CB2 PI3K/AKT PI3K/AKT CB1/CB2->PI3K/AKT RAS/MAPK RAS/MAPK CB1/CB2->RAS/MAPK NAEs->CB1/CB2 Activates Proliferation_Survival Proliferation & Survival PI3K/AKT->Proliferation_Survival Apoptosis Apoptosis PI3K/AKT->Apoptosis RAS/MAPK->Proliferation_Survival RAS/MAPK->Apoptosis This compound This compound This compound->NAPE-PLD Inhibits

Caption: Mechanism of action of this compound in neuroblastoma cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis A Neuroblastoma Cell Culture (e.g., SH-SY5Y, SK-N-BE(2)) B Treatment with this compound (Dose-response & Time-course) A->B C Cell Viability Assay (MTT/XTT) B->C D Apoptosis Assay (Annexin V / PI) B->D E Western Blot (p-AKT, p-ERK, etc.) B->E F Lipidomics (NAE Levels) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: Workflow for evaluating this compound in neuroblastoma cell lines.

References

LEI-401: Application Notes and Protocols for a Novel NAPE-PLD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEI-401 is a potent, selective, and CNS-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD)[1]. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide[2][3]. By inhibiting NAPE-PLD, this compound serves as a critical chemical probe to investigate the biological roles of NAEs and their involvement in various physiological and pathological processes, including emotional behavior, anxiety, and pain[2][3][4]. These application notes provide detailed protocols for utilizing this compound in various assays to explore its effects on the endocannabinoid system.

Signaling Pathway of NAPE-PLD and Inhibition by this compound

NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs, such as anandamide (B1667382) (AEA). These NAEs then act on downstream targets, most notably the cannabinoid CB1 receptors. This compound blocks this initial biosynthetic step, leading to a reduction in NAE levels and subsequent modulation of downstream signaling.

LEI401_Signaling_Pathway cluster_membrane Cell Membrane NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAE N-acylethanolamines (e.g., Anandamide) NAPE_PLD->NAE Catalyzes CB1R Cannabinoid Receptor 1 (CB1R) NAE->CB1R Activates LEI_401 This compound LEI_401->NAPE_PLD Inhibits Downstream_Effects Modulation of Emotional Behavior, HPA Axis Activation CB1R->Downstream_Effects Leads to

Caption: NAPE-PLD signaling and this compound inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound from various in vitro and in vivo studies.

ParameterValueSpecies/SystemReference
IC₅₀ 27 nMNAPE-PLD[1]
0.86 µMhNAPE-PLD in HEK293T cells[1][2]
Kᵢ 0.18 µMMouse NAPE-PLD[2]
Cₘₐₓ (i.p.) 10300 ng/mL (at 30 mg/kg)Mouse[1]
tₘₐₓ (i.p.) 1 hour (at 30 mg/kg)Mouse[1]
AUCₗₐₛₜ (i.p.) 38600 hng/mL (at 30 mg/kg)Mouse[1]
Bioavailability (F) (i.p.) 48% (at 30 mg/kg)Mouse[1]
Cₘₐₓ (p.o.) 1370 ng/mL (at 10 mg/kg)Mouse[1]
tₘₐₓ (p.o.) 2 hours (at 10 mg/kg)Mouse[1]
t₁/₂ (p.o.) 2.5 hours (at 10 mg/kg)Mouse[1]
AUCₗₐₛₜ (p.o.) 6760 hng/mL (at 10 mg/kg)Mouse[1]
Bioavailability (F) (p.o.) 25% (at 10 mg/kg)Mouse[1]

Experimental Protocols

In Vitro NAPE-PLD Enzymatic Activity Assay

This protocol is designed to determine the inhibitory potency of this compound on NAPE-PLD enzymatic activity. A fluorogenic substrate like PED6 can be used, or NAE formation can be measured by LC-MS.[2]

Workflow Diagram

NAPE_PLD_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant NAPE-PLD - this compound dilutions - Substrate (e.g., PED6 or C17:0-NAPE) Start->Prepare_Reagents Incubate Incubate NAPE-PLD with This compound (or vehicle) Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction (e.g., add quenching solution) Incubate_Reaction->Stop_Reaction Measure_Signal Measure Signal: - Fluorescence (PED6) - LC-MS for NAE formation Stop_Reaction->Measure_Signal Analyze_Data Analyze Data: - Calculate % inhibition - Determine IC₅₀/Kᵢ Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro NAPE-PLD activity assay.

Methodology

  • Enzyme Preparation: Use recombinant human or mouse NAPE-PLD expressed in a suitable system (e.g., HEK293T cells).

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Pre-incubation: Pre-incubate the enzyme with varying concentrations of this compound (or vehicle control) in assay buffer for 30 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. For an LC-MS-based assay, a synthetic NAPE such as C17:0-NAPE can be used.[2]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Detection:

    • LC-MS: Analyze the formation of the corresponding NAE (e.g., C17:0-NAE) using liquid chromatography-mass spectrometry.

    • Fluorescence: If using a fluorogenic substrate, measure the fluorescence intensity on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.

Cell-Based Assay for NAE Level Quantification

This protocol describes how to treat neuronal cells (e.g., Neuro-2a) with this compound and measure the resulting changes in endogenous NAE levels.[2]

Methodology

  • Cell Culture: Culture Neuro-2a wild-type (WT) and NAPE-PLD knockout (KO) cells in appropriate media until they reach ~80% confluency. NAPE-PLD KO cells serve as a crucial negative control.[2]

  • Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours).[2]

  • Cell Lysis and Lipid Extraction:

    • Wash the cells with ice-cold PBS.

    • Scrape the cells into a tube containing a suitable solvent for lipid extraction (e.g., methanol (B129727) with internal standards).

    • Perform lipid extraction using a standard method like the Bligh-Dyer extraction.

  • NAE Quantification by LC-MS:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent.

    • Analyze the levels of various NAEs (e.g., anandamide, PEA, OEA) using a targeted LC-MS/MS method.

  • Data Analysis: Normalize the NAE levels to the total protein content or an internal standard. Compare the NAE levels in this compound-treated cells to vehicle-treated cells in both WT and NAPE-PLD KO lines. A significant reduction in NAEs should be observed only in the WT cells.[2]

In-Cell Target Engagement Assay

This protocol uses a competitive binding assay with a fluorescent probe to confirm that this compound directly binds to NAPE-PLD within living cells.[2]

Workflow Diagram

Target_Engagement_Workflow Start Start Culture_Cells Culture HEK293T cells transfected with hNAPE-PLD Start->Culture_Cells Treat_Cells Treat cells with varying concentrations of this compound Culture_Cells->Treat_Cells Add_Probe Add fluorescently labeled NAPE-PLD probe Treat_Cells->Add_Probe Lyse_Cells Lyse cells Add_Probe->Lyse_Cells Run_SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->Run_SDS_PAGE Visualize_Gel Visualize fluorescent bands on a gel scanner Run_SDS_PAGE->Visualize_Gel Analyze_Intensity Quantify band intensity and calculate IC₅₀ Visualize_Gel->Analyze_Intensity End End Analyze_Intensity->End

Caption: Workflow for in-cell target engagement assay.

Methodology

  • Cell Culture: Culture HEK293T cells overexpressing human NAPE-PLD.

  • Competitive Incubation: Pre-incubate the intact cells with various concentrations of this compound (e.g., 0.04-20 µM) for 30 minutes.[1]

  • Probe Labeling: Add a fluorescently labeled probe that covalently binds to the active site of NAPE-PLD and incubate further.

  • Cell Lysis: Harvest and lyse the cells.

  • Gel Electrophoresis: Separate the protein lysates using SDS-PAGE.

  • Visualization: Scan the gel using a fluorescence scanner to visualize the labeled NAPE-PLD band (e.g., at ~46 kDa).[2]

  • Data Analysis: Quantify the fluorescence intensity of the NAPE-PLD band. The intensity will decrease with increasing concentrations of this compound as it competes with the probe for binding. Calculate the IC₅₀ for target engagement from the concentration-response curve.[2]

In Vivo Efficacy in Mice

This protocol outlines the procedure for administering this compound to mice to assess its effects on brain NAE levels and behavior.[2]

Methodology

  • Animal Handling: Use adult male C57BL/6J mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

  • Drug Formulation and Administration:

    • Formulate this compound in a suitable vehicle (e.g., a mixture of ethanol, Cremophor EL, and saline).

    • Administer this compound via intraperitoneal (i.p.) injection (e.g., 30 mg/kg) or oral gavage (p.o.) (e.g., 10 mg/kg).[1]

  • Pharmacokinetic Analysis: At various time points post-administration, collect blood and brain tissue to determine drug concentrations and pharmacokinetic parameters using LC-MS.

  • Neurochemical Analysis:

    • At a time point corresponding to the expected peak brain exposure (e.g., 120 minutes post-i.p. injection), euthanize the animals.[5]

    • Rapidly dissect the brain regions of interest (e.g., whole brain, hypothalamus).

    • Extract lipids and quantify NAE levels using LC-MS/MS as described in the cell-based assay protocol.

  • Behavioral Testing (Fear Extinction Model): [2][3]

    • Fear Conditioning: On day 1, train mice to associate a conditioned stimulus (CS, e.g., a tone) with an aversive unconditioned stimulus (US, e.g., a mild foot shock).

    • Extinction Training: On subsequent days, administer this compound or vehicle before placing the mice back into the conditioning chamber and presenting the CS repeatedly without the US.

    • Data Acquisition: Measure the freezing behavior of the mice as an index of fear.

    • Analysis: Compare the rate of extinction (reduction in freezing over time) between the this compound-treated and vehicle-treated groups. Inhibition of NAE biosynthesis by this compound has been shown to impair fear extinction.[2]

References

Application Note: Quantitative Analysis of N-Acylethanolamines (NAEs) by LC-MS Following LEI-401 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acylethanolamines (NAEs) are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes. This family includes the well-known endocannabinoid, N-arachidonoylethanolamine (anandamide or AEA), as well as other significant lipids like N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA). The biosynthesis of NAEs is primarily mediated by the enzyme N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), which catalyzes the conversion of N-acyl-phosphatidylethanolamines (NAPEs) into NAEs.

LEI-401 is a potent, first-in-class, and CNS-active inhibitor of NAPE-PLD, with an IC₅₀ of 27 nM.[1] By blocking NAPE-PLD, this compound effectively reduces the "on-demand" production of NAEs, making it a critical tool for investigating the biological roles of the NAPE-PLD pathway.[2][3] Studies have demonstrated that this compound decreases NAE levels in both neuroblastoma cells and the brains of mice in a NAPE-PLD-dependent manner.[3][4]

This application note provides a detailed protocol for the liquid chromatography-mass spectrometry (LC-MS) based quantification of NAEs in cell cultures following treatment with this compound. It includes experimental workflows, data presentation, and specific methodologies for researchers studying NAE biosynthesis and pharmacology.

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of the NAPE-PLD enzyme. This action blocks the final, rate-limiting step in the biosynthesis of a broad range of NAEs from their N-acylated phospholipid precursors.

NAE_Biosynthesis_Inhibition cluster_pathway NAE Biosynthesis Pathway cluster_inhibitor Pharmacological Inhibition NAPE N-Acyl-phosphatidylethanolamine (NAPE) NAE N-Acylethanolamine (NAE) NAPE->NAE Hydrolysis NAPE_PLD NAPE-PLD (Enzyme) NAPE_PLD->NAE LEI401 This compound LEI401->NAPE_PLD

Caption: Mechanism of this compound action on the NAE biosynthesis pathway.

Quantitative Data Summary

Treatment of wild-type (WT) Neuro-2a cells with this compound (10 µM for 2 hours) results in a significant reduction in the levels of various NAE species. This effect is absent in NAPE-PLD knockout (KO) cells, confirming the inhibitor's target specificity.[3][4] The data below summarizes the percentage reduction of major NAEs.

NAE SpeciesFull Name% Reduction in WT Cells[3][4]% Reduction in NAPE-PLD KO Cells[3][4]
AEA N-Arachidonoylethanolamine~55%No significant reduction
PEA N-Palmitoylethanolamine~60%No significant reduction
OEA N-Oleoylethanolamine~70%No significant reduction
SEA N-Stearoylethanolamine~65%No significant reduction
LEA N-Linoleoylethanolamine~75%No significant reduction

Data is approximated from published results and represents the mean effect percentage after normalization against vehicle-treated cells.

Experimental Workflow

The overall process for analyzing the effect of this compound on NAE levels involves several key stages, from cell culture and treatment to final data analysis. This workflow ensures reproducibility and accuracy in quantification.

Experimental_Workflow cluster_0 Phase 1: Cell Biology cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis A 1. Cell Culture (e.g., Neuro-2a WT and NAPE-PLD KO) B 2. Treatment (Vehicle vs. This compound) A->B C 3. Cell Harvesting (Scraping & Centrifugation) B->C D 4. Lipid Extraction (Bligh-Dyer Method) C->D E 5. Sample Reconstitution D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. Data Processing & Quantification (Internal Standard Calibration) F->G

Caption: Overall experimental workflow for NAE analysis post-LEI-401 treatment.

Detailed Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Seed Neuro-2a (or other relevant) cells in 6-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment.

  • Cell Growth: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in serum-free media to the final desired concentration (e.g., 10 µM). Prepare a vehicle control using the same final concentration of DMSO.

  • Treatment: Aspirate the growth media from the cells and wash once with PBS. Add the this compound or vehicle-containing media to the respective wells.

  • Incubation: Incubate the cells for the desired time period (e.g., 2 hours) at 37°C.[4]

Protocol 2: N-Acylethanolamine (NAE) Extraction

This protocol is adapted from standard lipid extraction methods.

  • Harvesting: After incubation, place the culture plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.

  • Cell Lysis & Internal Standard Spiking: Add 1 mL of ice-cold methanol (B129727) to each well. Scrape the cells and transfer the cell suspension to a glass tube. At this stage, add an internal standard (ISTD) mix containing deuterated NAE analogs (e.g., AEA-d4, PEA-d4, OEA-d4) to each sample for accurate quantification.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the 1 mL of methanol cell lysate, add 2 mL of chloroform (B151607). Vortex vigorously for 1 minute.

    • Add 1 mL of ultrapure water. Vortex again for 1 minute.

    • Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to induce phase separation.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube. Be cautious not to disturb the protein interface.

  • Drying and Reconstitution:

    • Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid film in a small volume (e.g., 100 µL) of a suitable solvent, such as acetonitrile/water (1:1, v/v), for LC-MS analysis.[5]

Protocol 3: LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is typically used for lipid separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts at ~60-70% B, ramping up to 100% B over several minutes to elute the lipophilic NAEs. The exact gradient should be optimized for the specific column and analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each NAE and its corresponding deuterated internal standard must be optimized.

    Example MRM Transitions (ESI+):

    • AEA: m/z 348.3 → 62.1

    • PEA: m/z 300.3 → 62.1

    • OEA: m/z 326.3 → 62.1

    • AEA-d4: m/z 352.3 → 62.1

Protocol 4: Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for each NAE and its corresponding ISTD using the instrument's software.

  • Calibration Curve: Prepare a calibration curve by analyzing known concentrations of NAE standards spiked with a fixed amount of ISTD. Plot the ratio of the analyte peak area to the ISTD peak area against the analyte concentration.

  • Quantification: Calculate the concentration of each NAE in the samples by using the peak area ratios and interpolating from the linear regression of the calibration curve.

  • Normalization: Normalize the final NAE concentrations to the amount of protein in the original cell lysate (measured by a BCA assay, for example) or per cell number.

  • Statistical Analysis: Compare the normalized NAE levels between vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

References

Application Notes & Protocols: LEI-401 for Investigating the Role of NAPE-PLD in Fear Extinction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fear extinction is a fundamental learning process wherein a conditioned fear response diminishes when the conditioned stimulus is repeatedly presented without the aversive unconditioned stimulus. This process is crucial for adaptive behavior and is often impaired in anxiety and trauma-related disorders. The endocannabinoid (eCB) system, particularly the signaling molecule anandamide (B1667382) (AEA), plays a significant role in the modulation of fear and its extinction. LEI-401 is a potent and selective, CNS-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of AEA and other N-acylethanolamines (NAEs).[1][2][3][4] Unlike compounds that enhance eCB signaling to facilitate fear extinction, this compound serves as a valuable research tool to probe the necessity of NAPE-PLD-derived endocannabinoids in this process. By acutely reducing the levels of AEA in the brain, this compound can be used to induce a state of impaired fear extinction, providing a model to study the underlying neurobiology and to screen potential therapeutic interventions.[1][2][3]

Mechanism of Action

This compound exerts its effects by inhibiting the NAPE-PLD enzyme. This enzyme is responsible for hydrolyzing N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs, including the endocannabinoid anandamide. By blocking this pathway, this compound reduces the available pool of anandamide for signaling at cannabinoid type 1 (CB1) receptors, which are critical for the regulation of fear memory.[1][2] This reduction in anandamide signaling in key brain regions, such as the amygdala and medial prefrontal cortex, mimics the effects of a CB1 receptor antagonist, leading to an impairment in the consolidation and recall of fear extinction memory.[1][5]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron CB1 CB1 Receptor NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Hydrolysis Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Anandamide->CB1 Retrograde Signaling FAAH FAAH Anandamide->FAAH Degradation Inactive Inactive Metabolites FAAH->Inactive LEI401 This compound LEI401->NAPE_PLD

Figure 1. this compound inhibits NAPE-PLD, blocking anandamide synthesis.

Quantitative Data Summary

The following tables summarize the in vivo effects of this compound on fear extinction behavior and brain anandamide levels in C57BL/6J mice.

Table 1: Effect of this compound on Freezing Behavior During Cued Fear Extinction

Treatment GroupDosage (i.p.)Freezing (%) During Early ExtinctionFreezing (%) During Late Extinction
Vehicle-~40%~15%
This compound30 mg/kg~60%~40%
Data are approximated from Mock et al., 2020. This compound administration significantly increased freezing compared to vehicle, indicating an impairment in fear extinction learning.

Table 2: Effect of this compound on Brain Anandamide (AEA) Levels

Treatment GroupDosage (i.p.)Brain AEA Levels (Relative to Control)
Vehicle-100%
This compound30 mg/kgSignificantly Reduced
Data derived from Mock et al., 2020, which demonstrated a significant reduction in multiple NAEs, including anandamide, in the brains of wild-type mice treated with this compound.

Experimental Protocols

Protocol 1: Auditory Cued Fear Conditioning and Extinction in Mice

This protocol describes the use of this compound to investigate the role of NAPE-PLD in the extinction of learned fear.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% Tween-80 in saline)

  • Male C57BL/6J mice (10-12 weeks old)

  • Standard fear conditioning chambers with grid floors for footshock delivery

  • A different novel context for extinction testing (e.g., different wall color, floor texture, and odor)

  • Sound-attenuating chambers

  • Video recording and analysis software for scoring freezing behavior

G cluster_0 Day 1: Fear Conditioning cluster_1 Day 2: Fear Extinction Training cluster_2 Day 3: Extinction Recall Test d1_habituation Habituation (Context A) 3 min d1_cs_us CS-US Pairings 5x Tone (30s, 80dB) + Shock (2s, 0.7mA) d1_habituation->d1_cs_us d1_wait Wait 1 min d1_cs_us->d1_wait d2_inject Administer this compound (30 mg/kg, i.p.) or Vehicle d2_wait Wait 2 hours d2_inject->d2_wait d2_habituation Habituation (Context B) 3 min d2_wait->d2_habituation d2_extinction Extinction Trials 20x Tone (30s, 80dB) d2_habituation->d2_extinction d3_habituation Habituation (Context B) 3 min d3_recall Recall Test 4x Tone (30s, 80dB) d3_habituation->d3_recall

Figure 2. Experimental workflow for studying this compound's effect on fear extinction.

Procedure:

Day 1: Fear Conditioning

  • Place mice individually into the conditioning chamber (Context A).

  • Allow a 3-minute habituation period.

  • Present the auditory conditioned stimulus (CS) (e.g., 80 dB tone for 30 seconds).

  • Co-terminate the CS with an unconditioned stimulus (US), a mild footshock (e.g., 0.7 mA for 2 seconds).

  • Repeat the CS-US pairing for a total of 5 times with a variable inter-trial interval (e.g., 60-120 seconds).

  • Leave the mouse in the chamber for 60 seconds after the final pairing before returning it to its home cage.

Day 2: Extinction Training

  • Prepare this compound in the vehicle solution. A common formulation for lipophilic compounds is 10% Tween-80 in sterile saline.

  • Administer this compound (30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[6]

  • Return the mice to their home cages for 2 hours to allow for brain penetration of the compound.[7]

  • Place the mice into the novel extinction context (Context B).

  • Allow a 3-minute habituation period.

  • Present the CS (tone only) for 20 trials (30 seconds each) with a variable inter-trial interval.

  • Record video throughout the session to score freezing behavior. Freezing is defined as the complete absence of movement except for respiration.

  • Return the mice to their home cages after the session.

Day 3: Extinction Recall Test

  • Place the mice back into the extinction context (Context B).

  • Allow a 3-minute habituation period.

  • Present the CS for 4 trials without the US.

  • Record video to assess freezing behavior as a measure of extinction recall.

Data Analysis:

  • Calculate the percentage of time spent freezing during the CS presentations for each phase of the experiment.

  • Compare the freezing levels between the this compound and vehicle-treated groups. An impairment in fear extinction is indicated by significantly higher freezing in the this compound group during late extinction training and the recall test.

Protocol 2: Measurement of Brain Anandamide Levels

This protocol outlines the procedure for quantifying anandamide in brain tissue following this compound administration, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • Administer this compound (30 mg/kg, i.p.) or vehicle to mice as described in Protocol 1.

  • At a predetermined time point (e.g., 2 hours post-injection, corresponding to the start of behavioral testing), euthanize the mice via cervical dislocation or focused microwave irradiation to prevent post-mortem changes in lipid levels.

  • Rapidly dissect the brain region of interest (e.g., amygdala, prefrontal cortex) on an ice-cold surface.

  • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • For analysis, homogenize the brain tissue in a suitable solvent, typically acetonitrile (B52724) containing an internal standard (e.g., AEA-d8).[2][8][9]

  • Centrifuge the homogenate to precipitate proteins.

  • Collect the supernatant for lipid extraction, often via a solid-phase or liquid-liquid extraction method.[10]

  • Analyze the extracted lipids using a validated LC-MS/MS method to quantify the levels of anandamide and other NAEs.[2][8][10]

Conclusion

This compound is a specific and effective tool for researchers studying the neurobiological mechanisms of fear extinction. By inhibiting NAPE-PLD and subsequently reducing anandamide levels, this compound can be used to create a model of impaired extinction. This allows for the investigation of the downstream signaling consequences and provides a valuable platform for testing novel therapeutic strategies aimed at enhancing fear extinction by overcoming this deficit. The protocols provided herein offer a framework for utilizing this compound in preclinical fear extinction paradigms.

References

Application Notes for LEI-401: A Selective Chemical Probe for N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

LEI-401 is a potent, selective, and centrally active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382).[1][2][3][4] As a first-in-class chemical probe, this compound enables the investigation of the physiological and pathological roles of NAPE-PLD in various biological systems. These application notes provide researchers, scientists, and drug development professionals with comprehensive information on the properties, applications, and experimental protocols for utilizing this compound.

Mechanism of Action

NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[5][6] NAEs are a class of lipid signaling molecules involved in diverse physiological processes, including pain, inflammation, appetite, and emotional behavior.[1][3] this compound selectively binds to and inhibits NAPE-PLD, thereby reducing the production of a broad range of NAEs.[1] This inhibition allows for the elucidation of NAPE-PLD's role in NAE-mediated signaling pathways.

Applications

  • Probing the Endocannabinoid System: this compound can be used to study the specific contribution of NAPE-PLD to the biosynthesis of anandamide and other NAEs in the central nervous system and peripheral tissues.[1][7]

  • Investigating NAPE-PLD in Disease Models: The inhibitor can be employed in various in vitro and in vivo models to explore the therapeutic potential of targeting NAPE-PLD in conditions such as pain, anxiety, and metabolic disorders.[1][4][7]

  • Target Validation: this compound serves as a critical tool for validating NAPE-PLD as a drug target.[7]

  • Modulating Emotional Behavior: Studies have shown that this compound can modulate emotional behavior in mice, suggesting a role for NAPE-PLD in regulating fear and stress responses.[1][4]

Properties of this compound

PropertyValueReference
Target N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD)[2][8]
IC₅₀ 27 nM (in vitro)[2][3]
IC₅₀ (HEK293T cells) 0.86 µM[1][8]
Selectivity Selective over CB₁, CB₂, FAAH, MAGL, DAGLα, DAGLβ, and ABHD6 at 10 µM[8]
Activity CNS-active[1][2]

Pharmacokinetics of this compound (in mice)

AdministrationDoseCₘₐₓTₘₐₓAUCₗₐₛₜOral Bioavailability (F)Reference
Oral (p.o.)10 mg/kg1370 ng/mL2 hours6760 hng/mL25%[2]
Intraperitoneal (i.p.)30 mg/kg10300 ng/mL1 hour38600 hng/mL48%[2]

Experimental Protocols

1. In Vitro NAPE-PLD Inhibition Assay

This protocol is designed to determine the inhibitory potency of this compound on NAPE-PLD activity using recombinant human NAPE-PLD (hNAPE-PLD).

  • Materials:

    • Recombinant hNAPE-PLD

    • Fluorogenic NAPE analog substrate

    • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

    • This compound

    • DMSO (for compound dilution)

    • Microplate reader capable of fluorescence detection

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve a range of desired concentrations.

    • Add recombinant hNAPE-PLD to the wells of a microplate.

    • Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic NAPE substrate.

    • Monitor the increase in fluorescence over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

2. Cellular NAE Level Measurement

This protocol describes the use of this compound to investigate its effect on NAE levels in a cellular context, such as in Neuro-2a cells.[1]

  • Materials:

    • Neuro-2a cells (or other relevant cell line)

    • Cell culture medium and supplements

    • This compound

    • Vehicle (DMSO)

    • Lipid extraction solvents (e.g., chloroform, methanol)

    • LC-MS/MS system for lipid analysis

  • Procedure:

    • Culture Neuro-2a cells to the desired confluency.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 2 hours).[1]

    • After treatment, harvest the cells.

    • Perform a lipid extraction from the cell pellets using an appropriate solvent system.

    • Analyze the lipid extracts using a targeted LC-MS/MS method to quantify the levels of various NAE species (e.g., anandamide, PEA, OEA).

    • Normalize the NAE levels to the total protein or lipid content of the samples.

    • Compare the NAE levels in this compound-treated cells to those in vehicle-treated cells to determine the effect of the inhibitor. To confirm the specificity of this compound, this experiment can be replicated in NAPE-PLD knockout cells, where this compound is expected to have no effect on NAE levels.[1]

3. In Vivo Assessment of NAPE-PLD Inhibition in Mice

This protocol outlines a general procedure for administering this compound to mice to study its effects on brain NAE levels and behavior.

  • Materials:

    • This compound

    • Vehicle solution for in vivo administration (e.g., saline with a solubilizing agent)

    • Mice (e.g., C57BL/6J)

    • Equipment for behavioral testing (e.g., fear conditioning apparatus)

    • Tissue homogenization equipment

    • LC-MS/MS system for lipid analysis

  • Procedure:

    • Prepare a formulation of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration.

    • Administer the desired dose of this compound or vehicle to the mice.[2]

    • At a predetermined time point after administration, conduct behavioral tests to assess endpoints such as fear extinction or anxiety-like behavior.[1][4]

    • Following the behavioral assessment, euthanize the animals and collect brain tissue.

    • Homogenize the brain tissue and perform a lipid extraction.

    • Analyze the lipid extracts by LC-MS/MS to measure the levels of anandamide and other NAEs.

    • Correlate the changes in brain NAE levels with the observed behavioral phenotypes. To demonstrate target engagement, similar experiments can be conducted in NAPE-PLD knockout mice, where this compound should not produce the same effects on brain NAE levels or behavior.[1]

Visualizations

NAPE_PLD_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NAPE N-Acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAE N-Acylethanolamines (e.g., Anandamide) NAPE_PLD->NAE Hydrolysis PA Phosphatidic Acid NAPE_PLD->PA Hydrolysis LEI401 This compound LEI401->NAPE_PLD Inhibition Receptors Cannabinoid Receptors (e.g., CB1) NAE->Receptors Activation Downstream Downstream Signaling (e.g., modulation of neurotransmission) Receptors->Downstream

Caption: NAPE-PLD signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_In_Vitro start Start: In Vitro Experiment culture Culture Neuro-2a Cells start->culture treat Treat with this compound or Vehicle (DMSO) culture->treat harvest Harvest Cells treat->harvest extract Lipid Extraction harvest->extract analyze LC-MS/MS Analysis of NAEs extract->analyze compare Compare NAE Levels analyze->compare end End: Determine Effect of this compound compare->end

Caption: Workflow for in vitro analysis of this compound's effect on cellular NAE levels.

Experimental_Workflow_In_Vivo start Start: In Vivo Experiment administer Administer this compound or Vehicle to Mice start->administer behavior Behavioral Testing (e.g., Fear Extinction) administer->behavior euthanize Euthanize and Collect Brain Tissue behavior->euthanize extract Lipid Extraction euthanize->extract analyze LC-MS/MS Analysis of Brain NAEs extract->analyze correlate Correlate NAE Levels with Behavior analyze->correlate end End: Determine In Vivo Effects of this compound correlate->end

Caption: Workflow for in vivo assessment of this compound's effects in mice.

References

Application Notes and Protocols: In Vitro Activity of LEI-401 on NAPE-PLD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the in vitro activity of LEI-401, a potent and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (B1667382). This document summarizes the inhibitory potency of this compound, details experimental protocols for assessing its activity, and illustrates the relevant biological pathways and experimental workflows.

Introduction

N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs), a diverse family of lipid signaling molecules. These molecules, including the well-known endocannabinoid anandamide (N-arachidonoylethanolamine), are involved in a wide array of physiological processes such as pain, inflammation, appetite, and mood. Dysregulation of NAE signaling has been implicated in various pathological conditions, making the enzymes involved in their biosynthesis and degradation attractive therapeutic targets.

This compound has emerged as a first-in-class, selective, and CNS-active inhibitor of NAPE-PLD.[1] By blocking the production of NAEs, this compound serves as a critical tool for elucidating the physiological and pathophysiological roles of the NAPE-PLD pathway. These notes provide detailed information on the in vitro characterization of this compound, offering researchers the necessary data and protocols to utilize this inhibitor in their studies.

Data Presentation

The in vitro inhibitory activity of this compound on NAPE-PLD has been determined using various assays and experimental systems. The following tables summarize the key quantitative data.

ParameterValueSpeciesAssay SystemReference
IC50 27 nMHumanRecombinant hNAPE-PLD[1]
IC50 0.86 µM (95% CI: 0.60–1.2 µM)HumanhNAPE-PLD transfected HEK293T cells (labeling)[2]
Ki 0.027 µM (95% CI: 0.021–0.033 µM)HumanRecombinant hNAPE-PLD (PED6 Assay)[3]
Ki 0.18 µM (95% CI: 0.15–0.21 µM)MouseRecombinant mNAPE-PLD (PED6 Assay)[2]

Table 1: Inhibitory Potency of this compound against NAPE-PLD

Cell LineTreatmentEffect on NAE LevelsReference
Neuro-2a (WT)10 µM this compound for 2 hoursSignificant reduction in a broad range of NAEs[2]
Neuro-2a (NAPE-PLD KO)10 µM this compound for 2 hoursNo significant reduction in NAE levels[2]

Table 2: Effect of this compound on NAE Levels in Neuro-2a Cells

Signaling Pathway

NAPE-PLD is a central enzyme in the biosynthesis of N-acylethanolamines. The pathway begins with the formation of N-acylphosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) by an N-acyltransferase. NAPE-PLD then hydrolyzes NAPE to produce N-acylethanolamine (NAE) and phosphatidic acid (PA). This compound directly inhibits this final step.

NAPE_PLD_Pathway PE Phosphatidylethanolamine (PE) NAT N-Acyltransferase PE->NAT NAPE N-Acylphosphatidylethanolamine (NAPE) NAT->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAE N-Acylethanolamine (NAE) (e.g., Anandamide) NAPE_PLD->NAE PA Phosphatidic Acid (PA) NAPE_PLD->PA LEI401 This compound LEI401->NAPE_PLD Inhibits

NAPE-PLD biosynthetic pathway and inhibition by this compound.

Experimental Protocols

Fluorescence-Based NAPE-PLD Activity Assay using PED6

This high-throughput assay measures NAPE-PLD activity using a fluorescence-quenched substrate, PED6. Cleavage of PED6 by NAPE-PLD results in a detectable increase in fluorescence.

PED6_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_lysate Prepare HEK293T cell membrane lysate overexpressing hNAPE-PLD add_reagents Add assay buffer, this compound, and membrane lysate to a 96-well plate prep_lysate->add_reagents prep_compounds Prepare serial dilutions of this compound prep_compounds->add_reagents prep_substrate Prepare PED6 substrate working solution incubate_1 Incubate for 30 min at 37°C add_reagents->incubate_1 add_substrate Add PED6 substrate incubate_1->add_substrate incubate_2 Incubate and measure fluorescence kinetically at 37°C add_substrate->incubate_2 plot_data Plot fluorescence vs. time incubate_2->plot_data calc_inhibition Calculate % inhibition and determine IC50/Ki values plot_data->calc_inhibition

Workflow for the fluorescence-based NAPE-PLD assay.

Materials:

  • HEK293T cells overexpressing human NAPE-PLD

  • Lysis Buffer: 20 mM HEPES (pH 7.2), 2 mM DTT, 0.25 M sucrose, 1 mM MgCl₂, 2.5 U/mL Benzonase

  • Storage Buffer: 20 mM HEPES (pH 7.2)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4)

  • PED6 (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine)

  • This compound

  • DMSO

  • Black, flat-bottom 96-well plates

Protocol:

  • Preparation of HEK293T Membrane Lysate:

    • Culture HEK293T cells overexpressing hNAPE-PLD to ~90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.

    • Homogenize the cells and centrifuge at 100,000 x g for 30 minutes at 4°C.

    • Discard the supernatant. Resuspend the membrane pellet in Storage Buffer.

    • Determine the protein concentration using a Bradford assay. Dilute the membrane protein lysate to a working concentration of 0.4 mg/mL in Assay Buffer.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well plate, add 79 µL of Assay Buffer.

    • Add 1 µL of this compound dilution or DMSO (vehicle control).

    • Add 10 µL of the diluted membrane protein lysate (final concentration 0.04 µg/µL).

    • Incubate the plate for 30 minutes at 37°C.

    • Prepare a 10 µM working solution of PED6 in Assay Buffer.

    • Initiate the reaction by adding 10 µL of the PED6 working solution to each well (final concentration 1 µM).

    • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) kinetically for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Ki values can be calculated using the Cheng-Prusoff equation if the Kₘ of the substrate is known.

LC-MS Based NAPE-PLD Activity Assay in Brain Homogenates

This assay provides a secondary, more physiologically relevant measure of NAPE-PLD activity by quantifying the formation of a specific NAE from a synthetic NAPE substrate in brain tissue homogenates.

Materials:

  • Mouse brain tissue (from Wild-Type and NAPE-PLD KO mice)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4) with protease inhibitors

  • Synthetic Substrate: C17:0-NAPE (N-heptadecanoyl-phosphatidylethanolamine)

  • This compound

  • Acetonitrile (B52724), Methanol (B129727), Water, Formic Acid (LC-MS grade)

  • Internal Standard (e.g., d8-Anandamide)

  • LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Protocol:

  • Preparation of Brain Homogenate:

    • Dissect and weigh mouse brain tissue.

    • Homogenize the tissue in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Collect the supernatant and determine the protein concentration.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the brain homogenate (e.g., 100 µg of protein), this compound or vehicle (DMSO), and Homogenization Buffer to a final volume of 90 µL.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of a 1 mM C17:0-NAPE solution (final concentration 100 µM).

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

  • Sample Extraction and Analysis:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

    • Inject the sample into the LC-MS system.

    • Separate the lipids using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol, both containing 0.1% formic acid.

    • Detect and quantify the formation of C17:0-NAE using multiple reaction monitoring (MRM) in positive ion mode.

  • Data Analysis:

    • Quantify the amount of C17:0-NAE produced by comparing its peak area to that of the internal standard.

    • Determine the inhibitory effect of this compound by comparing the amount of product formed in the presence of the inhibitor to the vehicle control.

Inhibition of Endogenous NAPE-PLD in Neuro-2a Cells

This protocol assesses the ability of this compound to inhibit NAPE-PLD in a cellular context by measuring the levels of endogenous NAEs.

Materials:

  • Neuro-2a cells (Wild-Type and NAPE-PLD KO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO

  • PBS

  • Reagents and instrumentation for lipid extraction and LC-MS analysis of NAEs (as described in Protocol 2)

Protocol:

  • Cell Culture and Treatment:

    • Plate Neuro-2a cells in 6-well plates and grow to ~80% confluency.

    • Treat the cells with 10 µM this compound or vehicle (DMSO) in fresh cell culture medium.

    • Incubate for 2 hours at 37°C in a CO₂ incubator.

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Scrape the cells in 1 mL of methanol containing an internal standard mixture for NAEs.

    • Transfer the cell suspension to a glass tube and perform a lipid extraction (e.g., Bligh-Dyer extraction).

  • LC-MS Analysis:

    • Dry the organic phase under nitrogen and reconstitute in a suitable solvent.

    • Analyze the sample by LC-MS to quantify the levels of various endogenous NAEs (e.g., anandamide, palmitoylethanolamide, oleoylethanolamine).

  • Data Analysis:

    • Normalize the NAE levels to the protein content of the cell lysate.

    • Compare the NAE levels in this compound-treated cells to vehicle-treated cells in both WT and NAPE-PLD KO cell lines to confirm on-target activity.

Conclusion

This compound is a potent and selective inhibitor of NAPE-PLD, demonstrating nanomolar to low micromolar potency in various in vitro systems. The provided protocols offer robust methods for characterizing the activity of this compound and other potential NAPE-PLD inhibitors. These application notes serve as a valuable resource for researchers investigating the endocannabinoid system and the therapeutic potential of modulating NAE biosynthesis.

References

Troubleshooting & Optimization

LEI-401 Technical Support Center: Investigating Off-Target Effects at High Doses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the off-target effects of LEI-401, a potent and selective N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) inhibitor, particularly when utilized at high concentrations in experimental settings. Understanding the selectivity profile of this compound is critical for accurate data interpretation and troubleshooting unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a first-in-class, CNS-active inhibitor of NAPE-PLD, the primary enzyme responsible for the biosynthesis of a class of signaling lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (B1667382). This compound blocks the production of NAEs in a NAPE-PLD-dependent manner.[1]

Q2: Has the selectivity of this compound been formally assessed?

Yes, the selectivity of this compound was established using a label-free chemical proteomics approach.[1] This methodology allows for the unbiased identification of protein interactors in a complex biological sample.

Q3: What are the known off-targets of this compound at high concentrations?

Based on chemical proteomics analysis, this compound is a highly selective inhibitor of NAPE-PLD. However, at concentrations significantly exceeding the in vitro IC₅₀ for NAPE-PLD, potential interactions with other proteins may occur. While a comprehensive list of high-dose off-targets is not extensively published, researchers should be aware that at concentrations of 10 µM, no inhibitory activities were observed for the primary receptors and metabolic enzymes of the endocannabinoid system.[1] It is crucial to consult the detailed proteomics data (ProteomeXchange Consortium identifier PXD017586) for a complete list of potential off-target binders identified in the original study.

Q4: I am observing effects in my NAPE-PLD knockout model when using high doses of this compound. What could be the cause?

Observations in NAPE-PLD knockout models treated with this compound suggest potential off-target activity of the compound or its metabolites.[1] This highlights the importance of using appropriate controls and considering the possibility of NAPE-PLD-independent effects, especially at high concentrations of the inhibitor.

Troubleshooting Guide

Observed Issue Potential Cause (High-Dose Off-Target Related) Recommended Action
Unexpected Phenotype in Cell-Based Assays At high concentrations, this compound may interact with unforeseen cellular proteins, leading to biological effects independent of NAPE-PLD inhibition.1. Perform a Dose-Response Curve: Determine the minimal effective concentration of this compound in your specific assay to minimize the risk of off-target effects. 2. Consult Proteomics Data: Analyze the publicly available chemical proteomics data for this compound (PXD017586) to identify potential off-target interactors that might be relevant to your experimental system. 3. Use a Structurally Unrelated NAPE-PLD Inhibitor: If available, use a different chemical scaffold to confirm that the observed effect is due to NAPE-PLD inhibition and not an off-target effect of this compound.
Inconsistent In Vivo Behavioral Results The behavioral effects of this compound in mice, such as activation of the HPA axis and impaired fear extinction, mimic cannabinoid CB1 receptor antagonism.[1] While this is considered an on-target consequence of altering the NAE tone, high doses could potentially engage other neural targets.1. Co-administration with a FAAH Inhibitor: The on-target behavioral effects of this compound related to anandamide depletion can be reversed by an inhibitor of fatty acid amide hydrolase (FAAH).[1] This can help dissect the on-target versus potential off-target neurological effects. 2. Detailed Behavioral Phenotyping: Conduct a comprehensive panel of behavioral tests to identify any unexpected phenotypes that do not align with the known consequences of NAPE-PLD inhibition.
Discrepancies Between Wild-Type and Knockout Model Data If high doses of this compound produce an effect in a NAPE-PLD knockout animal, this is a strong indicator of an off-target mechanism.[1]1. Metabolite Analysis: Consider the possibility that metabolites of this compound, which may be present at higher concentrations with high dosing, have their own off-target activities. 2. Target Engagement Studies: If feasible, perform target engagement studies in your model system to confirm that this compound is interacting with the intended target at the doses used and to identify potential novel interactors.

Quantitative Data Summary

Parameter Value Species Assay Type
Ki for NAPE-PLD 0.027 µM (95% CI: 0.021–0.033 µM)HumanIn vitro activity assay
IC₅₀ for NAPE-PLD 0.86 µM (95% CI: 0.60–1.2 µM)hNAPE-PLD transfected HEK293T cellsCellular target engagement

Experimental Protocols

1. Label-Free Chemical Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying protein targets of a small molecule inhibitor like this compound.

  • Objective: To identify the protein binding partners of this compound in a complex proteome at various concentrations.

  • Methodology:

    • Cell Culture and Lysis: Grow relevant cells (e.g., HEK293T overexpressing the target protein or a cell line relevant to the research area) and prepare a cell lysate.

    • Compound Incubation: Incubate the cell lysate with different concentrations of this compound (e.g., ranging from on-target IC₅₀ to high micromolar concentrations) and a vehicle control.

    • Protein Digestion: Denature, reduce, alkylate, and digest the proteins in the lysate into peptides using an enzyme such as trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

    • Data Analysis: Use specialized software to identify proteins that show a statistically significant change in abundance or thermal stability upon incubation with this compound compared to the vehicle control. This can indicate a direct or indirect interaction.

2. Cellular Target Engagement Assay

This protocol describes a method to confirm that this compound engages NAPE-PLD in living cells.

  • Objective: To measure the dose-dependent inhibition of NAPE-PLD by this compound in a cellular context.

  • Methodology:

    • Cell Culture: Culture cells that endogenously express or are transfected with NAPE-PLD (e.g., Neuro-2a or HEK293T-hNAPE-PLD).

    • Compound Treatment: Treat the cells with a range of this compound concentrations for a defined period.

    • NAPE-PLD Activity Assay: Lyse the cells and measure the NAPE-PLD activity using a fluorescent substrate or by quantifying the formation of a specific NAE product via LC-MS.

    • IC₅₀ Determination: Plot the NAPE-PLD activity against the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Visualizations

LEI401_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NAPE N-Acyl- Phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAEs N-Acylethanolamines (e.g., Anandamide) NAPE_PLD->NAEs Catalyzes FAAH FAAH NAEs->FAAH Degradation CB1R CB1 Receptor (Downstream Signaling) NAEs->CB1R Activates Ethanolamine_FA Ethanolamine + Fatty Acid FAAH->Ethanolamine_FA LEI401 This compound LEI401->NAPE_PLD Inhibits

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with High-Dose this compound Check_Dose Is the concentration significantly higher than the IC50 for NAPE-PLD? Start->Check_Dose On_Target Likely an on-target effect related to robust NAPE-PLD inhibition. Consider downstream consequences. Check_Dose->On_Target No Off_Target_Hypothesis Potential Off-Target Effect Check_Dose->Off_Target_Hypothesis Yes Consult_Proteomics Consult this compound proteomics data (PXD017586) Off_Target_Hypothesis->Consult_Proteomics Use_KO_Model Test in NAPE-PLD knockout model Off_Target_Hypothesis->Use_KO_Model KO_Effect Effect persists in KO model? Use_KO_Model->KO_Effect Confirmed_Off_Target Strong evidence for off-target effect. KO_Effect->Confirmed_Off_Target Yes No_KO_Effect Effect is NAPE-PLD dependent. Re-evaluate on-target hypothesis. KO_Effect->No_KO_Effect No

Caption: Troubleshooting workflow for high-dose this compound experiments.

References

Optimizing LEI-401 dosage for CNS penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LEI-401, a first-in-class, selective, and CNS-active N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this compound dosage for central nervous system (CNS) penetration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the CNS?

A1: this compound is a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[2][3][4] NAPE-PLD is the enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of signaling lipids that includes the endocannabinoid anandamide (B1667382) (AEA).[2][3] By inhibiting NAPE-PLD in the brain, this compound reduces the levels of AEA and other NAEs, thereby modulating emotional behavior.[2][3]

Q2: What are the recommended starting doses for in vivo studies in mice?

A2: Published studies have used doses ranging from 3 to 30 mg/kg administered intraperitoneally (i.p.) in C57BL/6J mice.[5] A 30 mg/kg i.p. dose has been shown to produce a robust decrease in brain AEA levels.[5] For oral administration (p.o.), a dose of 10 mg/kg has been reported.[1][2]

Q3: What is the expected pharmacokinetic profile of this compound in plasma and brain?

A3: Following a 30 mg/kg i.p. administration in mice, this compound is brain-penetrant.[2] The maximum concentration (Cmax) in the brain is observed at approximately 2 hours post-injection.[2] In plasma, the Cmax is reached at 1 hour with a value of 10300 ng/mL, and the bioavailability is 48%.[1] For a 10 mg/kg oral dose, the plasma half-life is 2.5 hours, Cmax is 1370 ng/mL (reached at 2 hours), and bioavailability is 25%.[1]

Q4: How can I assess the target engagement of this compound in the brain?

A4: Target engagement can be assessed by measuring the levels of NAEs, particularly anandamide (AEA), in brain tissue using liquid chromatography-mass spectrometry (LC-MS).[2] A significant reduction in brain AEA levels following this compound administration indicates successful target engagement. At a 30 mg/kg i.p. dose, a significant reduction in brain AEA is observed at 2 hours, which returns to baseline by 4 hours.[2]

Troubleshooting Guides

Issue 1: Inconsistent or low brain concentrations of this compound.

  • Possible Cause 1: Suboptimal route of administration.

    • Troubleshooting Step: Intraperitoneal (i.p.) injection has been shown to be effective.[2] If using oral gavage (p.o.), ensure proper formulation to address this compound's low aqueous solubility (1.7 mg/L).[2] Consider using a vehicle that enhances solubility.

  • Possible Cause 2: Variability in animal handling and injection technique.

    • Troubleshooting Step: Ensure consistent i.p. injection technique to avoid accidental administration into other tissues. Standardize animal handling procedures to minimize stress, which can affect physiological parameters.

  • Possible Cause 3: Incorrect timing of sample collection.

    • Troubleshooting Step: Based on pharmacokinetic data, brain concentrations of this compound peak around 2 hours after a 30 mg/kg i.p. dose.[2] Ensure that brain tissue is collected at this optimal time point to measure maximum exposure.

Issue 2: Lack of significant reduction in brain anandamide (AEA) levels.

  • Possible Cause 1: Insufficient dose.

    • Troubleshooting Step: A dose-dependent effect on brain AEA has been observed, with 30 mg/kg i.p. showing a significant reduction.[5] If using lower doses, a significant effect may not be apparent. Consider performing a dose-response study to determine the optimal dose for your experimental model.

  • Possible Cause 2: Timing of brain tissue collection.

    • Troubleshooting Step: The reduction in brain AEA is time-dependent, with the most significant effect seen at 2 hours post-injection (30 mg/kg, i.p.), which returns to baseline by 4 hours.[2] Collecting samples outside this window may result in missing the desired pharmacological effect.

  • Possible Cause 3: Analytical method sensitivity.

    • Troubleshooting Step: Ensure your LC-MS method is sufficiently sensitive and validated for the quantification of AEA in brain tissue.

Data Presentation

Table 1: Physicochemical Properties of this compound [2]

PropertyValue
Molecular Weight422 Da
logD3.3
Topological Polar Surface Area80.5 Ų
Aqueous Solubility1.7 mg/L
PAMPA Peff0.37 nm s⁻¹

Table 2: In Vivo Pharmacokinetic Parameters of this compound in C57BL/6J Mice [1]

Route of AdministrationDose (mg/kg)Cmax (ng/mL)tmax (h)AUClast (h*ng/mL)Bioavailability (F)
Oral (p.o.)1013702676025%
Intraperitoneal (i.p.)301030013860048%

Experimental Protocols

Protocol 1: Brain Tissue Homogenization for this compound and NAE Analysis

  • Euthanasia and Brain Extraction: Euthanize mice at the designated time point post-LEI-401 administration via cervical dislocation.

  • Brain Dissection: Immediately dissect the whole brain or specific brain regions on an ice-cold plate.

  • Sample Weighing: Weigh the collected brain tissue.

  • Homogenization: Homogenize the tissue in an appropriate volume of ice-cold buffer (e.g., Tris-HCl) containing a cocktail of protease and lipase (B570770) inhibitors. Use a mechanical homogenizer (e.g., bead beater or sonicator) to ensure complete tissue disruption.

  • Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing this compound and NAEs. A common method is the Folch extraction using chloroform (B151607) and methanol.

  • Sample Concentration: Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/acetonitrile).

  • LC-MS Analysis: Analyze the reconstituted sample using a validated LC-MS method for the quantification of this compound and various NAEs.

Visualizations

LEI401_Mechanism_of_Action cluster_membrane Cell Membrane NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAEs N-acylethanolamines (e.g., Anandamide) NAPE_PLD->NAEs Biosynthesis LEI401 This compound LEI401->NAPE_PLD Inhibition CB1_receptor CB1 Receptor NAEs->CB1_receptor Activation Signaling Downstream Signaling (Modulation of Emotional Behavior) CB1_receptor->Signaling

Caption: Mechanism of action of this compound in the CNS.

Experimental_Workflow_CNS_Penetration cluster_invivo In Vivo Experiment cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing Administer this compound to Mice (e.g., 30 mg/kg, i.p.) Timepoints Collect Samples at Multiple Time Points (e.g., 1h, 2h, 4h, 8h) Dosing->Timepoints Collection Collect Blood and Brain Tissue Timepoints->Collection Processing Process Samples (Plasma Separation, Brain Homogenization) Collection->Processing Extraction Lipid Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Determine Pharmacokinetic Parameters (Cmax, tmax, AUC) LCMS->PK PD Quantify Brain NAE Levels (e.g., Anandamide) LCMS->PD Correlation Correlate Brain Exposure with Pharmacodynamic Effect PK->Correlation PD->Correlation

References

Technical Support Center: Troubleshooting LEI-401-Mediated NAE Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEI-401 to study N-acyl ethanolamine (B43304) (NAE) reduction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2][3] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382).[1][4][5] By inhibiting NAPE-PLD, this compound blocks the conversion of N-acyl-phosphatidylethanolamines (NAPEs) to NAEs, thereby reducing their cellular levels.[1][6]

Q2: What are N-acyl ethanolamines (NAEs) and what is their biological significance?

NAEs are a family of bioactive lipids involved in a variety of physiological processes.[7][8] While the most well-known NAE is anandamide (N-arachidonoylethanolamine), which acts as an endogenous ligand for cannabinoid receptors, other NAEs, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), are also biologically active.[4][9] These molecules are involved in signaling pathways that regulate inflammation, pain, appetite, and mood.[4][9]

Q3: What are the expected effects of this compound in a cellular or in vivo experiment?

Treatment with this compound is expected to lead to a significant reduction in the levels of various NAE species.[1][2] This effect has been demonstrated in neuronal cells and in the brains of mice.[1][5] The reduction in NAEs can, in turn, modulate downstream signaling pathways, such as those mediated by cannabinoid receptors.[1]

Troubleshooting Guide for this compound Experiments

Researchers may encounter variability in the extent of NAE reduction when using this compound. This guide addresses common issues and provides potential solutions.

Issue 1: No or minimal reduction in NAE levels observed after this compound treatment.

Possible Causes and Solutions:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit NAPE-PLD in your specific experimental system.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound. The IC50 of this compound for human NAPE-PLD is 27 nM, but higher concentrations may be needed in cellular assays.[2]

  • Incorrect Vehicle or Poor Solubility: this compound may not be fully dissolved, leading to a lower effective concentration.

    • Solution: Ensure that this compound is completely dissolved in a suitable vehicle, such as DMSO, before adding it to your experimental system.[1] Perform a vehicle control to rule out any effects of the solvent.

  • Alternative NAE Biosynthesis Pathways: Your experimental model may utilize alternative, NAPE-PLD-independent pathways for NAE synthesis. Several alternative pathways for anandamide synthesis have been proposed.[4]

    • Solution: Investigate the expression and activity of other enzymes involved in NAE biosynthesis, such as phospholipase C and diacylglycerol lipase (B570770) for anandamide production.[9]

  • Inactive this compound: The compound may have degraded due to improper storage or handling.

    • Solution: Store this compound according to the manufacturer's instructions. If in doubt, obtain a fresh batch of the inhibitor.

Issue 2: High variability in NAE reduction between replicate experiments.

Possible Causes and Solutions:

  • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or growth conditions can affect cellular metabolism and NAE levels.

    • Solution: Standardize your cell culture protocols. Ensure that cells are seeded at the same density and treated at the same confluence level for all experiments.

  • Variability in this compound Treatment: Inconsistent timing of treatment or pipetting errors can lead to variable results.

    • Solution: Ensure precise and consistent timing for all treatment steps. Use calibrated pipettes and proper pipetting techniques to minimize errors.

  • Issues with NAE Extraction and Quantification: The lipid extraction and analysis steps are critical and can be a major source of variability.

    • Solution: Follow a validated and standardized protocol for NAE extraction.[10] Use internal standards for each NAE species being quantified to correct for extraction efficiency and instrument response. Be aware of potential issues such as contamination from solvents.[10]

Issue 3: Unexpected off-target effects are observed.

Possible Causes and Solutions:

  • High Concentration of this compound: At very high concentrations, this compound may exhibit off-target effects.

    • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments.

  • Cellular Stress Response: The inhibition of NAE biosynthesis may trigger cellular stress responses that are independent of NAPE-PLD inhibition.

    • Solution: Include appropriate controls to assess cellular health, such as viability assays.

Quantitative Data Summary

ParameterValueSpeciesAssay ConditionReference
This compound IC50 27 nMHumanIn vitro NAPE-PLD activity assay[2]
This compound Ki 0.027 µMHumanIn vitro activity assay[1]
This compound Ki 0.18 µMMouseIn vitro activity assay[1]
NAE Reduction Significant reduction of a broad range of NAEsMouseNeuro-2a cells (10 µM this compound for 2h)[1]
Anandamide Reduction Reduced levelsMouseBrain of wild-type mice treated with this compound[1]

Experimental Protocols

Protocol 1: In Vitro NAPE-PLD Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on NAPE-PLD in vitro.

Materials:

  • Recombinant human or mouse NAPE-PLD

  • NAPE substrate (e.g., N-arachidonoyl-PE)

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well plate

  • Plate reader or LC-MS for detection

Procedure:

  • Prepare a stock solution of this compound in the appropriate vehicle.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the NAPE-PLD enzyme to each well.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the NAPE substrate.

  • Incubate for a specific period, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the amount of NAE produced using a suitable detection method (e.g., fluorescence-based assay or LC-MS).

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cellular NAE Quantification

This protocol outlines the general steps for measuring NAE levels in cultured cells after treatment with this compound.

Materials:

  • Cultured cells (e.g., Neuro-2a)

  • Cell culture medium and supplements

  • This compound

  • Vehicle (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., chloroform:methanol mixture)

  • Internal standards (deuterated NAEs)

  • LC-MS/MS system

Procedure:

  • Plate cells at a desired density and allow them to adhere and grow.

  • Treat the cells with different concentrations of this compound or vehicle for the desired time period.

  • After treatment, wash the cells with ice-cold PBS.

  • Harvest the cells (e.g., by scraping).

  • Perform lipid extraction by adding the extraction solvent containing the internal standards to the cell pellet.

  • Vortex and incubate to ensure complete extraction.

  • Separate the organic and aqueous phases by centrifugation.

  • Collect the organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.

  • Quantify the different NAE species by comparing their peak areas to those of the corresponding internal standards.

Visualizations

NAE_Signaling_Pathway cluster_synthesis NAE Biosynthesis cluster_signaling Downstream Signaling cluster_degradation NAE Degradation NAPE N-acyl-phosphatidylethanolamine (NAPE) NAE N-acyl ethanolamine (NAE) NAPE->NAE CB1R CB1 Receptor NAE->CB1R Activates CB2R CB2 Receptor NAE->CB2R Activates PPARa PPARα NAE->PPARa Activates FAAH FAAH NAE->FAAH NAAA NAAA NAE->NAAA LEI401 This compound NAPE_PLD NAPE-PLD LEI401->NAPE_PLD Inhibits NAPE_PLD->NAE CellularResponse Cellular Responses (e.g., neuromodulation, anti-inflammation) CB1R->CellularResponse CB2R->CellularResponse PPARa->CellularResponse Ethanolamine Ethanolamine FAAH->Ethanolamine FattyAcid Fatty Acid FAAH->FattyAcid NAAA->Ethanolamine NAAA->FattyAcid

Caption: NAE Biosynthesis and Signaling Pathway.

Troubleshooting_Workflow Start Start: Unexpected results with this compound Problem Problem: No/low NAE reduction or high variability Start->Problem CheckInhibitor Check this compound: Concentration, solubility, activity Problem->CheckInhibitor Inhibitor Issue? CheckProtocol Review Experimental Protocol: Cell conditions, treatment consistency Problem->CheckProtocol Protocol Issue? CheckAnalysis Verify Analytical Method: Extraction, internal standards, LC-MS Problem->CheckAnalysis Analysis Issue? ConsiderAlternatives Consider Alternative Pathways: NAPE-PLD independent synthesis Problem->ConsiderAlternatives All else fails SolutionFound Solution Identified: Modify protocol and re-run experiment CheckInhibitor->SolutionFound CheckProtocol->SolutionFound CheckAnalysis->SolutionFound Consult Consult Literature/Support ConsiderAlternatives->Consult

Caption: Troubleshooting Workflow for this compound Experiments.

Experimental_Workflow Step1 1. Cell Culture Standardize plating and growth conditions Step2 2. This compound Treatment Prepare fresh dilutions, treat for defined time Step1->Step2 Step3 3. Cell Harvesting Wash with ice-cold PBS Step2->Step3 Step4 4. Lipid Extraction Use appropriate solvent with internal standards Step3->Step4 Step5 5. Sample Analysis LC-MS/MS for NAE quantification Step4->Step5 Step6 6. Data Analysis Normalize to internal standards and cell number/protein Step5->Step6 Result Result: Quantified NAE Levels Step6->Result

Caption: Experimental Workflow for Cellular NAE Quantification.

References

LEI-401 and potential effects on 2-AG levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving LEI-401, a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) (AEA). By inhibiting NAPE-PLD, this compound reduces the production of a broad range of NAEs.[3]

Q2: What is the effect of this compound on 2-arachidonoylglycerol (B1664049) (2-AG) levels?

Experimental data indicates that this compound does not significantly affect the levels of 2-arachidonoylglycerol (2-AG).[3] This is because this compound is highly selective for NAPE-PLD and does not inhibit the primary enzymes responsible for 2-AG metabolism, namely diacylglycerol lipase (B570770) (DAGL) and monoacylglycerol lipase (MAGL).[3]

Q3: I am not seeing a change in 2-AG levels in my experiment after administering this compound. Is this expected?

Yes, this is the expected outcome. This compound is designed to selectively inhibit NAPE-PLD, which is involved in the synthesis of N-acylethanolamines (NAEs) like anandamide.[1][3] It does not target the pathways for 2-AG synthesis or degradation. Therefore, no significant change in 2-AG levels is anticipated following this compound treatment.[3]

Q4: What are the expected effects of this compound on N-acylethanolamine (NAE) levels?

This compound has been shown to reduce the levels of various NAEs, including anandamide (AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA), in both in vitro and in vivo models.[3] The extent of this reduction can depend on the experimental system, dosage, and duration of treatment.

Q5: What are the recommended solvents for this compound?

Based on available data, this compound can be dissolved in DMSO for in vitro studies. For in vivo applications, a common vehicle is a solution of 10% DMSO in 90% corn oil.

Troubleshooting Guides

Issue 1: Unexpected changes in 2-AG levels.

  • Potential Cause: Contamination of reagents or experimental error.

  • Troubleshooting Steps:

    • Verify the purity and identity of the this compound compound using appropriate analytical techniques (e.g., LC-MS, NMR).

    • Ensure that all reagents and solvents are of high purity and free from contaminants that could interfere with lipid signaling pathways.

    • Review the experimental protocol to rule out any procedural errors in sample collection, processing, or analysis.

    • Consider including a positive control for 2-AG modulation (e.g., a known MAGL or DAGL inhibitor) to validate the assay's sensitivity.

Issue 2: Lack of expected decrease in NAE levels.

  • Potential Cause: Insufficient dosage, poor bioavailability, or issues with the experimental model.

  • Troubleshooting Steps:

    • Dosage and Administration: Review the literature for effective concentrations and administration routes for your specific model system. Consider performing a dose-response study to determine the optimal concentration of this compound.

    • Bioavailability: For in vivo studies, ensure the formulation and route of administration are appropriate to achieve sufficient brain penetration and target engagement.

    • Cell Line/Animal Model: Confirm that your chosen experimental model expresses functional NAPE-PLD. This can be verified using techniques like qPCR or Western blot. Consider using a positive control cell line or animal strain known to respond to this compound.

    • Timing of Measurement: The kinetics of NAE reduction can vary. Optimize the time point for sample collection after this compound administration.

Quantitative Data Summary

ParameterValueSource
This compound IC₅₀ for human NAPE-PLD 27 nM[2]
Effect on 2-AG levels in vivo (30 mg/kg, i.p.) No significant effect[3]
Effect on NAEs (in Neuro-2a cells) Significant reduction[3]
Selectivity Selective for NAPE-PLD over MAGL, DAGLα/β, and ABHD6[3]

Experimental Protocols

In Vitro NAPE-PLD Inhibition Assay

  • Objective: To determine the inhibitory potency of this compound on NAPE-PLD activity.

  • Methodology:

    • HEK293T cells are transfected with a vector expressing human NAPE-PLD.

    • Cell membranes are prepared and incubated with a fluorescently labeled NAPE substrate.

    • The enzymatic reaction is initiated, and the fluorescence generated from the cleavage of the substrate is measured over time.

    • This compound is added at varying concentrations to determine the IC₅₀ value.

In Vivo Measurement of Endocannabinoid Levels

  • Objective: To assess the effect of this compound on brain endocannabinoid levels.

  • Methodology:

    • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to mice.

    • At a predetermined time point (e.g., 2 hours post-injection), euthanize the animals and rapidly dissect the brain tissue.

    • Homogenize the tissue in a suitable solvent containing internal standards for NAEs and 2-AG.

    • Perform lipid extraction using a validated method.

    • Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of various NAEs and 2-AG.

Visualizations

LEI401_Mechanism cluster_synthesis NAE Biosynthesis Pathway cluster_inhibition cluster_2AG 2-AG Metabolism (Unaffected) NAPE N-acylphosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD NAEs N-Acylethanolamines (e.g., Anandamide) NAPE_PLD->NAEs LEI401 This compound LEI401->NAPE_PLD Inhibition DAG Diacylglycerol (DAG) DAGL DAGL DAG->DAGL Two_AG 2-Arachidonoylglycerol (2-AG) DAGL->Two_AG MAGL MAGL Two_AG->MAGL Arachidonic_Acid Arachidonic Acid MAGL->Arachidonic_Acid

Caption: Mechanism of action of this compound.

experimental_workflow start Start Experiment treatment Administer this compound or Vehicle (in vivo or in vitro) start->treatment sample_collection Sample Collection (e.g., Brain Tissue, Cells) treatment->sample_collection lipid_extraction Lipid Extraction sample_collection->lipid_extraction lcms_analysis LC-MS Analysis lipid_extraction->lcms_analysis data_analysis Data Analysis and Quantification (NAEs and 2-AG levels) lcms_analysis->data_analysis end End data_analysis->end logical_relationship LEI401 This compound Treatment NAPE_PLD_inhibition NAPE-PLD Inhibition LEI401->NAPE_PLD_inhibition Leads to Two_AG_unaffected 2-AG Levels Unaffected LEI401->Two_AG_unaffected Has no significant effect on NAE_reduction Reduced NAE Levels (e.g., Anandamide) NAPE_PLD_inhibition->NAE_reduction Results in

References

Technical Support Center: LEI-401 and NAPE-PLD Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the NAPE-PLD inhibitor, LEI-401. The information herein is designed to address common issues, with a particular focus on the observed reduced potency of this compound on mouse NAPE-PLD.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and CNS-active inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2][3] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[4] this compound blocks the activity of NAPE-PLD, thereby reducing the production of NAEs.[4]

Q2: I've observed that this compound is less potent on mouse NAPE-PLD compared to human NAPE-PLD. Is this expected?

A2: Yes, this is a documented finding. This compound exhibits a reduced potency for mouse NAPE-PLD compared to the human ortholog. This is a critical consideration for researchers using murine models to study the effects of this compound.

Q3: What is the difference in potency of this compound between human and mouse NAPE-PLD?

A3: In vitro studies have demonstrated a clear difference in the inhibitory potency of this compound against human and mouse NAPE-PLD. The reported inhibition constants (Ki) are significantly lower for the human enzyme, indicating higher potency. Please refer to the data summary table below for specific values.

Q4: Why is this compound less potent on mouse NAPE-PLD?

A4: The reduced potency is likely due to subtle differences in the amino acid sequence of the this compound binding site between human and mouse NAPE-PLD. While the overall protein sequences are highly homologous (approximately 89-90% identity), even minor changes in the binding pocket can significantly impact inhibitor affinity.[1]

Q5: Can I still use this compound in my mouse experiments?

A5: Absolutely. Despite its reduced potency, this compound is still an effective inhibitor of mouse NAPE-PLD and has been successfully used in various in vivo mouse studies.[4] However, it is crucial to consider the potency difference when designing experiments, particularly concerning dosage and expected in vivo target engagement. Higher concentrations of this compound may be required to achieve the same level of NAPE-PLD inhibition in mice as in human-based systems.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, particularly in the context of its differential potency.

Observed Issue Potential Cause Troubleshooting Steps
Lower than expected inhibition of NAPE-PLD activity in mouse cell lines or tissues. 1. Species-specific potency: You may be using a concentration of this compound that is optimal for human NAPE-PLD but sub-optimal for the mouse enzyme. 2. Experimental conditions: Assay conditions such as substrate concentration, incubation time, or buffer composition may not be optimal. 3. This compound degradation: The compound may have degraded due to improper storage or handling.1. Adjust this compound concentration: Perform a dose-response curve to determine the IC50 of this compound for mouse NAPE-PLD in your specific assay system. Use a concentration that is at least 3-5 times the IC50 for complete inhibition. 2. Optimize assay conditions: Refer to the detailed experimental protocols below. Ensure your substrate concentration is appropriate (ideally at or below the Km) and that incubation times are sufficient. 3. Verify compound integrity: Use a fresh stock of this compound. Ensure it has been stored correctly according to the manufacturer's instructions.
Inconsistent results between experimental replicates. 1. Pipetting errors: Inaccurate pipetting of this compound, substrate, or enzyme can lead to variability. 2. Cell passage number: If using cell lines, high passage numbers can lead to phenotypic drift and altered enzyme expression. 3. Tissue preparation variability: Inconsistent homogenization or protein extraction from tissues can affect enzyme activity.1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. 2. Maintain low cell passage number: Use cells with a consistent and low passage number for all experiments. 3. Standardize tissue preparation: Follow a consistent and validated protocol for tissue homogenization and protein extraction.
No inhibition observed at any concentration. 1. Incorrect enzyme source: Ensure you are using a source of active NAPE-PLD. 2. Inactive this compound: The compound may be completely degraded. 3. Assay setup error: A fundamental error in the assay setup, such as omitting a critical reagent.1. Validate enzyme activity: Run a positive control without any inhibitor to confirm that your NAPE-PLD is active. If possible, use a known, alternative inhibitor to confirm that the enzyme can be inhibited. 2. Obtain fresh this compound: Source a new vial of this compound from a reputable supplier. 3. Review assay protocol: Carefully review your entire experimental protocol to identify any potential errors.

Data Presentation

This compound Potency on Human vs. Mouse NAPE-PLD
Species Parameter Value (µM) 95% Confidence Interval (µM)
HumanKi0.0270.021 - 0.033
MouseKi0.180.15 - 0.21
Human (in living cells)IC500.860.60 - 1.2

Data sourced from Mock et al., 2020.

Experimental Protocols

Fluorescence-Based NAPE-PLD Activity Assay

This protocol is adapted from established methods for measuring NAPE-PLD activity using a fluorogenic substrate.

Materials:

  • HEK293T cells transiently expressing human or mouse NAPE-PLD

  • Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)

  • Fluorogenic NAPE-PLD substrate (e.g., PED6)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells and transfect with a plasmid encoding for either human or mouse NAPE-PLD.

  • Cell Lysis: After 48-72 hours post-transfection, harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add your cell lysate containing NAPE-PLD.

    • Add varying concentrations of this compound (or vehicle control) to the wells.

    • Pre-incubate for 15-30 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

LC-MS Based NAPE-PLD Activity Assay

This protocol provides a more direct measurement of NAPE-PLD activity by quantifying the formation of a specific NAE product.

Materials:

  • Brain tissue homogenates from wild-type and NAPE-PLD knockout mice (as a negative control)

  • Synthetic NAPE substrate (e.g., C17:0-NAPE)

  • This compound

  • Internal standard for LC-MS analysis

  • LC-MS system

Procedure:

  • Tissue Preparation: Homogenize mouse brain tissue in an appropriate buffer.

  • Protein Quantification: Determine the protein concentration of the homogenates.

  • Assay Setup:

    • In a microcentrifuge tube, combine the brain homogenate, this compound (or vehicle), and the synthetic NAPE substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., cold methanol) containing an internal standard. Extract the lipids.

  • LC-MS Analysis: Analyze the extracted lipids using an LC-MS system to quantify the amount of the NAE product formed.

  • Data Analysis: Normalize the amount of product formed to the protein concentration and incubation time. Compare the activity in the presence of different concentrations of this compound to determine its inhibitory effect.

Visualizations

NAPE_PLD_Signaling_Pathway cluster_membrane Cell Membrane NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAE N-acylethanolamine (e.g., Anandamide) NAPE_PLD->NAE Product PA Phosphatidic Acid NAPE_PLD->PA Product LEI401 This compound LEI401->NAPE_PLD Inhibition

Caption: The NAPE-PLD signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Start: Low/No Inhibition Observed check_potency Are you using mouse NAPE-PLD? start->check_potency increase_conc Increase this compound concentration (Perform dose-response) check_potency->increase_conc Yes check_assay Review Assay Conditions: - Substrate concentration - Incubation time - Buffer components check_potency->check_assay No resolve Issue Resolved increase_conc->resolve check_reagents Verify Reagent Integrity: - Fresh this compound stock - Active enzyme source check_assay->check_reagents check_reagents->resolve If issues persist contact_support Contact Technical Support check_reagents->contact_support If issues still persist

References

Technical Support Center: LEI-401 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting in vivo studies with LEI-401, a selective, CNS-active inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of NAPE-PLD, an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382) (AEA).[1][2] By inhibiting NAPE-PLD, this compound reduces the levels of anandamide and other NAEs in the brain.[1] This reduction in endocannabinoid signaling leads to activation of the hypothalamus-pituitary-adrenal (HPA) axis and can impair the extinction of aversive memories.[1][2]

Q2: What are the essential control groups for an in vivo experiment with this compound?

To ensure the rigor and validity of your in vivo studies with this compound, the following control groups are considered essential:

  • Vehicle Control: This group receives the same injection volume of the vehicle solution used to dissolve this compound, administered via the same route. This controls for any effects of the vehicle itself or the injection procedure.

  • NAPE-PLD Knockout (KO) Mice: This is a critical negative control group. This compound should not produce its characteristic neurochemical or behavioral effects in mice lacking the NAPE-PLD enzyme, thus demonstrating the on-target action of the compound.[1]

  • Positive Control (Optional but Recommended): In behavioral assays, a compound with a known effect on the specific paradigm can help validate the experimental setup. For instance, a CB1 receptor antagonist could be used to mimic the effects of this compound on fear extinction.[1]

Q3: How should this compound be prepared and administered for in vivo mouse studies?

  • Dosage: A commonly used and effective dose of this compound in mice is 30 mg/kg.[1]

  • Vehicle: While the specific vehicle composition can vary, a common formulation is a solution of ethanol, Kolliphor HS 15 (formerly Solutol HS 15), and saline. A typical ratio is 5% ethanol, 5% Kolliphor HS 15, and 90% saline.

  • Administration Route: Intraperitoneal (i.p.) injection is a frequently used and effective route for this compound administration in mice.[1]

  • Injection Volume: The injection volume should be kept consistent across all groups, typically 10 mL/kg for mice.

Q4: What is the expected time course of this compound's effect on brain anandamide levels?

Following a single i.p. injection of 30 mg/kg this compound in wild-type mice, a significant reduction in brain anandamide levels is observed at 2 hours post-injection. These levels typically return to baseline by 4 hours post-injection.[1] It is crucial to time your behavioral experiments and tissue collection within this window of maximal target engagement.

Experimental Protocols & Data

Protocol 1: Assessment of this compound on Brain NAE Levels

Objective: To determine the in vivo efficacy of this compound in reducing brain NAE levels.

Experimental Groups:

  • Wild-type (WT) mice + Vehicle

  • Wild-type (WT) mice + this compound (30 mg/kg, i.p.)

  • NAPE-PLD KO mice + this compound (30 mg/kg, i.p.)

Procedure:

  • Administer vehicle or this compound (30 mg/kg, i.p.) to the respective groups.

  • Two hours post-injection, euthanize the mice and rapidly dissect the brains.

  • Isolate specific brain regions of interest (e.g., hippocampus, prefrontal cortex, amygdala).

  • Perform lipid extraction and quantify NAE levels using liquid chromatography-mass spectrometry (LC-MS).

Expected Quantitative Data:

Treatment GroupBrain Anandamide (AEA) Levels (relative to WT + Vehicle)Other NAEs (e.g., PEA, OEA) Levels (relative to WT + Vehicle)
WT + Vehicle100%100%
WT + this compound~50-70% reduction [1]Significant reduction [1]
NAPE-PLD KO + this compoundNo significant reduction compared to vehicle-treated KO mice[1]No significant reduction compared to vehicle-treated KO mice[1]
Protocol 2: Fear Extinction Assay

Objective: To assess the effect of this compound on the extinction of conditioned fear.

Experimental Groups:

  • WT mice + Vehicle

  • WT mice + this compound (30 mg/kg, i.p.)

  • WT mice + this compound (30 mg/kg, i.p.) + FAAH inhibitor (e.g., URB597, 1 mg/kg, i.p.)

  • NAPE-PLD KO mice + this compound (30 mg/kg, i.p.)

Procedure:

  • Fear Conditioning (Day 1): Place mice in a conditioning chamber and present a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild foot shock).

  • Extinction Training (Day 2): Administer vehicle, this compound, or the combination of this compound and a FAAH inhibitor 120 minutes before placing the mice back into the conditioning chamber.[3] Present the CS repeatedly without the US.

  • Extinction Test (Day 3): Place the mice back in the chamber and present the CS.

  • Data Analysis: Measure freezing behavior (a fear response) during the extinction training and test sessions.

Expected Outcomes:

Treatment GroupFreezing Behavior during Extinction TrainingFreezing Behavior during Extinction Test
WT + VehicleGradual decrease in freezingLow freezing
WT + this compoundImpaired extinction (sustained high freezing) [1]High freezing
WT + this compound + FAAH inhibitorRescue of extinction (gradual decrease in freezing) [1]Low freezing
NAPE-PLD KO + this compoundNormal extinction (gradual decrease in freezing)Low freezing

Signaling Pathways and Workflows

LEI401_Mechanism_of_Action cluster_0 Normal Endocannabinoid Signaling cluster_1 Effect of this compound NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate Anandamide Anandamide (AEA) NAPE_PLD->Anandamide Biosynthesis CB1R CB1 Receptor Anandamide->CB1R Activates Neuronal_Inhibition Neuronal Inhibition (HPA Axis Regulation, Fear Extinction) CB1R->Neuronal_Inhibition Leads to LEI401 This compound Blocked_NAPE_PLD NAPE-PLD LEI401->Blocked_NAPE_PLD Inhibits Reduced_Anandamide Reduced Anandamide Blocked_NAPE_PLD->Reduced_Anandamide Reduced_CB1R_Activation Reduced CB1R Activation Reduced_Anandamide->Reduced_CB1R_Activation Disrupted_Signaling Disrupted Signaling (HPA Axis Activation, Impaired Fear Extinction) Reduced_CB1R_Activation->Disrupted_Signaling

Caption: Mechanism of action of this compound in disrupting endocannabinoid signaling.

Experimental_Workflow_LEI401 cluster_groups Experimental Groups cluster_procedure Procedure cluster_outcomes Expected Outcomes WT_Veh WT + Vehicle Treatment Drug Administration (i.p.) WT_Veh->Treatment WT_LEI401 WT + this compound WT_LEI401->Treatment KO_LEI401 NAPE-PLD KO + this compound KO_LEI401->Treatment WT_Rescue WT + this compound + FAAH Inhibitor WT_Rescue->Treatment Behavioral_Testing Behavioral Testing (e.g., Fear Extinction) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Treatment->Tissue_Collection Behavioral_Outcome Behavioral Phenotype (e.g., Freezing) Behavioral_Testing->Behavioral_Outcome Analysis Neurochemical Analysis (LC-MS for NAEs) Tissue_Collection->Analysis Neurochemical_Outcome NAE Levels Analysis->Neurochemical_Outcome

Caption: General experimental workflow for in vivo studies with this compound.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No significant reduction in brain anandamide levels in WT mice after this compound administration. 1. Incorrect dosage or administration: Errors in calculation, preparation, or injection technique. 2. Timing of tissue collection: Brains were collected outside the 2-hour window of maximal effect. 3. Compound stability: this compound solution was not prepared fresh or was stored improperly. 4. Analytical issues: Problems with the LC-MS method for NAE quantification.1. Verify calculations and technique: Double-check all calculations and ensure proper i.p. injection technique. Consider a pilot study to confirm dose-response. 2. Adhere to the time course: Collect brain tissue precisely 2 hours after this compound injection.[1] 3. Prepare fresh solutions: Prepare the this compound solution immediately before use. 4. Validate analytical methods: Ensure the LC-MS method is validated and running correctly with appropriate standards.
This compound fails to impair fear extinction in WT mice. 1. Suboptimal behavioral paradigm: The fear conditioning or extinction protocol may not be robust enough. 2. Insufficient statistical power: The number of animals per group may be too low to detect a significant effect. 3. Timing of drug administration: The drug was not administered at the correct time relative to the behavioral test. 4. Off-target effects at high doses: At doses higher than 30 mg/kg, this compound may have off-target effects that could confound behavioral results.[1]1. Optimize behavioral protocol: Ensure the fear conditioning protocol induces a strong and stable fear memory. The extinction protocol should be sufficiently long to allow for within-session extinction in the control group. 2. Conduct a power analysis: Determine the appropriate sample size to detect the expected effect. 3. Administer this compound 120 minutes before the start of the extinction training session. [3] 4. Use the recommended dose: Adhere to the 30 mg/kg dose to minimize the risk of off-target effects.
Unexpected behavioral or neurochemical effects are observed in NAPE-PLD KO mice treated with this compound. 1. Incomplete gene knockout: The NAPE-PLD gene may not be fully knocked out, leading to residual enzyme activity. 2. Compensatory mechanisms: The KO mice may have developed compensatory pathways for NAE biosynthesis.[1] 3. Off-target effects of this compound: Although selective, at high concentrations, off-target effects cannot be entirely ruled out.1. Verify genotype: Confirm the genotype of the KO mice using PCR. 2. Acknowledge potential for compensation: Interpret the data in the context of potential compensatory mechanisms. The phenotype of NAPE-PLD KO mice can include anxiety-like behaviors and dysregulated HPA axis function.[4] 3. Lower the dose: If off-target effects are suspected, consider a dose-response study to find the minimal effective dose.
High variability in the data within experimental groups. 1. Inconsistent experimental procedures: Variations in animal handling, injection timing, or behavioral testing procedures. 2. Environmental stressors: Uncontrolled environmental factors can influence animal behavior and physiology. 3. Genetic background of mice: Different mouse strains can exhibit varying responses.1. Standardize all procedures: Ensure all experimental procedures are performed consistently by all personnel. 2. Control the environment: Maintain a stable and controlled environment for housing and testing. 3. Use a consistent genetic background: Use mice from the same genetic background for all experimental groups.

References

Interpreting behavioral changes after LEI-401 administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LEI-401. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a centrally-acting inhibitor of the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) (AEA).[2] By inhibiting NAPE-PLD, this compound reduces the levels of NAEs in the brain.[1][2] This action can be useful for studying the physiological roles of the NAE signaling system.

Q2: What are the expected behavioral effects of this compound administration in rodents?

A2: Administration of this compound in mice has been shown to induce specific behavioral changes. These include activation of the hypothalamus-pituitary-adrenal (HPA) axis and impairment of fear extinction.[1][2] These effects are similar to those observed with cannabinoid CB1 receptor antagonists.[1] Researchers should anticipate potential increases in anxiety-like behaviors and deficits in learning and memory related to fear extinction.

Q3: Can the behavioral effects of this compound be reversed?

A3: Yes, the behavioral effects of this compound, such as impaired fear extinction, can be reversed by the administration of a fatty acid amide hydrolase (FAAH) inhibitor.[1][2] FAAH is the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, the breakdown of existing anandamide is reduced, which can counteract the effects of reduced anandamide synthesis caused by this compound.

Q4: What is the pharmacokinetic profile of this compound?

A4: this compound is brain-penetrant. Following intraperitoneal (i.p.) administration in mice, it reaches detectable levels in the brain. The concentration and effects of this compound in the brain are dose- and time-dependent. For detailed pharmacokinetic data, please refer to the data tables below.

Troubleshooting Guide

Q1: I administered this compound but did not observe the expected behavioral changes (e.g., no impairment in fear extinction). What could be the issue?

A1: There are several potential reasons for a lack of expected behavioral effects:

  • Dosage: The dose of this compound may have been insufficient to achieve the desired level of NAPE-PLD inhibition. A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Route of Administration: The route of administration can significantly impact the bioavailability and brain penetration of the compound. Intraperitoneal (i.p.) injection is a commonly used and effective route.

  • Timing of Behavioral Testing: The timing of the behavioral test relative to this compound administration is critical. The compound's effects on brain NAE levels are time-dependent. Behavioral testing should be conducted during the window of maximal target engagement.

  • Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to pharmacological agents and display baseline differences in behavior.[3] Ensure consistency in the strain and sex of the animals used in your experiments.

  • Experimental Protocol Variability: Minor variations in behavioral testing protocols can significantly impact results. Ensure strict adherence to a standardized and validated protocol.

Q2: My animals are showing excessive signs of stress or anxiety after this compound administration, which is confounding my behavioral results. What can I do?

A2: this compound is known to activate the HPA axis, which can lead to increased stress and anxiety-like behaviors.[1] To mitigate this:

  • Acclimatization: Ensure that animals are properly acclimated to the testing environment and handling procedures to minimize baseline stress levels.

  • Dose Adjustment: Consider reducing the dose of this compound to a level that still engages the target but produces a less pronounced stress response.

  • Control Groups: Include appropriate vehicle control groups to differentiate the effects of the compound from general stress responses related to the experimental procedures.

  • Behavioral Test Selection: Choose behavioral assays that are less sensitive to general stress or locomotor changes if your primary outcome is not anxiety-related.

Q3: I am observing high variability in the behavioral responses among my this compound-treated animals. How can I reduce this?

A3: High variability is a common challenge in behavioral research. To address this:

  • Standardize Procedures: Ensure all experimental procedures, including drug preparation, administration, and behavioral testing, are highly standardized and performed consistently by the same experimenter if possible.

  • Control Environmental Factors: Maintain a consistent and controlled environment (e.g., lighting, noise levels, temperature) in the animal facility and testing rooms.[4]

  • Randomization and Blinding: Randomize animals to treatment groups and conduct experiments and data analysis in a blinded manner to reduce experimenter bias.

  • Increase Sample Size: A larger sample size can help to increase the statistical power of your study and reduce the impact of individual animal variability.

Data Presentation

Table 1: Pharmacokinetic Profile of this compound in Mouse Brain Following a Single Intraperitoneal (i.p.) Injection (30 mg/kg)

Time Post-Injection (hours)This compound Concentration (pmol/g tissue) (Mean ± SEM)
11500 ± 200
21200 ± 150
4600 ± 100
8200 ± 50

Data are hypothetical and presented for illustrative purposes based on published findings.[5]

Table 2: Effect of this compound on Anandamide (AEA) Levels in Mouse Brain

TreatmentTime Post-Injection (hours)Brain AEA Levels (% of Vehicle) (Mean ± SEM)
Vehicle8100 ± 10
This compound (30 mg/kg i.p.)160 ± 8
This compound (30 mg/kg i.p.)250 ± 7
This compound (30 mg/kg i.p.)475 ± 9
This compound (30 mg/kg i.p.)890 ± 11

Data are hypothetical and presented for illustrative purposes based on published findings.[5]

Table 3: Dose-Dependent Effect of this compound on Brain Anandamide (AEA) Levels at 2 Hours Post-Injection (i.p.)

Dose (mg/kg)Brain AEA Levels (% of Vehicle) (Mean ± SEM)
Vehicle100 ± 12
385 ± 10
1065 ± 9
3050 ± 7

Data are hypothetical and presented for illustrative purposes based on published findings.[5]

Experimental Protocols

Fear Conditioning and Extinction Protocol

This protocol is designed to assess the effect of this compound on the acquisition and extinction of conditioned fear in mice.

Materials:

  • Fear conditioning chambers with grid floors for foot shock delivery.

  • Sound-attenuating boxes.

  • Software for controlling stimulus presentation and recording freezing behavior.

  • This compound solution and vehicle control.

Procedure:

  • Habituation (Day 0):

    • Handle mice for 2-3 minutes each for 3-5 days leading up to the experiment.

  • Fear Conditioning (Day 1):

    • Administer this compound or vehicle via i.p. injection at the predetermined time before conditioning (e.g., 2 hours).

    • Place the mouse in the conditioning chamber and allow a 2-minute habituation period.

    • Present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds).

    • Co-terminate the CS with an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA for 2 seconds).

    • Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

    • Record freezing behavior throughout the session.[6]

  • Contextual Fear Testing (Day 2):

    • Place the mouse back into the same conditioning chamber without presenting the CS or US.

    • Record freezing behavior for 5 minutes to assess contextual fear memory.

  • Auditory-Cued Fear Extinction Training (Day 3):

    • Administer this compound or vehicle.

    • Place the mouse in a novel context (different chamber with altered visual and olfactory cues).

    • After a 2-minute habituation, present the CS repeatedly (e.g., 20-30 times) without the US.

    • Record freezing behavior in response to each CS presentation to measure within-session extinction.[7]

  • Extinction Recall Test (Day 4):

    • Place the mouse back in the novel context.

    • Present the CS a few times (e.g., 3-5 times) without the US.

    • Record freezing behavior to assess the recall of extinction memory. A higher level of freezing in the this compound group compared to the vehicle group would indicate impaired extinction recall.

Elevated Plus Maze (EPM) Protocol

This protocol assesses anxiety-like behavior in mice.

Materials:

  • Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[8][9]

  • Video tracking software.

  • This compound solution and vehicle control.

Procedure:

  • Acclimatization:

    • Acclimate mice to the testing room for at least 30-60 minutes before the test.

  • Drug Administration:

    • Administer this compound or vehicle i.p. at the designated time before testing.

  • Test Procedure:

    • Gently place the mouse in the center of the maze, facing an open arm.[9][10]

    • Allow the mouse to freely explore the maze for 5 minutes.[8][10][11]

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

    • A decrease in the time spent and entries into the open arms is indicative of increased anxiety-like behavior.

Open Field Test (OFT) Protocol

This protocol assesses general locomotor activity and anxiety-like behavior.[12][13]

Materials:

  • Open field arena (a square or circular box with high walls).[14]

  • Video tracking software.

  • This compound solution and vehicle control.

Procedure:

  • Acclimatization:

    • Acclimate mice to the testing room for at least 30-60 minutes.[4]

  • Drug Administration:

    • Administer this compound or vehicle i.p.

  • Test Procedure:

    • Gently place the mouse in the center of the open field arena.[12]

    • Allow the mouse to explore freely for a set duration (e.g., 10-20 minutes).[15]

    • Record the session with an overhead video camera.

  • Data Analysis:

    • Divide the arena into a center zone and a peripheral zone using the tracking software.

    • Analyze the following parameters:

      • Total distance traveled (locomotor activity).

      • Time spent in the center zone (anxiety-like behavior).

      • Frequency of entries into the center zone.

      • Rearing frequency (exploratory behavior).

    • A decrease in the time spent in the center zone suggests an anxiogenic-like effect.

Mandatory Visualizations

LEI_401_Mechanism_of_Action cluster_synthesis Biosynthesis Pathway cluster_degradation Degradation Pathway NAPE N-Acyl-Phosphatidylethanolamine (NAPE) NAE N-Acylethanolamines (e.g., Anandamide) NAPE->NAE synthesis Degradation Inactive Metabolites NAE->Degradation degradation CB1R CB1 Receptor NAE->CB1R activates NAPE_PLD NAPE-PLD NAPE_PLD->NAE LEI_401 This compound LEI_401->NAPE_PLD inhibits FAAH FAAH FAAH->Degradation Behavior Modulation of Emotional Behavior CB1R->Behavior FAAH_Inhibitor FAAH Inhibitor FAAH_Inhibitor->FAAH inhibits

Caption: Signaling pathway showing the inhibitory action of this compound on NAPE-PLD.

Experimental_Workflow start Start: Animal Acclimatization drug_admin Drug Administration (this compound or Vehicle) start->drug_admin wait Waiting Period (for drug absorption and distribution) drug_admin->wait behavioral_testing Behavioral Testing wait->behavioral_testing fear_cond Fear Conditioning & Extinction behavioral_testing->fear_cond Option 1 epm Elevated Plus Maze behavioral_testing->epm Option 2 oft Open Field Test behavioral_testing->oft Option 3 data_collection Data Collection (Video Tracking) fear_cond->data_collection epm->data_collection oft->data_collection data_analysis Data Analysis data_collection->data_analysis results Interpretation of Results data_analysis->results

Caption: General experimental workflow for behavioral studies with this compound.

Troubleshooting_Logic start Issue: No Expected Behavioral Effect check_dose Is the dose optimal? start->check_dose Potential Cause check_timing Is the timing of testing correct? start->check_timing Potential Cause check_protocol Is the protocol standardized? start->check_protocol Potential Cause check_animals Are animal strain/sex consistent? start->check_animals Potential Cause solution1 Action: Perform dose-response study check_dose->solution1 If no solution2 Action: Align testing with peak pharmacodynamic effect check_timing->solution2 If no solution3 Action: Standardize all experimental procedures check_protocol->solution3 If no solution4 Action: Ensure consistency and report animal characteristics check_animals->solution4 If no

References

Validation & Comparative

A Comparative Guide to NAPE-PLD Inhibitors: LEI-401 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LEI-401, a potent and selective N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor, with other known inhibitors of this key enzyme in the endocannabinoid system. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathways to aid in the selection of appropriate chemical tools for research and development.

Introduction to NAPE-PLD and its Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. By catalyzing the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to NAEs, NAPE-PLD is a key regulator of the endocannabinoid system, which is implicated in a wide range of physiological processes, including pain, inflammation, appetite, and mood. Inhibition of NAPE-PLD offers a therapeutic strategy to modulate NAE levels and their downstream signaling. This guide focuses on this compound, a first-in-class, CNS-active NAPE-PLD inhibitor, and compares its performance with other available inhibitors.

Comparative Performance of NAPE-PLD Inhibitors

The following table summarizes the quantitative data for this compound and other notable NAPE-PLD inhibitors. This compound demonstrates significantly higher potency compared to other identified compounds.

InhibitorChemical ClassIC50 (Human NAPE-PLD)Ki (Human NAPE-PLD)Selectivity ProfileIn Vivo Efficacy
This compound Piperidine derivative27 nM[1]27 nM[2]Selective; does not significantly inhibit other endocannabinoid system enzymes like FAAH, ABHD6, ABHD12, and PLA2G4E.[2]Reduces brain NAE levels in mice at 30 mg/kg (i.p.); modulates emotional behavior.[1][3][4]
ARN19874 Quinazoline sulfonamide34 µM[5][6][7][8]Not ReportedReported as selective.[5]Not Reported.[7][9]
Hexachlorophene (B1673135) Dichlorophene~2 µM[5][6]Not ReportedShows selectivity for NAPE-PLD over S. chromofuscus PLD, serum lipase, and carbonic anhydrase.[5][7]Neurotoxic effects limit in vivo use.[9]
Bithionol (B75329) Dichlorophene~2 µM[5][6]Not ReportedDemonstrates selectivity for NAPE-PLD over S. chromofuscus PLD, serum lipase, and carbonic anhydrase.[5][7]Potent inhibitor of soluble adenylyl cyclase (IC50 = 4.0 µM).[10]

NAPE-PLD Signaling Pathway

The diagram below illustrates the central role of NAPE-PLD in the biosynthesis of N-acylethanolamines (NAEs) and the subsequent signaling cascade.

NAPE_PLD_Pathway NAPE-PLD Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids N-Acyltransferase N-Acyltransferase Phospholipids->N-Acyltransferase Ca2+-dependent NAPE NAPE NAPE-PLD NAPE-PLD NAPE->NAPE-PLD NAEs NAEs (e.g., Anandamide) NAPE-PLD->NAEs Hydrolysis N-Acyltransferase->NAPE Downstream Signaling CB1/CB2 Receptors, Pparα, etc. NAEs->Downstream Signaling Biological Effects Pain modulation, Anti-inflammatory effects, Neuroprotection Downstream Signaling->Biological Effects This compound This compound & Other Inhibitors This compound->NAPE-PLD Inhibition

Caption: The NAPE-PLD signaling pathway, illustrating the synthesis of NAEs and the point of inhibition.

Experimental Protocols

Objective comparison of NAPE-PLD inhibitors relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays cited in the literature.

Fluorescence-Based NAPE-PLD Activity Assay

This high-throughput compatible assay utilizes a fluorogenic NAPE analog to measure enzyme activity.

Experimental Workflow:

NAPE_PLD_Assay_Workflow Fluorescence-Based NAPE-PLD Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, NAPE-PLD enzyme, and Inhibitor dilutions in DMSO Start->Prepare Reagents Plate Setup Add assay buffer, inhibitor/vehicle, and NAPE-PLD enzyme to a 96-well plate Prepare Reagents->Plate Setup Pre-incubation Incubate for 30 min at 37°C Plate Setup->Pre-incubation Substrate Addition Add fluorogenic NAPE substrate (e.g., PED6) Pre-incubation->Substrate Addition Fluorescence Measurement Measure fluorescence intensity over time (Ex/Em = 488/530 nm) at 37°C Substrate Addition->Fluorescence Measurement Data Analysis Calculate reaction rates and determine IC50 values using non-linear regression Fluorescence Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the fluorescence-based NAPE-PLD activity assay.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Enzyme Solution: Use recombinant human NAPE-PLD or membrane preparations from cells overexpressing the enzyme. Dilute to the desired concentration in assay buffer.

    • Inhibitor Stocks: Prepare serial dilutions of the test compounds in DMSO.

    • Substrate Solution: Prepare a working solution of a fluorogenic NAPE analog, such as PED6, in the assay buffer.[2][11]

  • Assay Procedure:

    • In a 96-well black, flat-bottom plate, add the assay buffer.

    • Add 1 µL of the inhibitor dilution or DMSO (vehicle control) to the respective wells.

    • Add the NAPE-PLD enzyme solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488/530 nm for PED6) over a set period.[12]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Km are known.[2][11]

Radiometric NAPE-PLD Activity Assay

This classic assay measures the conversion of a radiolabeled NAPE substrate to the corresponding NAE product.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Enzyme Source: Tissue homogenates or cell lysates (100 µg of total protein).

    • Radiolabeled Substrate: N-[¹⁴C]-acyl PE (e.g., N-[¹⁴C]-palmitoyl PE) at a final concentration of 100 µM.[13]

  • Assay Procedure:

    • In a microcentrifuge tube, combine the enzyme source, assay buffer, and the test inhibitor or vehicle.

    • Pre-incubate the mixture for a specified time at 37°C.

    • Initiate the reaction by adding the radiolabeled NAPE substrate.

    • Incubate at 37°C for 1.5 hours.[13]

    • Stop the reaction by adding a mixture of chloroform/methanol (2:1, v/v) and water to partition the lipids.[13]

    • Centrifuge to separate the phases.

  • Product Analysis and Quantification:

    • Spot the organic (lower) phase onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using an appropriate solvent system to separate the NAE product from the NAPE substrate.

    • Visualize the radiolabeled spots using a phosphorimager or autoradiography.

    • Quantify the radioactivity of the product spot to determine the enzyme activity.

Conclusion

The available data clearly position this compound as a highly potent and selective inhibitor of NAPE-PLD, surpassing other known inhibitors like ARN19874, hexachlorophene, and bithionol in terms of in vitro potency. Its demonstrated CNS activity in preclinical models further highlights its value as a chemical probe for studying the physiological roles of NAPE-PLD and as a potential starting point for therapeutic development. While hexachlorophene and bithionol offer greater potency than ARN19874, their utility is hampered by off-target effects and potential toxicity. For researchers seeking to specifically and potently inhibit NAPE-PLD, particularly in in vivo settings, this compound currently represents the most advanced and suitable tool. Future studies providing a direct, head-to-head comparison of the selectivity and in vivo pharmacokinetic and pharmacodynamic profiles of these compounds would be highly valuable to the research community.

References

A Comparative Guide: LEI-401 vs. FAAH Inhibitors in the Modulation of Anandamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LEI-401 and Fatty Acid Amide Hydrolase (FAAH) inhibitors, focusing on their distinct mechanisms for modulating the endogenous cannabinoid, anandamide (B1667382). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in the evaluation of these pharmacological tools.

Introduction: Two Sides of the Same Coin in Anandamide Regulation

Anandamide (AEA) is a crucial endocannabinoid neurotransmitter involved in a myriad of physiological processes, including pain, mood, and memory. Its signaling is tightly regulated by its synthesis and degradation. This compound and FAAH inhibitors represent two opposing strategies to manipulate anandamide levels, offering unique advantages and applications in neuroscience research and drug development.

  • This compound , a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), targets the biosynthesis of anandamide. By blocking NAPE-PLD, this compound effectively reduces the production of anandamide and other N-acylethanolamines (NAEs).[1]

  • FAAH inhibitors , such as PF-04457845 and URB597, act on the primary catabolic enzyme of anandamide.[2][3] By inhibiting FAAH, these compounds prevent the breakdown of anandamide, leading to its accumulation and enhanced signaling.[2][3]

This guide will delve into the specifics of their mechanisms, present comparative data on their efficacy, and provide detailed experimental methodologies for their characterization.

Mechanism of Action: Synthesis vs. Degradation

The contrasting mechanisms of this compound and FAAH inhibitors are central to their differential effects on the endocannabinoid system.

This compound: Inhibiting Anandamide Synthesis

This compound is a first-in-class, CNS-active inhibitor of NAPE-PLD.[4] NAPE-PLD is a key enzyme in the biosynthesis of anandamide, catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce anandamide.[5] By inhibiting this step, this compound effectively decreases the "on-demand" synthesis of anandamide.[5]

cluster_synthesis Anandamide Synthesis cluster_inhibition Inhibition NAPE N-Arachidonoyl phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide Anandamide (AEA) NAPE_PLD->Anandamide LEI401 This compound LEI401->NAPE_PLD

This compound inhibits NAPE-PLD, blocking anandamide synthesis.
FAAH Inhibitors: Preventing Anandamide Degradation

FAAH inhibitors, on the other hand, target the hydrolytic enzyme FAAH, which is the primary enzyme responsible for breaking down anandamide into arachidonic acid and ethanolamine.[2] By blocking FAAH activity, these inhibitors lead to a sustained elevation of anandamide levels, thereby potentiating its effects at cannabinoid receptors.[2]

cluster_degradation Anandamide Degradation cluster_inhibition Inhibition Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Metabolites Arachidonic Acid + Ethanolamine FAAH->Metabolites FAAH_Inhibitor FAAH Inhibitor (e.g., PF-04457845, URB597) FAAH_Inhibitor->FAAH

FAAH inhibitors block the degradation of anandamide.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and representative FAAH inhibitors. It is important to note that the data are compiled from different studies and direct, head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency
CompoundTargetAssay TypeIC50 / KiSpeciesReference
This compound NAPE-PLDIn vitro activity assayKi = 27 nMHuman[6]
NAPE-PLDIn-cell activity assayIC50 = 0.86 µMHuman[5][7]
PF-04457845 FAAHIn vitro activity assayIC50 = 7.2 nMHuman[3][8]
FAAHIn vitro activity assayk_inact/K_i = 40,300 M⁻¹s⁻¹Human[3][8]
URB597 FAAHIn vitro activity assayIC50 = 4.6 nMRat[9]
Table 2: In Vivo Effects on Brain Anandamide Levels
CompoundDose & RouteAnimal ModelTime PointChange in Anandamide LevelsReference
This compound 30 mg/kg, i.p.Mouse2 hoursSignificant reduction[5]
PF-04457845 1 mg/kg, p.o.Rat24 hoursMaximal sustained elevation[3]
URB597 0.3 mg/kg, i.v.Squirrel MonkeyNot specifiedIncreased levels[2][10]
1 mg/kg, i.p.MouseNot specifiedSubstantially increased levels[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

NAPE-PLD Activity Assay (Fluorescence-based)

This protocol is adapted from a high-throughput screening-compatible assay using a fluorescence-quenched substrate.[12][13]

Materials:

  • HEK293T cells overexpressing NAPE-PLD

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Fluorescence-quenched NAPE-PLD substrate (e.g., PED6)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Lysate Preparation: Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD.

  • Assay Setup: In a 96-well plate, add assay buffer, test compound at various concentrations (or vehicle), and the NAPE-PLD-containing membrane lysate.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorescent NAPE-PLD substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em ~485/520 nm for PED6).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the inhibitor concentration versus the percentage of enzyme inhibition.

FAAH Activity Assay (Fluorometric)

This protocol outlines a common fluorometric assay for measuring FAAH activity.[11]

Materials:

  • Recombinant human or rat FAAH or tissue homogenates

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., N-arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

  • Test compounds (e.g., FAAH inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the FAAH enzyme or tissue homogenate in pre-chilled FAAH Assay Buffer.

  • Compound Dilution: Prepare serial dilutions of the test compound and a positive control inhibitor.

  • Assay Plate Preparation: To each well of the 96-well plate, add FAAH Assay Buffer, the test compound or vehicle control, and the FAAH enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the FAAH substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm. Kinetic readings can be taken over 10-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Quantification of Anandamide in Brain Tissue by LC-MS

This protocol provides a general workflow for the extraction and quantification of anandamide from brain tissue using liquid chromatography-mass spectrometry (LC-MS).[14][15][16]

Materials:

  • Brain tissue samples

  • Homogenization buffer (e.g., Tris buffer with protease inhibitors)

  • Organic solvents (e.g., acetonitrile, chloroform, methanol)

  • Internal standard (e.g., anandamide-d8)

  • LC-MS system with a C18 reverse-phase column

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue on ice in a suitable buffer.

  • Lipid Extraction:

    • Add a known amount of internal standard to the homogenate.

    • Perform a liquid-liquid extraction using a mixture of organic solvents (e.g., chloroform:methanol or acetonitrile).

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids.

  • Sample Preparation:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., acetonitrile/water).

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the lipids on a C18 column using a gradient elution.

    • Detect and quantify anandamide and the internal standard using mass spectrometry, typically in positive ion mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Data Analysis: Calculate the concentration of anandamide in the tissue sample by comparing the peak area ratio of anandamide to the internal standard against a standard curve.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using Graphviz, illustrate the key biological pathways and a typical experimental workflow.

cluster_pathway Anandamide Signaling Pathway NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Anandamide_syn Anandamide NAPE_PLD->Anandamide_syn CB1R CB1 Receptor Anandamide_syn->CB1R FAAH FAAH Anandamide_syn->FAAH Signaling Downstream Signaling CB1R->Signaling Metabolites Inactive Metabolites FAAH->Metabolites

Overview of the anandamide signaling pathway.

cluster_workflow In Vivo Study Workflow Animal_Dosing Animal Dosing (this compound or FAAH Inhibitor) Tissue_Collection Brain Tissue Collection Animal_Dosing->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

A typical workflow for in vivo compound evaluation.

Conclusion

This compound and FAAH inhibitors provide powerful, yet opposing, means to investigate the functional roles of anandamide. This compound, by inhibiting NAPE-PLD, allows for the study of anandamide depletion, while FAAH inhibitors enable the examination of enhanced anandamide signaling. The choice between these tools will depend on the specific research question. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers designing and interpreting experiments aimed at understanding the complex biology of the endocannabinoid system. While direct comparative studies are scarce, the information compiled here allows for a robust, evidence-based assessment of their respective pharmacological profiles.

References

Reversing LEI-401-Induced Fear Memory Persistence with a FAAH Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the opposing roles of NAPE-PLD and FAAH in endocannabinoid signaling and the regulation of fear-related behaviors reveals a promising strategy for therapeutic intervention. The novel NAPE-PLD inhibitor, LEI-401, has been shown to impair the extinction of fear memories, an effect that can be effectively reversed by the FAAH inhibitor URB597. This guide provides a comprehensive comparison of the effects of these compounds, supported by experimental data and detailed methodologies for researchers in drug development and neuroscience.

The endocannabinoid system, a key regulator of emotional behavior, relies on a delicate balance between the synthesis and degradation of signaling lipids like anandamide (B1667382). This compound, a selective, CNS-active inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), disrupts this balance by blocking a primary pathway for anandamide production. This reduction in anandamide levels mimics the effects of cannabinoid CB1 receptor antagonists, leading to the persistence of aversive memories and impaired fear extinction.

Conversely, inhibiting the primary degradative enzyme for anandamide, Fatty Acid Amide Hydrolase (FAAH), offers a counteractive therapeutic approach. By preventing the breakdown of anandamide, FAAH inhibitors elevate its levels in the brain, thereby promoting the extinction of fear memories. The FAAH inhibitor URB597 has been demonstrated to effectively rescue the behavioral deficits induced by this compound, highlighting the synergistic potential of targeting both the synthesis and degradation pathways of the endocannabinoid system.

Comparative Efficacy in Fear Extinction

Experimental data from a cued fear extinction paradigm in mice clearly demonstrates the opposing effects of this compound and the rescue effect of the FAAH inhibitor URB597. In this model, mice are conditioned to associate an auditory cue with a mild footshock, leading to a freezing response in the presence of the cue. The subsequent extinction training involves repeated presentation of the cue without the footshock, which should lead to a reduction in the freezing response.

Treatment with this compound (30 mg/kg, i.p.) significantly impaired the extinction of this learned fear, resulting in a sustained high level of freezing compared to vehicle-treated animals. However, the co-administration of the FAAH inhibitor URB597 (0.3 mg/kg, i.p.) with this compound completely reversed this effect, with freezing levels returning to those observed in the vehicle control group. This demonstrates that enhancing anandamide signaling through FAAH inhibition can compensate for the reduced anandamide synthesis caused by NAPE-PLD inhibition.

Treatment GroupMean Freezing Percentage (%) during Extinction RecallStandard Error of the Mean (SEM)
Vehicle~25%~5%
This compound (30 mg/kg)~55%~8%
This compound (30 mg/kg) + URB597 (0.3 mg/kg)~28%~6%

Note: The values presented in this table are approximate, based on graphical data from the source publication, and are intended for comparative illustration.

Signaling Pathways and Experimental Workflow

The interplay between this compound and a FAAH inhibitor can be visualized through their effects on the anandamide signaling pathway. This compound acts upstream to block the synthesis of anandamide, while the FAAH inhibitor acts downstream to prevent its degradation.

cluster_synthesis Anandamide Synthesis cluster_signaling Synaptic Signaling cluster_degradation Anandamide Degradation NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate Anandamide_s Anandamide NAPE_PLD->Anandamide_s Produces CB1R CB1 Receptor Anandamide_s->CB1R Activates FAAH FAAH Anandamide_s->FAAH Substrate LEI401 This compound LEI401->NAPE_PLD Inhibits Signaling_Effects Modulation of Fear Extinction CB1R->Signaling_Effects Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites Produces FAAH_Inhibitor FAAH Inhibitor (e.g., URB597) FAAH_Inhibitor->FAAH Inhibits

Anandamide signaling pathway showing points of intervention for this compound and FAAH inhibitors.

The experimental workflow to assess the reversal of this compound effects involves a multi-day cued fear conditioning and extinction protocol.

cluster_day1 Conditioning Phase cluster_day2 Extinction Phase cluster_day3 Testing Phase Day1 Day 1: Fear Conditioning Day2 Day 2: Extinction Training Day1->Day2 24h Acclimation1 Acclimation to conditioning chamber Day3 Day 3: Extinction Recall Test Day2->Day3 24h Drug_Administration Administration of Vehicle, This compound, or This compound + FAAH Inhibitor Behavioral_Analysis Behavioral Analysis: Quantification of Freezing Day3->Behavioral_Analysis Recall_Session Presentation of auditory cue alone Cue_Shock_Pairing Presentation of auditory cue (Conditioned Stimulus) paired with footshock (Unconditioned Stimulus) Acclimation1->Cue_Shock_Pairing Extinction_Session Repeated presentation of auditory cue alone in a novel context Drug_Administration->Extinction_Session

Workflow of the cued fear conditioning and extinction experiment.

Experimental Protocols

Cued Fear Conditioning and Extinction

Objective: To assess the effect of this compound and its reversal by a FAAH inhibitor on the extinction of learned fear.

Animals: Adult male C57BL/6J mice.

Apparatus: Standard fear conditioning chambers equipped with a grid floor for footshock delivery and speakers for auditory cue presentation. A separate, distinct context is used for extinction training and testing.

Procedure:

  • Habituation (Day 0): Mice are handled for 1-2 minutes for 3 consecutive days prior to the start of the experiment to acclimate them to the experimenter.

  • Fear Conditioning (Day 1):

    • Place each mouse individually into the conditioning chamber and allow for a 180-second acclimation period.

    • Present an auditory cue (conditioned stimulus, CS; e.g., 80 dB white noise) for 30 seconds.

    • During the final 2 seconds of the CS presentation, deliver a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA).

    • Repeat the CS-US pairing for a total of 3-5 trials, with an inter-trial interval of 120-180 seconds.

    • Return the mouse to its home cage 60 seconds after the final pairing.

  • Extinction Training (Day 2):

    • Administer the test compounds (Vehicle, this compound, or this compound + FAAH inhibitor) via intraperitoneal (i.p.) injection at the specified doses and pre-treatment times. For example, this compound (30 mg/kg) is administered 60 minutes prior to the session, and the FAAH inhibitor (e.g., URB597, 0.3 mg/kg) is administered 30 minutes prior.

    • Place the mouse in a novel context (different from the conditioning chamber in terms of shape, color, and odor).

    • Allow for a 180-second acclimation period.

    • Present the auditory CS for 30 seconds, without the footshock.

    • Repeat the CS presentation for 15-20 trials with a 5-second inter-trial interval.

    • Return the mouse to its home cage.

  • Extinction Recall Test (Day 3):

    • Place the mouse back into the novel context used for extinction training.

    • Allow for a 180-second acclimation period.

    • Present the auditory CS for 3-5 trials without the footshock.

    • Record the duration of freezing behavior during the CS presentations using automated video-tracking software. Freezing is defined as the complete absence of movement except for respiration.

Data Analysis: The percentage of time spent freezing during the CS presentations on the extinction recall day is calculated for each treatment group. Statistical analysis is performed using an appropriate method, such as a one-way ANOVA followed by post-hoc tests, to compare the means between the groups. A p-value of less than 0.05 is typically considered statistically significant.

This detailed protocol provides a framework for replicating and expanding upon the findings that demonstrate the reversal of this compound's effects by a FAAH inhibitor, offering a robust model for the preclinical evaluation of compounds targeting the endocannabinoid system for anxiety and trauma-related disorders.

A Comparative Analysis of LEI-401 and CB1 Receptor Antagonists in Modulating Emotional Behavior and Neuroendocrine Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of LEI-401, a novel inhibitor of the anandamide-producing enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), with those of classical cannabinoid 1 (CB1) receptor antagonists. The comparison focuses on their respective mechanisms of action and their impact on fear extinction and the hypothalamic-pituitary-adrenal (HPA) axis, supported by experimental data.

Introduction

The endocannabinoid system, particularly the CB1 receptor and its endogenous ligand anandamide (B1667382), plays a crucial role in regulating emotional behavior, stress responses, and memory processes. Pharmacological manipulation of this system offers therapeutic potential for various neuropsychiatric disorders. Two primary strategies to attenuate CB1 receptor signaling are direct antagonism of the receptor and inhibition of the synthesis of its endogenous agonists. This guide compares these two approaches by examining the effects of this compound, a first-in-class NAPE-PLD inhibitor, and traditional CB1 receptor antagonists.

Mechanism of Action

This compound and CB1 receptor antagonists achieve the same downstream effect of reducing CB1 receptor activation, but through distinct upstream mechanisms.

  • This compound: As a selective and CNS-active inhibitor of NAPE-PLD, this compound blocks the final step in the biosynthesis of a range of N-acylethanolamines (NAEs), including the endocannabinoid anandamide.[1][2][3] This leads to a reduction in the tonic levels of anandamide available to activate CB1 receptors.[1]

  • CB1 Receptor Antagonists: These compounds, which include inverse agonists (e.g., rimonabant (B1662492), AM251) and neutral antagonists, directly bind to the CB1 receptor. This binding prevents endocannabinoids like anandamide from activating the receptor.[4] Inverse agonists have the additional property of reducing the receptor's basal or constitutive activity in the absence of an agonist.[4]

Signaling Pathways

The following diagrams illustrate the distinct points of intervention of this compound and CB1 receptor antagonists in the endocannabinoid signaling cascade.

cluster_pre Presynaptic Neuron NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE-PLD NAPE-PLD NAPE->NAPE-PLD Substrate Anandamide Anandamide (AEA) NAPE-PLD->Anandamide Catalyzes This compound This compound This compound->NAPE-PLD Inhibits

Fig. 1: this compound Mechanism of Action

cluster_post Postsynaptic Neuron cluster_pre Presynaptic Neuron CB1R CB1 Receptor Signaling Downstream Signaling (e.g., ↓cAMP, ↓Ca²⁺ influx) CB1R->Signaling Anandamide Anandamide (AEA) Anandamide->CB1R Activates CB1 Antagonist CB1 Receptor Antagonist CB1 Antagonist->CB1R Blocks

Fig. 2: CB1 Receptor Antagonist Mechanism

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and representative CB1 receptor antagonists. It is important to note that the data for this compound and the CB1 antagonists were generated in separate studies, and direct head-to-head comparisons are not yet available in the public domain.

Table 1: In Vitro and In Vivo Potency

CompoundTargetAssayPotency (IC50)Reference
This compound NAPE-PLDhNAPE-PLD activity assay27 nM (Ki)[5]
NAPE-PLDLabeling in hNAPE-PLD-transfected HEK293T cells0.86 µM[3]
Rimonabant CB1 ReceptorGABAA receptor potentiation (α1β2γ2)7.3 µM (EC50)[6]
AM251 CB1 ReceptorGABAA receptor potentiation (α1β2γ2)0.40 µM (EC50)[6]

Table 2: Pharmacokinetic Parameters

CompoundDose & RouteTmaxCmaxt1/2Reference
This compound 10 mg/kg p.o.2 h1370 ng/mL2.5 h[7]
30 mg/kg i.p.1 h10300 ng/mL-[7]
Rimonabant 20 mg p.o.~2 h-6-9 days (non-obese)[8]
16 days (obese)[8]
AM251 N/ABrain uptake maximal at 30 min post-i.v. injection--[1]

Table 3: Effects on Fear Extinction and HPA Axis

CompoundDose & RouteModelEffectReference
This compound 30 mg/kg i.p.Mouse Auditory Fear ConditioningImpaired fear extinction[3][9]
30 mg/kg i.p.MouseIncreased plasma corticosterone (B1669441)[3][9]
Rimonabant 3 mg/kgMouseInhibited fear extinction[10]
AM251 5 mg/kg i.p.Mouse Trace and Delay Fear ConditioningEnhanced acquisition of freezing, impaired extinction[11]

Experimental Protocols

Auditory Fear Conditioning and Extinction

This protocol is based on methodologies used in studies assessing the effects of this compound and CB1 receptor antagonists on fear memory.[12][13][14]

Objective: To assess the effect of a compound on the acquisition and extinction of a learned fear response.

Workflow:

Day1 Day 1: Habituation Day2 Day 2: Fear Conditioning Day1->Day2 Day3 Day 3: Extinction Training Day2->Day3 Day4 Day 4: Extinction Recall Day3->Day4

Fig. 3: Fear Conditioning Workflow

Procedure:

  • Habituation (Day 1): Mice are placed in the conditioning chamber for a set period (e.g., 10-20 minutes) to acclimate to the environment.

  • Fear Conditioning (Day 2):

    • Mice are placed in the conditioning chamber.

    • After a baseline period, an auditory conditioned stimulus (CS), such as a tone, is presented for a specific duration (e.g., 30 seconds).

    • During the final moments of the CS presentation, an aversive unconditioned stimulus (US), typically a mild foot shock (e.g., 0.5-1.5 mA for 2 seconds), is delivered.

    • This CS-US pairing is repeated several times with an inter-trial interval.

  • Extinction Training (Day 3):

    • The test compound (this compound, CB1 antagonist, or vehicle) is administered at a predetermined time before the session (e.g., 30-60 minutes).

    • Mice are placed in a distinct context from the conditioning chamber.

    • The CS is presented repeatedly without the US.

    • Freezing behavior, a measure of fear, is recorded and analyzed.

  • Extinction Recall (Day 4):

    • Mice are returned to the extinction context, and the CS is presented again without the US.

    • Freezing behavior is measured to assess the retention of the extinction memory.

HPA Axis Activation: Corticosterone Measurement

This protocol outlines the general procedure for measuring plasma corticosterone levels following compound administration.

Objective: To determine if a compound activates the HPA axis by measuring the primary stress hormone in rodents.

Procedure:

  • Compound Administration: this compound, a CB1 antagonist, or vehicle is administered to the animals (e.g., 30 mg/kg, i.p. for this compound).

  • Blood Collection: At a specific time point post-injection (e.g., 1-2 hours), blood samples are collected. To minimize stress-induced corticosterone release from the procedure itself, rapid collection methods are employed, such as tail-nicking or decapitation.

  • Plasma Separation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

  • Corticosterone ELISA:

    • Plasma samples are assayed using a commercially available corticosterone Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The assay is performed according to the manufacturer's instructions, which typically involves the competitive binding of sample corticosterone and a known amount of enzyme-labeled corticosterone to a limited number of antibody-coated wells.

    • The concentration of corticosterone in the samples is determined by comparing the absorbance to a standard curve.

Summary and Conclusion

Both this compound and CB1 receptor antagonists effectively attenuate endocannabinoid signaling, leading to similar behavioral and neuroendocrine outcomes, such as impaired fear extinction and activation of the HPA axis. The key distinction lies in their mechanism of action: this compound acts indirectly by reducing the synthesis of the endogenous agonist anandamide, while CB1 antagonists directly block the receptor.

The available data, although not from direct comparative studies, suggest that both classes of compounds can serve as valuable research tools for probing the role of the endocannabinoid system in various physiological and pathological processes. The choice between using a NAPE-PLD inhibitor like this compound and a CB1 receptor antagonist may depend on the specific research question. For instance, this compound offers a way to investigate the consequences of reducing the tonic activity of a broad range of NAEs, whereas CB1 antagonists provide a more direct and immediate blockade of a specific receptor.

Future head-to-head studies comparing the dose-response profiles of this compound and various CB1 antagonists in the same experimental paradigms are warranted to provide a more definitive quantitative comparison of their potency and efficacy. Such studies will be crucial for advancing our understanding of the endocannabinoid system and for the development of novel therapeutics targeting this pathway.

References

LEI-401: A Comparative Guide to its Cross-Reactivity with Other Lipases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of LEI-401, a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide a framework for comparing its selectivity against other lipases.

Introduction to this compound

This compound is a first-in-class, CNS-active inhibitor of NAPE-PLD, an integral membrane enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382).[1][2] With a half-maximal inhibitory concentration (IC50) of 27 nM for human NAPE-PLD, this compound offers a powerful tool to investigate the physiological and pathological roles of NAPE-PLD-derived NAEs.[3] This guide focuses on the selectivity of this compound, a critical parameter for any chemical probe, by comparing its activity against other key enzymes in the endocannabinoid system and related lipases.

Cross-Reactivity Profile of this compound

The selectivity of this compound has been assessed against a panel of related lipases and other enzymes involved in endocannabinoid signaling. The data, summarized in the table below, is primarily derived from the seminal study by Mock et al. (2020) that first characterized this compound.

Target EnzymeEnzyme ClassThis compound InhibitionReference
NAPE-PLD (human) Phospholipase D IC50 = 27 nM [3]
Diacylglycerol Lipase α (DAGLα)Serine HydrolaseNo significant inhibition at 10 µM[1]
Diacylglycerol Lipase β (DAGLβ)Serine HydrolaseNo significant inhibition at 10 µM[1]
Monoacylglycerol Lipase (MAGL)Serine HydrolaseNo significant inhibition at 10 µM[1]
α,β-Hydrolase Domain 6 (ABHD6)Serine HydrolaseNo significant inhibition at 10 µM[1]
Fatty Acid Amide Hydrolase (FAAH)Serine HydrolaseNo significant inhibition at 10 µM[1]
Phospholipase A2 group 4E (PLA2G4E)Phospholipase A2No significant inhibition at 10 µM[1]

Key Findings:

As the data indicates, this compound demonstrates remarkable selectivity for NAPE-PLD. At a concentration of 10 µM, which is over 370 times its IC50 for NAPE-PLD, this compound shows no significant inhibitory activity against other key enzymes involved in the biosynthesis and degradation of endocannabinoids.[1] This high degree of selectivity minimizes the risk of off-target effects and makes this compound a precise tool for probing the function of NAPE-PLD.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is important to visualize the anandamide biosynthesis pathway and the experimental workflow for assessing inhibitor selectivity.

Anandamide_Biosynthesis cluster_membrane Cell Membrane Phosphatidylethanolamine Phosphatidylethanolamine NAT N-acyltransferase (NAT) Phosphatidylethanolamine->NAT N-acyl-phosphatidylethanolamine (NAPE) N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD N-acyl-phosphatidylethanolamine (NAPE)->NAPE_PLD Anandamide (AEA) Anandamide (AEA) Phosphatidic Acid Phosphatidic Acid Arachidonoyl-CoA Arachidonoyl-CoA Arachidonoyl-CoA->NAT NAT->N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD->Anandamide (AEA) NAPE_PLD->Phosphatidic Acid LEI_401 This compound LEI_401->NAPE_PLD

Caption: Anandamide Biosynthesis Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Selectivity Assay Workflow Enzyme_Source Recombinant Human Enzyme (e.g., NAPE-PLD, DAGL, MAGL) Incubation Pre-incubation with this compound (or vehicle control) Enzyme_Source->Incubation Substrate_Addition Addition of Specific Fluorogenic Substrate Incubation->Substrate_Addition Measurement Kinetic Measurement of Fluorescence Increase Substrate_Addition->Measurement Data_Analysis Calculation of % Inhibition and IC50 values Measurement->Data_Analysis

Caption: General experimental workflow for assessing the inhibitory activity of this compound.

Experimental Protocols

The following are generalized protocols for the enzymatic assays used to determine the selectivity of this compound. Specific details may vary based on the target enzyme and the specific substrate used.

NAPE-PLD Activity Assay

This assay measures the activity of NAPE-PLD by monitoring the hydrolysis of a fluorogenic NAPE substrate.

  • Enzyme Source: Membrane fractions from HEK293T cells overexpressing human NAPE-PLD.

  • Substrate: A fluorogenic NAPE analog, such as PED6.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 0.1% Triton X-100.

  • Procedure:

    • Dispense the assay buffer into a 96-well plate.

    • Add this compound at various concentrations (or vehicle control - DMSO) to the wells.

    • Add the enzyme preparation to the wells and pre-incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).

    • Calculate the rate of reaction and determine the percent inhibition and IC50 value for this compound.

Cross-Reactivity Lipase Assays (DAGLα, DAGLβ, MAGL, FAAH, ABHD6)

The principle of these assays is similar to the NAPE-PLD assay, utilizing specific fluorogenic substrates for each enzyme.

  • Enzyme Source: Recombinant human enzymes for each lipase.

  • Substrates:

    • DAGLα/β: Fluorogenic diacylglycerol analogs.

    • MAGL: Fluorogenic monoacylglycerol analogs.

    • FAAH: Fluorogenic fatty acid amide analogs (e.g., AMC-arachidonoyl amide).

    • ABHD6: Fluorogenic monoacylglycerol analogs.

  • Procedure:

    • Follow a similar procedure as the NAPE-PLD assay, substituting the specific enzyme and its corresponding fluorogenic substrate.

    • This compound is typically tested at a high concentration (e.g., 10 µM) to assess for any off-target inhibition.

    • The percentage of inhibition is calculated relative to the vehicle control.

Comparison with Other NAPE-PLD Inhibitors

Several other compounds have been identified as NAPE-PLD inhibitors. A brief comparison is provided below:

InhibitorIC50 for NAPE-PLDSelectivity NotesReference
This compound 27 nM Highly selective over other endocannabinoid system enzymes. [3]
ARN19874~34 µMShows selectivity, but is significantly less potent than this compound.
Hexachlorophene~2 µMAlso inhibits other enzymes; known for its neurotoxic effects.
Bithionol~2 µMSymmetrically substituted dichlorophene with inhibitory activity.

This compound stands out due to its significantly higher potency and well-documented selectivity profile, making it a superior tool for in vitro and in vivo studies of NAPE-PLD function.

Conclusion

This compound is a highly potent and selective inhibitor of NAPE-PLD. The extensive characterization of its cross-reactivity demonstrates minimal off-target effects on other key lipases within the endocannabinoid system. This high degree of selectivity, combined with its in vivo activity, establishes this compound as an invaluable chemical probe for elucidating the specific roles of NAPE-PLD in health and disease. Researchers utilizing this compound can have a high degree of confidence that the observed effects are a direct result of NAPE-PLD inhibition.

References

Validating the CNS Activity of LEI-401: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the central nervous system (CNS) activity of LEI-401, a novel and selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The performance of this compound is compared with two alternative mechanisms for modulating the endocannabinoid system: fatty acid amide hydrolase (FAAH) inhibition, represented by URB597, and cannabinoid receptor 1 (CB1) antagonism, represented by rimonabant (B1662492). This document summarizes key experimental data, details the methodologies of pivotal assays, and presents signaling pathways and experimental workflows through diagrams for enhanced clarity.

Mechanism of Action and In Vitro Potency

This compound acts by inhibiting NAPE-PLD, the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382) (AEA).[1][2] This mechanism contrasts with that of FAAH inhibitors like URB597, which prevent the degradation of anandamide, and CB1 receptor antagonists like rimonabant, which directly block the receptor where anandamide exerts its effects.

CompoundTargetMechanism of ActionIn Vitro Potency (IC50/Ki)
This compound NAPE-PLDInhibits anandamide biosynthesisIC50: 27 nM (human NAPE-PLD)[3]
URB597 FAAHInhibits anandamide degradationKi: 4.6 nM (rat brain FAAH)
Rimonabant CB1 ReceptorBlocks anandamide signalingKi: 2 nM (human CB1 receptor)[4]

Note: The presented potency values are from different studies and should be interpreted with caution as experimental conditions may vary.

In Vivo CNS Activity: Modulation of Anandamide Levels

A key indicator of the CNS activity of these compounds is their ability to modulate brain anandamide levels. This compound has been shown to significantly reduce anandamide levels in the brain, consistent with its mechanism of inhibiting biosynthesis.[2] Conversely, FAAH inhibitors like URB597 lead to an elevation of brain anandamide.[5][6] Rimonabant, as a receptor antagonist, does not directly alter anandamide levels but blocks its downstream effects.

CompoundDosage and Administration (Mouse)Brain RegionChange in Anandamide LevelsReference
This compound 30 mg/kg, i.p.Whole Brain↓ ~40% at 4 hoursMock et al., 2020[2]
URB597 0.3 mg/kg, i.p.Whole Brain↑ ~2-fold at 1 hourFowler et al., 2013

Behavioral Effects in Preclinical Models

The distinct mechanisms of these compounds translate to different, and in some cases opposing, behavioral outcomes in rodent models. These studies highlight the nuanced role of anandamide signaling in the CNS.

Fear Extinction

This compound has been demonstrated to impair fear extinction in mice, a behavioral effect that mimics the action of a CB1 receptor antagonist.[1][2] This suggests that a certain basal level of anandamide synthesis is necessary for the extinction of aversive memories. The effects of this compound in this paradigm can be reversed by the administration of a FAAH inhibitor, which would counteract the reduction in anandamide levels.[1][2]

CompoundModelDosage and Administration (Mouse)Effect on Fear ExtinctionReference
This compound Cued Fear Conditioning30 mg/kg, i.p.ImpairedMock et al., 2020[2]
Anxiety-Related Behaviors

FAAH inhibitors and CB1 receptor antagonists have been extensively studied in models of anxiety, often yielding contrasting results. FAAH inhibitors like URB597 generally exhibit anxiolytic-like effects, attributed to the enhancement of anandamide signaling. In contrast, CB1 antagonists like rimonabant can be anxiogenic.

CompoundModelDosage and Administration (Rat)Effect on Anxiety-Like BehaviorReference
URB597 Elevated Plus Maze0.3 mg/kg, i.p.Anxiolytic-like (Increased time in open arms)Haller et al., 2007
Rimonabant Elevated Plus Maze3 mg/kg, i.p.Anxiogenic-like (Decreased time in open arms)Navarro et al., 1997

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Endocannabinoid_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs Pharmacological Intervention NAPE NAPE NAPE-PLD NAPE-PLD NAPE->NAPE-PLD Biosynthesis Anandamide_pre Anandamide NAPE-PLD->Anandamide_pre CB1R_pre CB1 Receptor Anandamide_pre->CB1R_pre Retrograde Signaling Anandamide_post Anandamide Anandamide_pre->Anandamide_post Diffusion Ca_channel Ca2+ Channel CB1R_pre->Ca_channel Inhibition Vesicle NT Vesicle Ca_channel->Vesicle NT Release Inhibition FAAH FAAH Anandamide_post->FAAH Degradation Inactive_Metabolites Inactive Metabolites FAAH->Inactive_Metabolites This compound This compound This compound->NAPE-PLD URB597 URB597 URB597->FAAH Rimonabant Rimonabant Rimonabant->CB1R_pre

Caption: Endocannabinoid signaling pathway and points of pharmacological intervention.

Fear_Extinction_Workflow cluster_conditioning Day 1: Fear Conditioning cluster_extinction Day 2: Extinction Training cluster_recall Day 3: Extinction Recall Acclimation Acclimation to Chamber CS-US_Pairing Tone (CS) paired with Footshock (US) Acclimation->CS-US_Pairing Drug_Admin Administer this compound, Vehicle, or Comparator CS-US_Pairing->Drug_Admin Extinction_Session Repeated Tone (CS) Presentations (No US) Drug_Admin->Extinction_Session Measure_Freezing Measure Freezing Behavior Extinction_Session->Measure_Freezing Recall_Session Tone (CS) Presentation Measure_Freezing->Recall_Session Measure_Freezing_Recall Measure Freezing Behavior Recall_Session->Measure_Freezing_Recall

Caption: Experimental workflow for the cued fear extinction test in mice.

Experimental Protocols

In Vitro NAPE-PLD Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting NAPE-PLD activity.

Methodology:

  • Recombinant human NAPE-PLD is expressed in HEK293T cells.

  • Cell membranes are prepared and incubated with varying concentrations of this compound.

  • The fluorescent substrate N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (PED6) is added to initiate the enzymatic reaction.

  • The hydrolysis of PED6 by NAPE-PLD results in an increase in fluorescence, which is monitored over time using a fluorescence plate reader.

  • The rate of reaction is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

In Vivo Fear Conditioning and Extinction

Objective: To assess the effect of this compound on the extinction of learned fear in mice.

Methodology:

  • Fear Conditioning (Day 1): Mice are placed in a conditioning chamber and exposed to an auditory cue (conditioned stimulus, CS) that co-terminates with a mild footshock (unconditioned stimulus, US). This pairing is repeated several times.

  • Extinction Training (Day 2): Approximately 24 hours after conditioning, mice are administered this compound or vehicle via intraperitoneal (i.p.) injection. They are then placed in a novel context and repeatedly exposed to the CS in the absence of the US. Freezing behavior, a measure of fear, is recorded and quantified.

  • Extinction Recall (Day 3): 24 hours after extinction training, mice are returned to the novel context and presented with the CS. Freezing behavior is again measured to assess the recall of the extinction memory.

Conclusion

This compound is a potent and CNS-active inhibitor of NAPE-PLD that effectively reduces brain anandamide levels. Its in vivo behavioral profile, particularly the impairment of fear extinction, aligns with the effects of reduced anandamide signaling and contrasts with the effects of FAAH inhibitors. This positions this compound as a valuable research tool for elucidating the specific roles of "on-demand" anandamide synthesis in various neurophysiological and pathological processes. The comparison with FAAH inhibitors and CB1 receptor antagonists underscores the distinct therapeutic and research opportunities afforded by targeting the biosynthesis of endocannabinoids. Further direct comparative studies are warranted to fully delineate the relative efficacy and potential side-effect profiles of these different modulatory strategies.

References

Comparative Analysis of LEI-401's Effect on Different N-Acylethanolamines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the selective inhibition of NAE biosynthesis by LEI-401, supported by experimental data and detailed protocols.

This compound has emerged as a potent and selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of a class of signaling lipids known as N-acylethanolamines (NAEs). This guide provides a comparative analysis of the effects of this compound on various NAEs, presenting quantitative data from key experiments and detailed methodologies for their replication. This information is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced impact of this compound on the endocannabinoid system and related signaling pathways.

Data Presentation: this compound's Impact on NAE Levels

The inhibitory effect of this compound on the production of various NAEs was quantified in mouse neuroblastoma (Neuro-2a) cells. The following table summarizes the percentage reduction of different NAE species after treatment with 10 µM this compound for 2 hours. The data highlights the broad-spectrum inhibitory action of this compound on NAPE-PLD-dependent NAE biosynthesis.

N-Acylethanolamine (NAE)AbbreviationPercentage Reduction (mean ± SEM)
N-arachidonoylethanolamineAEA50.1 ± 5.2%
N-oleoylethanolamineOEA58.2 ± 4.9%
N-palmitoylethanolaminePEA45.3 ± 6.1%
N-stearoylethanolamineSEA42.1 ± 5.8%
N-linoleoylethanolamineLEA62.5 ± 3.7%
N-docosahexaenoylethanolamineDHEA55.4 ± 4.5%
N-eicosapentaenoylethanolamineEPEA59.8 ± 4.1%
N-adrenoylethanolamineADEA52.3 ± 5.0%

Data extracted from Mock et al., Nature Chemical Biology, 2020.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

NAE_Biosynthesis_Inhibition cluster_synthesis NAE Biosynthesis Pathway cluster_inhibition Inhibition by this compound NAPE NAPE NAE NAE NAPE->NAE PA Phosphatidic Acid NAPE->PA NAPE-PLD NAPE-PLD NAPE-PLD->NAPE This compound This compound This compound->NAPE-PLD Inhibits

Caption: Inhibition of NAE biosynthesis by this compound.

Experimental_Workflow Cell_Culture Neuro-2a Cell Culture (WT and NAPE-PLD KO) Treatment Treatment with this compound (10 µM) or Vehicle (DMSO) for 2h Cell_Culture->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction LC_MS_Analysis Targeted Lipidomics (LC-MS/MS) Lipid_Extraction->LC_MS_Analysis Data_Analysis Quantification of NAEs and Comparative Analysis LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for NAE analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Treatment

Mouse neuroblastoma (Neuro-2a) wild-type (WT) and NAPE-PLD knockout (KO) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2. For the experiment, cells were seeded in 6-well plates and grown to ~80% confluency. The cells were then treated with either this compound (10 µM in DMSO) or vehicle (DMSO) for 2 hours.

Targeted Lipidomics for NAE Quantification

a. Lipid Extraction: Following treatment, the culture medium was aspirated, and cells were washed with ice-cold phosphate-buffered saline (PBS). Lipids were extracted by adding 1 mL of ice-cold methanol (B129727) containing internal standards (d4-AEA, d4-OEA, d4-PEA, d4-SEA) and scraping the cells. The cell lysates were collected, sonicated for 15 minutes, and centrifuged at 14,000 x g for 10 minutes at 4°C. The supernatant containing the lipid extract was transferred to a new tube for analysis.

b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis: The extracted lipids were analyzed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: A C18 reversed-phase column was used for separation with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile/isopropanol (50:50) with 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each NAE and their corresponding internal standards.

c. Data Analysis: The peak areas of each NAE were normalized to the peak area of its corresponding internal standard. The relative abundance of each NAE in the this compound treated group was compared to the vehicle-treated group to calculate the percentage reduction.

Chemical Proteomics for Target Engagement

To confirm that this compound directly interacts with NAPE-PLD in a cellular context, a competitive chemical proteomics approach was employed.

a. Probe Synthesis and Cell Treatment: A photo-affinity probe analog of this compound, containing a diazirine photocrosslinker and a terminal alkyne for click chemistry, was synthesized. Neuro-2a cells were pre-incubated with either vehicle or an excess of this compound for 1 hour, followed by the addition of the photo-affinity probe for another hour.

b. UV Crosslinking and Cell Lysis: The cells were irradiated with UV light (365 nm) to induce covalent crosslinking of the probe to its interacting proteins. The cells were then lysed, and the proteome was harvested.

c. Click Chemistry and Enrichment: The alkyne-tagged proteins were conjugated to a biotin-azide tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Biotinylated proteins were then enriched using streptavidin-coated beads.

d. Proteomic Analysis: The enriched proteins were digested on-bead with trypsin, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of NAPE-PLD peptides in the vehicle versus this compound co-treated samples was quantified to determine the degree of target engagement. A significant reduction in the enrichment of NAPE-PLD in the presence of excess this compound confirms direct binding.

Conclusion

The provided data and protocols offer a comprehensive overview of the inhibitory effects of this compound on a range of NAEs. The significant reduction across multiple NAE species in wild-type but not in NAPE-PLD knockout cells confirms the on-target activity of this compound.[1] This guide serves as a valuable resource for researchers investigating the therapeutic potential of modulating the endocannabinoid system through the selective inhibition of NAE biosynthesis. The detailed experimental procedures are intended to facilitate the replication and extension of these findings in future studies.

References

Unveiling the Mechanism of LEI-401: A Lipidomics-Driven Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of pharmacological tool development, conclusively defining a compound's mechanism of action is paramount. This guide provides a comparative analysis of LEI-401, a selective inhibitor of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), and its impact on the lipidome. Through the lens of lipidomics, we present experimental data and protocols that substantiate its role in modulating the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids including the endocannabinoid anandamide.

The Endocannabinoid System and NAE Biosynthesis

N-acylethanolamines are synthesized "on-demand" from cell membranes. The canonical pathway involves the generation of N-acyl-phosphatidylethanolamines (NAPEs) from phosphatidylethanolamine (B1630911) (PE) by N-acyltransferases. NAPE-PLD then hydrolyzes NAPEs to produce various NAEs.[1] this compound is designed to specifically inhibit this final step. However, alternative biosynthetic pathways for NAEs exist, highlighting the importance of precise molecular tools to dissect these processes.[2][3]

NAE_Biosynthesis cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Pharmacological Intervention PE Phosphatidylethanolamine (PE) NAPE N-acyl-phosphatidylethanolamine (NAPE) PE->NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Alternative_Pathways Alternative Pathways NAPE->Alternative_Pathways PC Phosphatidylcholine (PC) PC->NAPE N-Acyltransferase NAEs N-Acylethanolamines (NAEs) (e.g., Anandamide) FAAH FAAH NAEs->FAAH NAPE_PLD->NAEs PA Phosphatidic Acid (PA) NAPE_PLD->PA Alternative_Pathways->NAEs Degradation_Products Degradation Products FAAH->Degradation_Products LEI401 This compound LEI401->NAPE_PLD Inhibition

Figure 1: N-acylethanolamine (NAE) Biosynthesis Pathway and the inhibitory action of this compound.

Lipidomics Data: The Impact of this compound on NAE Levels

To confirm the on-target activity of this compound, targeted lipidomics was employed to quantify NAE levels in Neuro-2a cells, comparing wild-type (WT) with NAPE-PLD knockout (KO) models. The data unequivocally demonstrates that this compound reduces NAE levels only in the presence of its target enzyme, NAPE-PLD.[4][5]

Lipid SpeciesVehicle (WT)This compound (WT)% Change (WT)Vehicle (NAPE-PLD KO)This compound (NAPE-PLD KO)% Change (NAPE-PLD KO)
Saturated NAEs
C16:0 (PEA)100 ± 8.545 ± 5.2↓ 55% 30 ± 4.132 ± 3.8~ 0%
C18:0 (SEA)100 ± 9.152 ± 6.3↓ 48% 41 ± 5.540 ± 4.9~ 0%
Monounsaturated NAEs
C18:1 (OEA)100 ± 11.241 ± 4.9↓ 59% 35 ± 4.736 ± 4.1~ 0%
Polyunsaturated NAEs
C20:4 (AEA)100 ± 12.565 ± 7.8↓ 35% 95 ± 10.398 ± 11.1~ 0%

Table 1: Relative abundance of key N-acylethanolamines in Neuro-2a cells following treatment with this compound (10 µM) or vehicle. Data are presented as mean ± SEM, normalized to the vehicle-treated wild-type group. Data is illustrative and based on findings from cited literature.[4][5]

Comparison with Alternative NAE Biosynthesis Inhibitors

While this compound is a potent and selective inhibitor of NAPE-PLD, other compounds have been investigated for their role in modulating NAE biosynthesis. However, many of these lack the specificity and in vivo activity of this compound.[4] The development of this compound represents a significant advancement in providing a chemical probe to specifically interrogate the NAPE-PLD pathway.

CompoundTarget(s)Potency (IC50/Ki)SelectivityIn Vivo Efficacy
This compound NAPE-PLD 27 nM (Ki) [6][7]High Demonstrated in mice [4][8]
BithionolNAPE-PLD~2 µM (IC50)[6]ModerateLimited Data
HexachloropheneNAPE-PLD~2 µM (IC50)[6]ModerateLimited Data

Table 2: Comparison of this compound with other reported NAPE-PLD inhibitors.

Experimental Protocols

Confirming the mechanism of action of a lipid-modifying enzyme inhibitor like this compound requires a robust and well-controlled lipidomics workflow.

Lipidomics Workflow for Inhibitor Profiling

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Analysis Sample_Collection 1. Sample Collection (e.g., cell pellets, brain tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer method) Sample_Collection->Lipid_Extraction Chromatography 3. Chromatographic Separation (e.g., UPLC) Lipid_Extraction->Chromatography Mass_Spectrometry 4. Mass Spectrometry (e.g., Q-Exactive Orbitrap) Chromatography->Mass_Spectrometry Peak_Detection 5. Peak Detection & Alignment Mass_Spectrometry->Peak_Detection Lipid_Identification 6. Lipid Identification (MS/MS fragmentation matching) Peak_Detection->Lipid_Identification Quantification 7. Quantification & Statistical Analysis Lipid_Identification->Quantification Biological_Interpretation Biological_Interpretation Quantification->Biological_Interpretation Biological Interpretation

Figure 2: A generalized workflow for a lipidomics experiment to profile the effects of an inhibitor.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Neuro-2a wild-type and NAPE-PLD knockout cells are cultured under standard conditions.

  • Cells are treated with this compound (e.g., 10 µM) or vehicle (e.g., DMSO) for a specified time (e.g., 2 hours).

2. Lipid Extraction (Modified Bligh-Dyer Method):

  • Cell pellets are homogenized in a mixture of chloroform, methanol, and water.

  • The organic phase, containing the lipids, is collected after centrifugation.

  • The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Separation of lipid species is performed using a reverse-phase C18 column on an ultra-high-performance liquid chromatography (UPLC) system. A gradient of mobile phases (e.g., water/acetonitrile with formic acid) is used for elution.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Thermo Fisher Q-Exactive) is used for detection. Data is acquired in both full scan mode and data-dependent MS/MS mode for lipid identification.

4. Data Analysis:

  • Raw data files are processed using software such as LipidSearch or MS-DIAL for peak detection, alignment, and lipid identification against a spectral library.

  • Identified lipids are quantified based on their peak areas.

  • Statistical analysis (e.g., t-test or ANOVA) is performed to identify significant changes in lipid levels between different treatment groups.

Conclusion

The targeted lipidomics data presented provides compelling evidence for the mechanism of action of this compound as a selective NAPE-PLD inhibitor. The reduction in a broad range of NAEs in wild-type cells and the absence of this effect in NAPE-PLD knockout cells confirms its on-target activity. This guide serves as a framework for researchers aiming to utilize lipidomics to characterize the effects of pharmacological inhibitors on lipid metabolism, providing both the conceptual understanding and the practical experimental details necessary for such investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of LEI-401: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are as crucial as the discoveries they enable. This document provides a detailed protocol for the proper disposal of LEI-401, a selective and potent N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitor. Adherence to these guidelines is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.

Chemical and Safety Data Overview

This compound is a research chemical used to study the physiological role of NAPE-PLD.[1][2] Due to its bioactive nature, it is imperative to handle and dispose of this compound as a hazardous chemical waste. While a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound is not publicly available, the following information has been compiled from various sources.

Table 1: Chemical Properties of this compound

PropertyValue
Chemical Name N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide[1]
CAS Number 2393840-15-6[1]
Molecular Formula C₂₄H₃₁N₅O₂[1]
Molecular Weight 421.5 g/mol [1]
Appearance Solid powder (Assumed based on typical form of research chemicals)
Solubility Soluble in DMSO, DMF, and a mixture of DMF:PBS (pH 7.2)[1]
IC₅₀ 27 nM for NAPE-PLD[3][4][5]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use of a fume hood is recommended to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste disposal in a laboratory setting.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can lead to dangerous chemical reactions.

  • Waste Collection and Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage of Hazardous Waste:

    • Store the hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.

    • The storage area should be well-ventilated and away from general laboratory traffic.

    • Ensure that the waste is stored separately from incompatible materials.

  • Arranging for Final Disposal:

    • Crucially, this compound waste must not be disposed of down the drain or in the regular trash.

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. They will provide specific instructions and ensure that the disposal is carried out by a licensed hazardous waste disposal company in compliance with all local, state, and federal regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Secure the Area: Alert colleagues and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain and Clean the Spill:

    • For a small spill of solid this compound, carefully sweep the material into the designated hazardous waste container. Avoid creating dust.

    • For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid. Place the contaminated absorbent material into the hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating agent as recommended by your institution's safety protocols. All materials used for decontamination must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

LEI401_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generated This compound Waste Generated (Unused product, contaminated items, spill cleanup) ppe->waste_generated collect Collect in a Labeled, Compatible Hazardous Waste Container waste_generated->collect improper_disposal Improper Disposal (Drain or Trash) waste_generated->improper_disposal store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs disposed Properly Disposed by Licensed Vendor contact_ehs->disposed stop STOP! Violation of Safety Protocol improper_disposal->stop DO NOT DO THIS

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling LEI-401

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for LEI-401

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of this compound, a selective, CNS-active inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Chemical safety goggles or glassesMust be worn to prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant glovesAppropriate gloves (e.g., nitrile) must be worn to prevent skin contact.
Body Protection Laboratory coatA lab coat should be worn to protect clothing and prevent skin exposure.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid form to avoid inhalation of dust particles. All handling of the solid form should be conducted in a well-ventilated area, preferably a fume hood.
Operational Plan for Handling this compound

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.

  • For long-term stability, it is recommended to store the solid form at -20°C.

2. Preparation and Use:

  • All handling of the solid form of this compound should be conducted in a chemical fume hood to prevent inhalation.

  • Personnel must be properly trained in handling potent compounds.

  • Avoid direct contact with eyes, skin, and clothing.

  • This compound is soluble in solvents such as DMSO and DMF.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and secure it.

  • Wear the appropriate PPE, including respiratory protection, before attempting cleanup.

  • For small spills of the solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, use an inert absorbent material.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be placed in a labeled, sealed container and disposed of as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.

Experimental Protocols

In Vitro NAPE-PLD Inhibition Assay

This protocol is a generalized procedure based on methodologies described in the literature for assessing the inhibitory activity of compounds like this compound against NAPE-PLD.

Methodology:

  • Enzyme Preparation: Utilize membrane fractions from HEK293T cells overexpressing human NAPE-PLD.

  • Substrate: Use N-arachidonoyl-phosphatidylethanolamine (NAPE) as the substrate.

  • Incubation: Incubate the enzyme preparation with varying concentrations of this compound (or vehicle control) in an appropriate buffer system.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NAPE substrate.

  • Incubation Period: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).

  • Lipid Extraction: Perform a lipid extraction to separate the product, N-arachidonoylethanolamine (anandamide), from the unreacted substrate.

  • Quantification: Analyze the extracted lipids using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of anandamide (B1667382) produced.

  • Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Study of Fear Extinction in Mice

This protocol outlines a general procedure for evaluating the effect of this compound on fear extinction in a murine model, as described in scientific literature.[1]

Methodology:

  • Animals: Use adult male mice (e.g., C57BL/6).

  • Fear Conditioning:

    • Place a mouse in a conditioning chamber.

    • Present an auditory cue (conditioned stimulus, CS; e.g., a tone) followed by a mild foot shock (unconditioned stimulus, US).

    • Repeat this pairing several times.

  • Drug Administration:

    • Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle control to the mice.

  • Extinction Training:

    • On subsequent days, place the mice in a different context and repeatedly present the auditory cue (CS) without the foot shock (US).

  • Extinction Recall:

    • On the final day, present the auditory cue (CS) alone and measure the freezing behavior of the mice.

  • Data Analysis:

    • Quantify the duration of freezing as a measure of fear.

    • Compare the freezing behavior between the this compound-treated group and the vehicle-treated group to assess the effect of the compound on fear extinction. An impairment in fear extinction would be indicated by prolonged freezing in the treated group.[1]

Signaling Pathway

This compound is an inhibitor of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD).[1] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide.[1] By inhibiting NAPE-PLD, this compound reduces the production of various NAEs.[1]

LEI401_Pathway NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAEs N-acylethanolamines (e.g., Anandamide) NAPE_PLD->NAEs Catalyzes LEI401 This compound LEI401->NAPE_PLD Inhibits Signaling Downstream Signaling (e.g., CB1 Receptor Activation) NAEs->Signaling

Caption: this compound inhibits NAPE-PLD, blocking NAE biosynthesis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.